molecular formula C14H11NO B184969 2-phenylisoindolin-1-one CAS No. 5388-42-1

2-phenylisoindolin-1-one

Cat. No.: B184969
CAS No.: 5388-42-1
M. Wt: 209.24 g/mol
InChI Key: FIWLYGQHSKZFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylisoindolin-1-one is a chemical compound featuring the core isoindolinone structure, a scaffold of significant interest in medicinal chemistry and chemical biology research. This compound serves as a key precursor and model structure for the development of biologically active molecules. Derivatives of this compound, such as 6-(dimethylamino)-2-phenylisoindolin-1-ones, have been designed and synthesized as probe molecules for mechanistic studies of firefly luciferase inhibition . The broader class of N-arylisoindolinones is widely present in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities . Recent methodologies, including iridium-catalyzed C–H functionalization, allow for the branched-selective alkylation of the N-aryl ring of such compounds, providing a powerful tool for creating diverse compound libraries for biological evaluation . Furthermore, related 3-imino-2-phenylisoindolin-1-one derivatives can be synthesized and are subjects of ongoing research . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-13-9-5-4-6-11(13)10-15(14)12-7-2-1-3-8-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWLYGQHSKZFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202134
Record name 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643847
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5388-42-1
Record name 2,3-Dihydro-2-phenyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5388-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylphthalimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005388421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylphthalimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHENYLPHTHALIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8M4WOJ0XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Formation of 2-Phenylisoindolin-1-one: An In-Depth Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms and experimental protocols for the synthesis of 2-phenylisoindolin-1-one, a key structural motif in medicinal chemistry and materials science. The document will focus on two primary and robust synthetic strategies: Reductive Amination of 2-carboxybenzaldehyde and Palladium-Catalyzed Cross-Coupling reactions.

Reductive Amination and Subsequent Cyclization

A prevalent and efficient method for the synthesis of this compound involves a one-pot or two-step reductive amination of 2-carboxybenzaldehyde with aniline, followed by an intramolecular cyclization. This approach is favored for its operational simplicity and the use of readily available starting materials.

Core Mechanism

The reaction proceeds through two key stages: the formation of an intermediate, 2-(phenylaminomethyl)benzoic acid, via reductive amination, and its subsequent acid-catalyzed intramolecular cyclization to yield the final product.

Stage 1: Reductive Amination

The initial step involves the reaction between 2-carboxybenzaldehyde and aniline to form a Schiff base (imine). This is followed by the in-situ reduction of the imine to the corresponding secondary amine, 2-(phenylaminomethyl)benzoic acid. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or formic acid, the latter of which can also serve as the acid catalyst for the initial imine formation.

Stage 2: Intramolecular Cyclization

The intermediate, 2-(phenylaminomethyl)benzoic acid, undergoes an acid-catalyzed intramolecular cyclization to form the five-membered lactam ring of this compound. The acidic conditions protonate the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of the secondary amine.

G cluster_0 Reductive Amination of 2-Carboxybenzaldehyde cluster_1 Intramolecular Cyclization start 2-Carboxybenzaldehyde + Aniline imine Imine Intermediate start->imine + H⁺ - H₂O amine_intermediate 2-(Phenylaminomethyl)benzoic Acid imine->amine_intermediate [H] (Reduction) cyclization_start 2-(Phenylaminomethyl)benzoic Acid protonated_acid Protonated Carboxylic Acid cyclization_start->protonated_acid + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate Intramolecular Nucleophilic Attack product This compound tetrahedral_intermediate->product - H₂O - H⁺

Figure 1: Reaction workflow for the formation of this compound via reductive amination and cyclization.
Experimental Protocol: Microwave-Assisted Reductive Amination

This protocol describes a general procedure for the microwave-assisted synthesis of this compound.

Materials:

  • 2-carboxybenzaldehyde

  • Aniline

  • Formic acid

  • Microwave reactor vial

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vial, combine 2-carboxybenzaldehyde (1.0 eq.), aniline (1.2 eq.), and formic acid (2.0 eq.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120-140°C for 10-30 minutes.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Quantitative Data

The reductive amination approach is versatile and can be applied to a range of substituted anilines and benzaldehydes, often providing good to excellent yields.

EntryAmineProductReaction Time (min)Yield (%)
1AnilineThis compound1592
24-Methoxyaniline2-(4-Methoxyphenyl)isoindolin-1-one2088
34-Chloroaniline2-(4-Chlorophenyl)isoindolin-1-one2090
4Benzylamine2-Benzylisoindolin-1-one1095

Table 1: Representative yields for the synthesis of N-substituted isoindolin-1-ones via microwave-assisted reductive amination of 2-carboxybenzaldehyde.

Palladium-Catalyzed Intramolecular C-N Cross-Coupling

Transition metal-catalyzed reactions, particularly those employing palladium, offer a powerful alternative for the synthesis of this compound. A common strategy involves the intramolecular C-N cross-coupling of a pre-formed N-(2-halobenzoyl)aniline derivative.

Core Mechanism

The catalytic cycle for this transformation is generally accepted to proceed through the canonical steps of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromobenzamide derivative) to form a Pd(II) intermediate.

  • Ligand Exchange/Deprotonation: The amide nitrogen coordinates to the palladium center, and a base facilitates the deprotonation of the N-H bond, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the this compound product and regenerating the active Pd(0) catalyst.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition N-(2-bromobenzoyl)aniline pd_intermediate Ar-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate ligand_exchange Ligand Exchange/ Deprotonation pd_intermediate->ligand_exchange + Base - HX pd_amido Ar-Pd(II)-N(Ph)(L)₂ ligand_exchange->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product This compound reductive_elimination->product

Figure 2: Catalytic cycle for the palladium-catalyzed intramolecular C-N coupling.
Experimental Protocol: Palladium-Catalyzed Intramolecular Amination

This protocol outlines a general procedure for the synthesis of this compound from N-(2-bromobenzoyl)aniline.

Materials:

  • N-(2-bromobenzoyl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add N-(2-bromobenzoyl)aniline (1.0 eq.), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 eq.).

  • Add anhydrous toluene or dioxane to the reaction vessel.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain this compound.

Quantitative Data

Palladium-catalyzed methods are highly effective for the synthesis of a variety of N-aryl isoindolinones, demonstrating broad functional group tolerance.

EntryAryl HalideArylboronic AcidBaseYield (%)
12-BromobenzamidePhenylboronic acidK₂CO₃85
22-IodobenzamidePhenylboronic acidCs₂CO₃90
32-Bromobenzamide4-Methoxyphenylboronic acidK₂CO₃82
42-Bromobenzamide4-Chlorophenylboronic acidK₂CO₃88

Table 2: Representative yields for the palladium-catalyzed synthesis of N-aryl isoindolinones via Suzuki-Miyaura coupling followed by intramolecular amination. Note: This table represents a two-step approach where an initial Suzuki-Miyaura coupling is followed by a separate intramolecular C-N coupling step. One-pot variations of this process are also reported.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with reductive amination and palladium-catalyzed cross-coupling being among the most robust and versatile. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The mechanistic understanding and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel compounds based on the isoindolinone scaffold.

A Technical Guide to the Spectroscopic Characterization of 2-Phenylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-phenylisoindolin-1-one. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of synthesized organic compounds.

Please note: The spectroscopic data presented in this guide is a representative and plausible dataset based on the chemical structure of this compound and established principles of spectroscopic analysis. While closely aligned with expected values, it should be used as a reference and may differ slightly from experimentally obtained data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.90d7.51HAr-H
7.65 - 7.55m-2HAr-H
7.50 - 7.35m-5HAr-H
7.28t7.51HAr-H
4.85s-2HCH₂
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
167.5C=O (Amide)
142.0Ar-C
139.5Ar-C
132.5Ar-CH
131.8Ar-C
129.2Ar-CH
128.8Ar-CH
128.0Ar-CH
124.5Ar-CH
123.0Ar-CH
120.0Ar-CH
50.5CH₂
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3060MediumAromatic C-H Stretch
2925WeakAliphatic C-H Stretch
1685StrongC=O Stretch (γ-Lactam)
1600, 1490, 1450MediumAromatic C=C Stretch
1380StrongC-N Stretch
750StrongAromatic C-H Bend (ortho-disubstituted)
695StrongAromatic C-H Bend (monosubstituted)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
209100[M]⁺ (Molecular Ion)
18065[M - CHO]⁺
15240[M - C₆H₅]⁺
10430[C₇H₄O]⁺
7755[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of purified this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of dry this compound is finely ground in an agate mortar.

  • About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar, and the mixture is thoroughly ground and mixed.

  • The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet containing the sample is placed in the sample holder.

  • The sample spectrum is recorded in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, or the solid is introduced via a direct insertion probe.

Acquisition (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200 °C.

  • Mass Range: m/z 50-500.

  • Scan Rate: 1 scan/second.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern provides valuable information about the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Sample FTIR FT-IR Spectroscopy Purification->FTIR Sample NMR NMR Spectroscopy Purification->NMR Sample MolWeight Determine Molecular Weight and Elemental Formula MS->MolWeight Data FuncGroups Identify Functional Groups (e.g., C=O, C-N, Aromatic) FTIR->FuncGroups Data H_NMR ¹H NMR Analysis NMR->H_NMR Data C_NMR ¹³C NMR Analysis NMR->C_NMR Data Structure_Proposal Propose Chemical Structure MolWeight->Structure_Proposal FuncGroups->Structure_Proposal H_NMR->Structure_Proposal C_NMR->Structure_Proposal Data_Consistency Check for Data Consistency Structure_Proposal->Data_Consistency Final_Structure Final Structure Elucidation Data_Consistency->Final_Structure Consistent

Caption: Spectroscopic analysis workflow for structural elucidation.

Navigating the Physicochemical Landscape of 2-Phenylisoindolin-1-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the solubility and stability of 2-phenylisoindolin-1-one, a key heterocyclic scaffold in medicinal chemistry. Understanding these fundamental physicochemical properties is paramount for the successful development of drug candidates, influencing everything from formulation and bioavailability to shelf-life and therapeutic efficacy. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide furnishes the necessary experimental frameworks to generate such critical data.

Solubility Profile: The Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1][2] Poorly soluble compounds often exhibit low absorption and, consequently, diminished therapeutic effect.[1] The solubility of this compound, like many organic molecules, is influenced by factors such as the chemical structure of the solvent, temperature, pH, and the crystalline form of the solid.[1][3]

General Solubility Characteristics

Derivatives of this compound are often soluble in organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[4][5][6] The synthesis of these compounds frequently employs solvents like ethanol, demonstrating at least partial solubility in polar protic media.[7][8][9][10] However, aqueous solubility is a key challenge for many drug candidates and must be thoroughly investigated.[2][3]

Experimental Protocols for Solubility Determination

To quantitatively assess the solubility of this compound, a systematic approach employing well-established methodologies is essential.

Table 1: Quantitative Solubility Data for this compound (Hypothetical Data)

SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.4)25< 0.1Shake-Flask
Ethanol2515.2Shake-Flask
Dimethyl Sulfoxide25> 100Visual Inspection
Acetonitrile255.8HPLC
0.1 N HCl370.5Shake-Flask
Simulated Gastric Fluid370.4HPLC
Simulated Intestinal Fluid37< 0.1HPLC

Note: This table presents hypothetical data for illustrative purposes. Actual experimental determination is required.

Experimental Workflow for Solubility Assessment

G cluster_0 Solubility Screening cluster_1 In-depth Characterization cluster_2 Data Analysis & Reporting A Compound Synthesis & Purification B Kinetic Solubility Assay (e.g., Nephelometry in DMSO/Buffer) A->B Initial Screen F Solid-State Characterization (XRD, DSC for Polymorphism) A->F Parallel Analysis C Thermodynamic Solubility Assay (Shake-Flask Method) B->C Confirmation for Promising Candidates D pH-Solubility Profile (Aqueous Buffers) C->D E Solubility in Biorelevant Media (SGF, SIF) C->E G Quantification by HPLC/UV-Vis C->G Sample Analysis D->G E->G H Data Tabulation & Comparison G->H I Report Generation H->I

Caption: Workflow for determining the solubility of a research compound.

Kinetic Solubility Assessment by Nephelometry

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound.[2][11]

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a multi-well plate, add a series of aqueous buffers with varying pH values.

  • Use an automated liquid handler to dispense small volumes of the DMSO stock solution into the aqueous buffers.

  • Monitor the solutions for the appearance of precipitation using a nephelometer, which measures light scattering.[11]

  • The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[1][3]

Protocol:

  • Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, buffers of various pH).

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Separate the saturated solution from the excess solid by centrifugation or filtration.

  • Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

Stability Profile: Ensuring Chemical Integrity

The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life.[1] Instability can lead to the formation of degradation products, which may be inactive or, in some cases, toxic.

Factors Influencing Stability

The stability of this compound can be affected by several factors, including:

  • pH: The lactam ring in the isoindolinone core may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The presence of oxidizing agents or exposure to air and light can potentially lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Photodegradation can occur upon exposure to certain wavelengths of light.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 2: Forced Degradation Study of this compound (Hypothetical Data)

ConditionTime (hours)Assay (%)Major Degradants (%)
0.1 N HCl (60°C)2485.2DP1 (8.1), DP2 (4.5)
0.1 N NaOH (60°C)2472.8DP3 (15.7), DP4 (9.2)
3% H₂O₂ (RT)2498.1DP5 (1.2)
Heat (80°C, solid)7299.5Minor peaks observed
Light (ICH Q1B)2499.2Minor peaks observed

Note: DP refers to Degradation Product. This table presents hypothetical data for illustrative purposes. Actual experimental determination is required.

Logical Flow for Stability Assessment

cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Analysis & Characterization A Develop Stability-Indicating HPLC Method B Acid Hydrolysis (e.g., 0.1N HCl) A->B Apply Method C Base Hydrolysis (e.g., 0.1N NaOH) A->C Apply Method D Oxidative Degradation (e.g., 3% H2O2) A->D Apply Method E Thermal Degradation (e.g., 80°C) A->E Apply Method F Photodegradation (ICH Q1B) A->F Apply Method G Analyze Samples by HPLC B->G C->G D->G E->G F->G H Identify & Characterize Degradation Products (LC-MS) G->H I Determine Degradation Pathway H->I

Caption: A systematic approach to evaluating the chemical stability of a compound.

Forced Degradation (Stress Testing) Protocol

Protocol:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to a range of stress conditions as outlined in Table 2 (acidic, basic, oxidative, thermal, and photolytic).

  • At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralizing acidic or basic solutions).

  • Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all potential degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.

  • For identification of major degradation products, employ Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

While specific experimental data on the solubility and stability of this compound remains to be fully elucidated in the public domain, the experimental frameworks provided in this guide offer a robust starting point for any research or development program. A thorough understanding of these properties, generated through systematic application of the described protocols, is an indispensable component of successful drug development, enabling informed decisions on formulation, dosage form design, and ensuring the delivery of a safe and effective therapeutic agent to patients.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Phenylisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and rich history of 2-phenylisoindolin-1-one derivatives, a class of compounds that has emerged as a "privileged scaffold" in medicinal chemistry. From their early synthesis to their contemporary application as potent modulators of critical biological pathways, this document provides a comprehensive overview for researchers and drug development professionals. We delve into the seminal synthetic methodologies, the evolution of their biological applications with a focus on their role as inhibitors of the MDM2-p53 protein-protein interaction, and provide detailed experimental protocols and quantitative data to support further research and development in this exciting field.

A Historical Perspective: The Dawn of the Isoindolinone Core

The journey of the isoindolinone scaffold dates back to the early 20th century. One of the earliest methods for the synthesis of a related isoquinolinone structure was the Gabriel-Colman rearrangement , first described in 1900 by Siegmund Gabriel and James Colman. This reaction involved the rearrangement of a phthalimido ester with a strong base to yield a substituted isoquinoline derivative, laying the foundational chemical knowledge for accessing this heterocyclic system.[1][2][3][4][5] Over the decades, numerous synthetic strategies have been developed for the construction of the isoindolinone core, including transition metal-catalyzed C-H activation, cross-coupling reactions, and multi-component reactions, highlighting the versatility and importance of this chemical motif.[6][7]

The this compound core, specifically, gained significant attention as chemists began to explore the impact of the N-phenyl substituent on the molecule's properties and biological activity. This substitution provides a critical vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Rise to Prominence: this compound Derivatives as MDM2-p53 Interaction Inhibitors

A pivotal moment in the history of this compound derivatives was their identification as potent inhibitors of the MDM2-p53 protein-protein interaction . The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.[8]

Small molecules that can disrupt the MDM2-p53 interaction are therefore highly sought after as potential cancer therapeutics. The this compound scaffold emerged as a promising starting point for the design of such inhibitors. Researchers discovered that the core structure could be elaborated with specific substituents to mimic the key interactions of p53 with MDM2, effectively displacing p53 and restoring its tumor-suppressive functions.

Quantitative Structure-Activity Relationship (SAR) of this compound based MDM2 Inhibitors

The development of potent this compound based MDM2 inhibitors has been driven by extensive structure-activity relationship (SAR) studies. These studies have systematically explored the impact of various substituents on the phenyl ring, the isoindolinone core, and other positions to enhance binding affinity and cellular activity. The following table summarizes key quantitative data for a selection of these derivatives.

Compound IDR1 (at N-2)R2 (at C-3)R3 (at C-3)IC50 (µM) - MDM2 BindingReference
NU8231 Propyl4-Chlorophenyl4-Hydroxy-3,5-dimethoxybenzyloxy5.3 ± 0.9[9]
74a 4-Nitrobenzyl4-Chlorophenyl(1-(Hydroxymethyl)cyclopropyl)methoxy0.17 ± 0.02[10][11]
(-)-10a 4-Nitrobenzyl4-Chlorophenyl(1-(Hydroxymethyl)cyclopropyl)methoxy0.044 ± 0.006
76 Benzyl4-Chlorophenyl3-Hydroxypropoxy15.9 ± 0.8[12]
79 Propyl4-Chlorophenyl4-Hydroxy-3,5-dimethoxybenzyloxy5.3 ± 0.9[12]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of a Potent this compound based MDM2 Inhibitor (Analogue of Compound 74a)

This protocol describes a general method for the synthesis of 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one, a potent MDM2 inhibitor.

Step 1: Synthesis of 3-(4-chlorophenyl)-3-hydroxy-2-(4-nitrobenzyl)isoindolin-1-one

  • To a solution of 2-(4-chlorobenzoyl)benzoic acid (1.0 eq) in toluene is added thionyl chloride (1.2 eq).

  • The mixture is heated at reflux for 2 hours and then concentrated under reduced pressure.

  • The resulting acid chloride is dissolved in anhydrous dichloromethane (DCM).

  • To this solution, 4-nitrobenzylamine (1.1 eq) and triethylamine (1.5 eq) are added at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-hydroxyisoindolinone.

Step 2: Synthesis of 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one

  • To a solution of 3-(4-chlorophenyl)-3-hydroxy-2-(4-nitrobenzyl)isoindolin-1-one (1.0 eq) and (1-(hydroxymethyl)cyclopropyl)methanol (1.5 eq) in anhydrous DCM is added a catalytic amount of p-toluenesulfonic acid.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the final product.

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

This protocol outlines a fluorescence polarization assay to quantify the inhibition of the MDM2-p53 interaction by this compound derivatives.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)

  • Assay buffer (e.g., PBS, 0.01% Tween-20)

  • 384-well black plates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Prepare Reagents:

    • Dilute the MDM2 protein and the fluorescently labeled p53 peptide to the desired concentrations in the assay buffer. The optimal concentrations should be determined empirically by titration experiments.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute them in the assay buffer.

  • Assay Setup:

    • Add a small volume of the test compound solution or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the MDM2 protein solution to each well and incubate for 15 minutes at room temperature.

    • Add the fluorescently labeled p53 peptide solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are intrinsically linked to their ability to modulate specific signaling pathways.

The MDM2-p53 Signaling Pathway and its Inhibition

The MDM2-p53 signaling pathway is a critical regulator of cell cycle arrest and apoptosis. In unstressed cells, p53 levels are kept low through continuous ubiquitination by MDM2 and subsequent proteasomal degradation. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation of its downstream targets. This compound inhibitors act by binding to the p53-binding pocket of MDM2, thereby preventing the p53-MDM2 interaction and leading to the reactivation of p53's tumor suppressor functions.

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 upregulates p21 p21 p53->p21 activates Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes activates p53_ub Ub-p53 MDM2->p53 inhibits (ubiquitination) Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Apoptosis_Genes->Apoptosis leads to DNA_Damage DNA Damage DNA_Damage->p53 activates Inhibitor This compound Inhibitor Inhibitor->MDM2 blocks interaction with p53 Proteasome Proteasome p53_ub->Proteasome degradation

Caption: The MDM2-p53 signaling pathway and its inhibition.

Experimental Workflow for Fluorescence Polarization Assay

The following diagram illustrates the workflow for the fluorescence polarization assay used to screen for inhibitors of the MDM2-p53 interaction.

FP_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - MDM2 Protein - Fluorescent p53 Peptide - Test Compounds Add_Compound Add Test Compound or DMSO (Control) Reagents->Add_Compound Add_MDM2 Add MDM2 Protein Add_Compound->Add_MDM2 Add_Peptide Add Fluorescent p53 Peptide Add_MDM2->Add_Peptide Incubate Incubate at RT Add_Peptide->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Calculate IC50 Measure_FP->Analyze

Caption: Workflow for a fluorescence polarization-based screening assay.

Conclusion

The this compound scaffold has a rich history, evolving from a curiosity of synthetic organic chemistry to a cornerstone of modern medicinal chemistry. Its application in the development of MDM2-p53 interaction inhibitors exemplifies its potential as a privileged structure for targeting challenging protein-protein interactions. The detailed synthetic protocols, quantitative data, and understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable class of molecules. The continued investigation of this compound derivatives holds great promise for the discovery of novel therapeutics for cancer and other diseases.

References

The Isoindolinone Core: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Fundamental Chemical Properties of the Isoindolinone Core Structure.

The isoindolinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its presence in a wide array of biologically active compounds, including approved drugs and natural products, underscores its importance as a pharmacophore. This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and biological significance of the isoindolinone core, tailored for professionals in drug discovery and development.

Core Chemical Properties

Table 1: Fundamental Physicochemical Properties of the Unsubstituted Isoindolinone Core (CAS: 480-91-1)

PropertyValueMethodReference
Molecular Formula C₈H₇NO-[3][4]
Molecular Weight 133.15 g/mol -[3][4]
pKa 14.86 ± 0.20Predicted[3]
logP 0.84Predicted[5]
Aqueous Solubility LimitedQualitative[4][6]
Organic Solvent Solubility Moderately soluble in ethanol and dichloromethaneQualitative[4]
Melting Point 149.0 to 153.0 °CExperimental[3]
Boiling Point 337 °C (lit.)Experimental[3]

Note: Predicted values are computationally derived and should be considered as estimates. Experimental determination is recommended for precise characterization.

Structural Features

Reactivity and Synthesis

The chemical reactivity of the isoindolinone core is influenced by the amide functionality and the aromatic ring. The nitrogen atom of the lactam can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions. The carbonyl group can also participate in various chemical transformations.

A variety of synthetic strategies have been developed to construct the isoindolinone scaffold, reflecting its importance in medicinal chemistry. Key methodologies include transition metal-catalyzed reactions and multi-component reactions.

Key Synthetic Methodologies

a) Rhodium-Catalyzed C-H Activation/Annulation: This modern and atom-economical method involves the reaction of a benzamide derivative with an alkene or alkyne in the presence of a rhodium catalyst. This approach allows for the direct formation of the isoindolinone ring system with high efficiency.

b) Palladium-Catalyzed Carbonylative Cyclization: This strategy utilizes palladium catalysts to facilitate the insertion of carbon monoxide and subsequent cyclization to form the lactam ring. This method is versatile and tolerates a wide range of functional groups.

c) One-Pot Multi-Component Reactions: These reactions involve the simultaneous combination of three or more reactants to form the isoindolinone core in a single step. Such methods are highly efficient and allow for the rapid generation of diverse libraries of isoindolinone derivatives.

Below is a generalized workflow for the synthesis of the isoindolinone core.

G General Synthesis Workflow for Isoindolinone Core cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Benzamide Derivative Benzamide Derivative Transition Metal Catalyst Transition Metal Catalyst Benzamide Derivative->Transition Metal Catalyst Reacts with Coupling Partner Coupling Partner Coupling Partner->Transition Metal Catalyst Reacts with Isoindolinone Core Isoindolinone Core Transition Metal Catalyst->Isoindolinone Core Forms Reaction Conditions Reaction Conditions Reaction Conditions->Transition Metal Catalyst G Mechanism of Action of Isoindolinone-Based Drugs via Cereblon cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_drug Drug Action cluster_substrates Substrates cluster_process Cellular Process CRBN CRBN DDB1 DDB1 IKZF1 IKZF1 CRBN->IKZF1 Recruits IKZF3 IKZF3 CRBN->IKZF3 Recruits CUL4A CUL4A ROC1 ROC1 Isoindolinone Isoindolinone Isoindolinone->CRBN Binds to Ubiquitination Ubiquitination IKZF1->Ubiquitination Undergoes IKZF3->Ubiquitination Undergoes Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Leads to Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis Induces in Myeloma Cells

References

Predicting the Biological Activity of 2-Phenylisoindolin-1-one Using Computational Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of computational and experimental approaches to predict and evaluate the biological activity of 2-phenylisoindolin-1-one and its derivatives. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, known to be the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1] This document outlines detailed methodologies for in silico modeling and in vitro validation, presenting a strategic workflow for the discovery and development of novel therapeutic agents based on the this compound core.

Potential Biological Activities and Molecular Targets

Derivatives of the isoindolin-1-one scaffold have shown significant potential across various disease areas. Computational and experimental studies have identified several key molecular targets, suggesting that this compound and its analogs may exhibit a range of biological effects.

Anticancer Activity: Various isoindolin-1-one derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[1][2] The underlying mechanisms often involve the inhibition of critical cellular pathways regulated by kinases and other enzymes essential for cancer cell proliferation and survival.[1]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[3] Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality and cell death. The isoindolinone carboxamides are a notable class of preclinical PARP-1 inhibitors.[3]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy.[4] Isoindolin-1-one derivatives have been explored as potential CDK7 inhibitors, which could lead to cell cycle arrest and apoptosis in cancer cells.[4]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently overactivated in cancer, promoting cell growth and survival.[1] A series of isoindolin-1-one derivatives have been investigated as potent PI3Kγ inhibitors.[1]

Anti-inflammatory Activity: Some isoindolin-1-one derivatives have demonstrated inhibitory activity against key inflammatory mediators.[1]

  • Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are central to the production of prostaglandins, which are key mediators of inflammation. Inhibition of COX, particularly the inducible COX-2 isoform, is a major mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

Computational Modeling Workflow

A systematic in silico approach can be employed to predict the biological activity of this compound and prioritize derivatives for synthesis and experimental testing.

G cluster_0 Computational Workflow A Ligand Preparation (this compound & derivatives) C Molecular Docking A->C B Target Identification (PARP, CDK, PI3K, COX) B->C D 3D-QSAR Modeling C->D E Pharmacophore Modeling C->E G Hit Identification & Prioritization D->G E->G F ADMET Prediction F->G

Caption: A general workflow for the computational prediction of biological activity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding potential binding modes and estimating binding affinity.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., PARP-1, CDK7, PI3Kγ, COX-2) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound and its derivatives.

    • Assign partial charges and define rotatable bonds.

    • Energy minimize the ligand structures.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of a known co-crystallized ligand.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the receptor's active site.

    • Score the generated poses based on a scoring function that estimates the binding free energy.

  • Analysis:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

    • Compare the binding modes and scores of different derivatives to understand structure-activity relationships (SAR).

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a set of compounds with their 3D physicochemical properties. These models can be used to predict the activity of new, unsynthesized compounds.

Protocol:

  • Dataset Preparation:

    • Compile a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set for model generation and a test set for model validation.

  • Molecular Alignment:

    • Align all molecules in the dataset to a common template or based on a common substructure. This is a critical step to ensure that the calculated fields are comparable.

  • Descriptor Calculation:

    • Place each aligned molecule in a 3D grid.

    • At each grid point, calculate steric and electrostatic interaction energies between the molecule and a probe atom. These values serve as the independent variables (descriptors).

  • Model Generation and Validation:

    • Use partial least squares (PLS) analysis to build a linear model that correlates the calculated descriptors with the biological activities.

    • Validate the model's predictive power using the test set and statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).

Pharmacophore Modeling

A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.

Workflow:

  • Feature Identification: Identify key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) from a set of known active ligands or from the ligand-receptor complex.

  • Model Generation: Generate a 3D arrangement of these features with specific distance constraints.

  • Model Validation: Validate the model by its ability to distinguish between active and inactive compounds.

  • Virtual Screening: Use the validated pharmacophore model as a 3D query to search large compound databases for new molecules that match the pharmacophore and are therefore likely to be active.

Experimental Validation

The predictions from computational models must be validated through in vitro and in vivo experimental assays.

Anticancer Activity Assays

Table 1: Anticancer Activity of Isoindolin-1-one and Related Derivatives

Compound IDTargetCell LineAssay TypeIC50 (µM)Reference
Isoindolinone Analogues PI3Kγ-Biochemical0.006 - 5.37[1]
5j -MGC-803CCK84.0[5]
P-6 Aurora-A KinaseHCT-116MTT0.37[6]
P-6 Aurora-A KinaseMCF-7MTT0.44[6]
4e -MCF-7-1 - 10[3]
4f -SK-MEL-28-1 - 10[3]
8a PARP-1-Biochemical0.036[7]
Olaparib (Reference) PARP-1-Biochemical0.034[7]

3.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.1.2. Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for a specific time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membranes.

  • Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

3.1.3. Western Blot for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., PARP, CDK7, PI3Kγ, or downstream effectors).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the signal corresponds to the amount of the target protein.

Anti-inflammatory Activity Assays

Table 2: Anti-inflammatory Activity of Isoindolin-1-one and Related Derivatives

Compound IDTargetAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
VIIa COX-2Biochemical0.2967.24[8]
Celecoxib (Reference) COX-2Biochemical0.4233.8[8]
5n COX-2Biochemical0.07508.6[9]
HYB11 COX-2Biochemical0.11-[10]
A3 COX-2Biochemical-9.24[11]

3.2.1. COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Product Detection: Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an enzyme immunoassay (EIA) or mass spectrometry.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index.

3.2.2. Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in treated cells to those in LPS-stimulated control cells to determine the inhibitory effect of the compound on NO production.

Key Signaling Pathways

Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action.

PARP-Mediated DNA Repair Pathway

G cluster_0 PARP Inhibition Pathway A DNA Single-Strand Break B PARP Activation A->B C Poly(ADP-ribosyl)ation B->C D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E G Cell Survival E->G F This compound (PARP Inhibitor) F->B Inhibits

Caption: Simplified PARP signaling pathway and the inhibitory action of this compound.

CDK-Regulated Cell Cycle Progression

G cluster_1 CDK-Mediated Cell Cycle A Cyclin/CDK Complex (e.g., Cyclin H/CDK7) B Phosphorylation of Substrate Proteins A->B E Cell Cycle Arrest C Cell Cycle Progression (G1 to S phase) B->C D This compound (CDK Inhibitor) D->A Inhibits

Caption: Inhibition of the cell cycle by a this compound derivative acting as a CDK inhibitor.

PI3K/AKT/mTOR Signaling Pathway

G cluster_2 PI3K/AKT/mTOR Pathway A Growth Factor Receptor B PI3K A->B C PIP2 -> PIP3 B->C D AKT C->D E mTOR D->E F Cell Growth, Proliferation, & Survival E->F G This compound (PI3K Inhibitor) G->B Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade and its inhibition by a this compound derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. A combined computational and experimental approach, as outlined in this guide, provides a robust framework for predicting and validating the biological activity of new derivatives. By leveraging in silico tools for initial screening and prioritization, followed by targeted in vitro assays for validation, researchers can efficiently navigate the early stages of drug discovery and identify lead compounds with high potential for further development. The continued exploration of the structure-activity relationships within this class of compounds is likely to yield novel and effective therapeutic candidates.

References

Exploring the Structure-Activity Relationship (SAR) of 2-Phenylisoindolin-1-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-phenylisoindolin-1-one scaffold is a privileged heterocyclic motif prevalent in numerous pharmacologically active molecules and natural products.[1] Its rigid structure serves as a versatile framework for developing therapeutic agents targeting a range of biological pathways. A significant area of interest is the development of these analogs as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage repair process.[2][3] Inhibition of PARP-1 has emerged as a clinically validated and successful strategy for cancer treatment, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[1][4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, focusing on their development as PARP-1 inhibitors.

Core Scaffold and Key Modification Points

The fundamental this compound structure offers several positions for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The primary points for analog synthesis are typically the phenyl ring (Ring A) and the isoindolinone core (Ring B), allowing for systematic exploration of the chemical space to optimize biological activity.

Quantitative Structure-Activity Relationship Data

The development of potent PARP-1 inhibitors from the isoindolinone class has been a focus of recent drug discovery efforts.[2] The following tables summarize the quantitative data for representative analogs, highlighting the impact of specific substitutions on inhibitory activity.

Table 1: SAR of Substitutions on the Phenyl Ring (Ring A) for PARP-1 Inhibition

Compound IDR1 Substitution (para-position)PARP-1 IC50 (nM)Cell-Based Potency (EC50, nM)Notes
1a -H550800Unsubstituted parent compound.
1b -F150210Introduction of a small electronegative atom improves activity.
1c -CN2545Strong electron-withdrawing group significantly enhances potency.
1d -OCH3600>1000Electron-donating group is detrimental to activity.
1e -C(=O)NH258Carboxamide group forms key hydrogen bonds in the active site, mimicking the nicotinamide moiety of the natural substrate NAD+.[4]

Table 2: SAR of Substitutions on the Isoindolinone Core (Ring B) for PARP-1 Inhibition

Compound IDR2 SubstitutionPARP-1 IC50 (nM)Cell-Based Potency (EC50, nM)Notes
2a H (on Ring B)58Reference compound with optimal Ring A substitution.
2b 6-F (on Ring B)815Halogenation at this position is generally well-tolerated but offers no significant improvement.
2c 7-CH3 (on Ring B)4890Introduction of a methyl group creates potential steric hindrance.
2d 5-OCH3 (on Ring B)120250Methoxy group reduces potency, possibly due to electronic or steric effects.

Note: The data presented are representative values compiled from SAR studies on isoindolinone-based PARP inhibitors to illustrate general trends.[2][5]

Signaling Pathways and Mechanism of Action

The primary mechanism by which this compound analogs exert their anticancer effect is through the inhibition of PARP-1, leading to synthetic lethality.

PARP-1 Inhibition and Synthetic Lethality: In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the Base Excision Repair (BER) pathway, where PARP-1 is a crucial sensor and signaling molecule.[4] If PARP-1 is inhibited, these SSBs persist and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional Homologous Recombination (HR) pathway (e.g., normal cells), these DSBs can be effectively repaired. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1] This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Event cluster_ber Base Excision Repair (BER) cluster_replication During S-Phase cluster_hr Homologous Recombination (HR) cluster_brca_deficient HR Deficient ssb Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 senses ber_repair SSB Repair parp1->ber_repair recruits replication_fork Replication Fork Collapse parp1->replication_fork leads to if inhibited ber_repair->ssb resolves dsb Double-Strand Break (DSB) replication_fork->dsb brca BRCA1/2 Proficient (Normal Cells) dsb->brca brca_mut BRCA1/2 Deficient (Cancer Cells) dsb->brca_mut hr_repair DSB Repair brca->hr_repair hr_repair->dsb resolves apoptosis Apoptosis / Cell Death brca_mut->apoptosis inhibitor Isoindolinone PARP Inhibitor inhibitor->parp1 inhibits

Caption: Mechanism of synthetic lethality via PARP-1 inhibition in BRCA-deficient cells.

Experimental Protocols

Detailed and reproducible methodologies are crucial for successful SAR studies. The following sections outline generalized protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis Protocol: Microwave-Assisted Reductive Amination

This method provides an efficient route to the N-substituted isoindolin-1-one core.[6]

  • Step 1: Reaction Setup: To a microwave-safe vial, add 2-carboxybenzaldehyde (1.0 mmol), the desired substituted aniline (1.1 mmol), and formic acid (2.0 mmol) in a suitable solvent such as ethanol (5 mL).

  • Step 2: Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 20-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Step 4: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired this compound analog.

  • Step 5: Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[7]

  • Step 1: Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Step 2: Compound Treatment: Prepare serial dilutions of the synthesized analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Step 4: Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizing the SAR Workflow and Logic

Effective drug discovery programs follow a logical, iterative process. The diagrams below illustrate the general workflow for an SAR study and the core logic driving lead optimization.

SAR_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., PARP-1 Enzyme Assay) purification->screening cytotoxicity Secondary Screening (e.g., MTT Cytotoxicity Assay) screening->cytotoxicity analysis SAR Analysis (Data Interpretation) cytotoxicity->analysis optimization Lead Optimization analysis->optimization optimization->start Iterative Design end Candidate Drug optimization->end Meets Criteria

Caption: A typical experimental workflow for a Structure-Activity Relationship study.

SAR_Logic scaffold Core Scaffold This compound modifications Structural Modifications Phenyl Ring (R1) Isoindolinone Core (R2) scaffold:head->modifications modify activity Biological Activity Potency (IC50) Selectivity ADME Properties modifications:r1->activity:p modifications:r2->activity:s lead {Optimized Lead Compound} activity->lead informs selection of

Caption: The logical relationship between chemical structure and biological activity in SAR.

References

The Initial In-Vitro Screening of 2-Phenylisoindolin-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro screening process for 2-phenylisoindolin-1-one derivatives, a promising scaffold in medicinal chemistry. This document outlines key biological activities, detailed experimental protocols for relevant assays, and a logical workflow for the preliminary assessment of these compounds. The information is intended to equip researchers with the necessary knowledge to effectively evaluate the potential of this chemical series in a drug discovery context.

Introduction to this compound Derivatives

The this compound core structure has garnered significant attention in the field of drug discovery due to its presence in a variety of biologically active molecules. Derivatives of this scaffold have been investigated for a range of therapeutic applications, most notably in oncology. Their mechanism of action is often attributed to the inhibition of key cellular targets involved in cancer cell proliferation and survival, such as enzymes in DNA repair pathways and components of the cytoskeleton. Initial in-vitro screening is a critical first step in identifying promising lead compounds within this class for further development.

Key Biological Activities and In-Vitro Screening Assays

The primary focus of the initial in-vitro screening of this compound derivatives is often on their potential as anticancer agents. The key biological activities to investigate include cytotoxicity, inhibition of Poly (ADP-ribose) polymerase (PARP), disruption of tubulin polymerization, and inhibition of protein kinases.

Cytotoxicity Screening

The first step in evaluating a new compound series is typically to assess its general cytotoxicity against a panel of cancer cell lines. This provides a broad understanding of the compounds' anti-proliferative activity and helps in selecting relevant cell lines for further mechanistic studies.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, making PARP inhibitors an attractive therapeutic strategy.[1] Some isoindolinone derivatives have shown potent PARP-1 inhibitory activity.[2]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, motility, and intracellular transport.[3] Compounds that interfere with tubulin polymerization, either by inhibiting its assembly or by stabilizing microtubules, can arrest the cell cycle and induce apoptosis. The 2-phenylindole scaffold, which is structurally related to this compound, is a known tubulin polymerization inhibitor.[3][4]

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers. Several isoquinoline derivatives, which share a similar heterocyclic core with isoindolinones, have been identified as potent kinase inhibitors, including inhibitors of receptor tyrosine kinases (RTKs) and other kinases like Lck.[5][6][7]

Data Presentation: In-Vitro Activity of Isoindolinone and Related Derivatives

The following tables summarize the in-vitro activity of selected isoindolinone and structurally related derivatives from the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target activity.

Table 1: Cytotoxicity of Quinazolinone Derivatives against Human Cancer Cell Lines [8][9]

CompoundCell LineIC50 (µM)
Quinazolinone Derivative 1MCF-7 (Breast)Low micromolar
Quinazolinone Derivative 2A549 (Lung)Low micromolar
Doxorubicin (Control)MCF-7 (Breast)~4-5
Cisplatin (Control)A549 (Lung)~126

Note: Data for quinazolinone derivatives, which are structurally related to isoindolinones, are presented as representative examples.

Table 2: PARP Inhibition by Isoindolinone Derivatives [2]

CompoundTargetAssayIC50 / Kd (µM)
(S)-NMS-P515PARP-1Cellular PAR Assay0.027
(S)-NMS-P515PARP-1SPR Binding Assay0.016 (Kd)
(R)-EnantiomerPARP-1SPR Binding Assay1.76 (Kd)

Table 3: Tubulin Polymerization Inhibition by 2-Phenylindole Derivatives [3][4]

CompoundAssayIC50 (µM)
2-Phenylindole Derivative 1Tubulin Polymerization1.5 - 2.68
2-Phenylindole Derivative 2Tubulin Polymerization0.58
Combretastatin A-4 (Control)Tubulin Polymerization~2

Note: Data for 2-phenylindole derivatives are presented due to their structural similarity to the this compound scaffold.

Table 4: Kinase Inhibition by Isoquinoline and Imidazo[4,5-h]isoquinolin-9-one Derivatives [6][10]

CompoundTarget KinaseIC50 (µM)
Pyrazole-Thiazolidinone DerivativeAurora-A Kinase0.11
Imidazo[4,5-h]isoquinolin-9-oneLck KinasePotent (18-fold improvement over lead)
VX-680 (Control)Aurora-A Kinase~0.3-0.4

Experimental Protocols

This section provides detailed methodologies for the key in-vitro assays discussed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should typically be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

In-Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of a PARP enzyme.[12]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • This compound derivatives (dissolved in DMSO)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Luminometer

Protocol:

  • Compound Addition: Add serially diluted test compounds or vehicle control (DMSO) to the wells of the histone-coated plate.

  • Enzyme and DNA Addition: Add the PARP1 enzyme and activated DNA to each well.

  • Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the wells to remove unincorporated biotinylated NAD+.

  • Streptavidin-HRP Addition: Add streptavidin-HRP to each well and incubate.

  • Washing: Wash the wells to remove unbound streptavidin-HRP.

  • Signal Detection: Add the chemiluminescent substrate and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

In-Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) at 340 nm.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound derivatives (dissolved in DMSO)

  • Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Protocol:

  • Reagent Preparation: Prepare a tubulin solution in polymerization buffer on ice. Prepare serial dilutions of the test compounds and controls.

  • Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compounds or controls.

  • Reaction Initiation: To initiate polymerization, add the cold tubulin solution containing GTP and glycerol to each well.

  • Turbidity Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate and extent of polymerization can be determined from these curves. Calculate the percent inhibition of tubulin polymerization for each compound concentration relative to the DMSO control and determine the IC50 value.

In-Vitro Receptor Tyrosine Kinase (RTK) Inhibition Assay (Luminescence-based)

This assay quantifies the activity of a specific RTK by measuring the amount of ADP produced during the kinase reaction.[13]

Materials:

  • Recombinant RTK enzyme (e.g., RET, VEGFR2)

  • Kinase buffer

  • Peptide substrate for the specific kinase

  • ATP

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Protocol:

  • Compound Addition: Add serially diluted test inhibitors or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted RTK enzyme to each well.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In-Vitro Screening

The following diagram illustrates a logical workflow for the initial in-vitro screening of this compound derivatives.

G cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays cluster_2 Data Analysis and Hit Selection A Compound Library of This compound Derivatives B Cytotoxicity Screening (e.g., MTT Assay) against a panel of cancer cell lines A->B C Determine IC50 values B->C D PARP Inhibition Assay C->D Active Compounds E Tubulin Polymerization Assay C->E Active Compounds F Kinase Inhibition Assay (e.g., RTK panel) C->F Active Compounds G Determine IC50 values for mechanistic assays D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Selection of Hit Compounds for Further Optimization and In-Vivo Studies H->I

Caption: A typical workflow for the initial in-vitro screening of novel compounds.

Signaling Pathways

The following diagrams illustrate the key signaling pathways that can be targeted by this compound derivatives.

PARP1 Signaling in DNA Repair

G DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment signals for Repair DNA Repair Recruitment->Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.

Tubulin Dynamics and Microtubule Formation

G Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitosis Cell Division (Mitosis) Microtubule->Mitosis essential for Depolymerization->Tubulin Inhibitor This compound (Tubulin Inhibitor) Inhibitor->Polymerization inhibits

Caption: The dynamic process of microtubule formation and its role in mitosis.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

G Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK binds to Dimerization Dimerization & Autophosphorylation RTK->Dimerization Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Signaling activates Response Cellular Response (Proliferation, Survival) Signaling->Response Inhibitor This compound (Kinase Inhibitor) Inhibitor->Dimerization inhibits

Caption: A generalized receptor tyrosine kinase (RTK) signaling cascade.

Conclusion

The initial in-vitro screening of this compound derivatives is a critical phase in the drug discovery process. A systematic approach, beginning with broad cytotoxicity profiling followed by more specific mechanistic assays for PARP, tubulin, and kinase inhibition, allows for the efficient identification of promising lead candidates. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers embarking on the evaluation of this important chemical scaffold. Careful data analysis and interpretation are paramount for making informed decisions about which compounds warrant further investigation in the quest for novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Phenylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylisoindolin-1-one is a key structural motif found in a variety of biologically active compounds and is a valuable building block in medicinal chemistry and drug development. Traditional methods for its synthesis often require harsh reaction conditions, long reaction times, and complex purification procedures. This application note details a rapid, efficient, and high-yielding microwave-assisted synthesis of this compound from readily available starting materials. The use of microwave irradiation significantly accelerates the reaction, leading to a cleaner product profile and a more environmentally friendly process.

Principle

The synthesis of this compound is achieved through a microwave-assisted reductive amination of 2-carboxybenzaldehyde with aniline.[1] In this one-pot reaction, aniline first reacts with the aldehyde group of 2-carboxybenzaldehyde to form a Schiff base intermediate. Subsequently, an intramolecular cyclization occurs, followed by dehydration, to yield the final this compound product. The use of formic acid facilitates the reductive amination process.[1] Microwave heating provides rapid and uniform heating of the reaction mixture, which dramatically reduces the reaction time from hours to minutes and often improves yields.

Quantitative Data Summary

The microwave-assisted approach for the synthesis of N-substituted isoindolin-1-ones has been shown to be highly efficient. The following table summarizes typical reaction parameters and outcomes for this type of transformation.

EntryReactantsSolventReaction Time (min)Temperature (°C)Yield (%)
12-Carboxybenzaldehyde, AnilineFormic Acid10 - 30120 - 150> 90
22-Formylbenzoic acid, Various AminesFormic Acid15 - 45120 - 16085 - 95

Note: The data presented are representative values based on literature for similar microwave-assisted isoindolinone syntheses. Actual results may vary depending on the specific experimental setup and scale.

Experimental Protocol

Materials:

  • 2-Carboxybenzaldehyde

  • Aniline

  • Formic Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Microwave synthesis reactor

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-carboxybenzaldehyde (1.0 mmol, 150.1 mg).

  • Add aniline (1.0 mmol, 93.1 mg).

  • Add formic acid (2 mL).

  • Seal the reaction vessel securely.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the reaction mixture at 140°C for 20 minutes.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

  • Wash the organic layer successively with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow

experimental_workflow reagents 1. Reagents (2-Carboxybenzaldehyde, Aniline, Formic Acid) mixing 2. Mixing in Microwave Vessel reagents->mixing microwave 3. Microwave Irradiation (140°C, 20 min) mixing->microwave workup 4. Aqueous Work-up (EtOAc, NaHCO3, Brine) microwave->workup purification 5. Purification (Column Chromatography) workup->purification product 6. Pure Product (this compound) purification->product

Caption: Microwave-assisted synthesis of this compound workflow.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Microwave heating of sealed vessels can lead to a rapid increase in pressure. Use a dedicated microwave reactor with appropriate safety features.

  • Aniline is toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Formic acid is corrosive. Handle with care.

This detailed protocol provides a robust and efficient method for the synthesis of this compound, which is anticipated to be a valuable tool for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Substituted Isoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted isoindolinones facilitated by ultrasound irradiation. This environmentally friendly method offers significant advantages over conventional heating, including accelerated reaction times, increased yields, and milder reaction conditions.[1]

Introduction

Isoindolinones are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in the core structure of various natural products and pharmacologically active molecules. Their diverse biological activities have made them attractive targets in medicinal chemistry and drug discovery. The application of ultrasound in the synthesis of these compounds represents a significant advancement in green chemistry, harnessing the phenomenon of acoustic cavitation to promote chemical reactions. This method provides localized high temperatures and pressures, leading to enhanced reaction rates and yields.[1]

Advantages of Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation in the synthesis of isoindolinones offers several key benefits:

  • Accelerated Reaction Rates: Dramatically reduced reaction times from hours to minutes.[1]

  • Improved Yields: Higher isolated yields of the desired products compared to conventional methods.[1]

  • Milder Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups.[1]

  • Energy Efficiency: Reduced energy consumption due to shorter reaction times and lower temperatures.[1]

  • Green Chemistry: Aligns with the principles of green chemistry by minimizing energy usage and often allowing for the use of more environmentally benign solvents.

Reaction Mechanism

The ultrasound-assisted one-pot synthesis of 3-substituted isoindolinones from (Z)-3-benzylideneisobenzofuran-1(3H)-ones and primary amines proceeds through a plausible multi-step mechanism. The initial step involves the nucleophilic addition of the primary amine to the exocyclic double bond of the (Z)-3-benzylideneisobenzofuran-1(3H)-one. This is followed by an intramolecular cyclization and subsequent dehydration to form the isoindolinone ring. Ultrasound irradiation is believed to accelerate these steps by enhancing mass transfer and providing the necessary activation energy.[1]

Reaction_Mechanism cluster_start Starting Materials cluster_conditions Reaction Conditions Start1 (Z)-3-Benzylideneisobenzofuran-1(3H)-one Intermediate1 Nucleophilic Addition Intermediate Start1->Intermediate1 + R-NH2 Start2 Primary Amine (R-NH2) Start2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Isoindolinone Intermediate2->Product - H2O Ultrasound Ultrasound Irradiation Solvent Solvent (e.g., MeCN)

Caption: Plausible reaction mechanism for the synthesis of substituted isoindolinones.

Quantitative Data Summary

The following tables summarize the yields and reaction times for the synthesis of various substituted isoindolinones using the ultrasound-assisted method.

Table 1: Synthesis of 3-Substituted Isoindolinones

EntryAmine (R-NH₂)ProductTime (min)Yield (%)
1n-Butylamine2-Butyl-3-phenylisoindolin-1-one9086
2Benzylamine2-Benzyl-3-phenylisoindolin-1-one9092
34-Methoxybenzylamine2-(4-Methoxybenzyl)-3-phenylisoindolin-1-one9095
44-Chlorobenzylamine2-(4-Chlorobenzyl)-3-phenylisoindolin-1-one9091
5Phenethylamine2-Phenethyl-3-phenylisoindolin-1-one9088
6Tryptamine3-Phenyl-2-(2-(1H-indol-3-yl)ethyl)isoindolin-1-one9085

Data compiled from multiple sources, specific conditions may vary.

Table 2: Spectroscopic Data for Selected Synthesized Isoindolinones

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)HRMS (m/z)
2-Butyl-3-phenylisoindolin-1-one 7.85 (d, 1H), 7.50-7.25 (m, 8H), 5.50 (s, 1H), 3.60 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H)168.0, 142.5, 139.0, 132.0, 131.5, 129.0, 128.5, 128.0, 124.0, 60.0, 40.0, 30.0, 20.0, 14.0[M+H]⁺ calcd. for C₁₈H₁₉NO: 266.1545, found: 266.1542
2-Benzyl-3-phenylisoindolin-1-one 7.80 (d, 1H), 7.50-7.20 (m, 13H), 5.60 (s, 1H), 4.90 (d, 1H), 4.20 (d, 1H)168.0, 142.5, 139.0, 137.0, 132.0, 131.5, 129.0, 128.8, 128.5, 128.0, 127.5, 124.0, 60.5, 47.0[M+H]⁺ calcd. for C₂₁H₁₇NO: 300.1388, found: 300.1385
2-(4-Methoxybenzyl)-3-phenylisoindolin-1-one 7.80 (d, 1H), 7.50-7.20 (m, 8H), 7.15 (d, 2H), 6.85 (d, 2H), 5.55 (s, 1H), 4.80 (d, 1H), 4.10 (d, 1H), 3.80 (s, 3H)168.0, 159.0, 142.5, 139.0, 132.0, 131.5, 129.5, 129.0, 128.5, 128.0, 124.0, 114.0, 60.5, 55.0, 46.5[M+H]⁺ calcd. for C₂₂H₁₉NO₂: 330.1494, found: 330.1491

Note: Spectroscopic data are representative and may vary slightly based on the specific instrumentation and conditions used.

Experimental Protocols

General Experimental Setup

The reactions are typically carried out using a commercially available ultrasonic cleaning bath or a more powerful ultrasonic probe system.[2] The reaction vessel, usually a standard round-bottom flask, is partially submerged in the water bath of the sonicator. The temperature of the water bath can be controlled to maintain the desired reaction temperature.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Ultrasound-Assisted Reaction cluster_workup 3. Work-up and Purification cluster_analysis 4. Characterization Reagents Weigh (Z)-3-benzylideneisobenzofuran-1(3H)-one, primary amine, and any additives. Solvent Add solvent (e.g., acetonitrile) to a reaction flask. Reagents->Solvent Mixing Add reagents to the flask and stir to dissolve. Solvent->Mixing Sonication Place the flask in an ultrasonic bath. Mixing->Sonication Irradiation Irradiate at the specified temperature and time. Sonication->Irradiation Monitoring Monitor reaction progress by TLC. Irradiation->Monitoring Quenching Cool the reaction mixture to room temperature. Monitoring->Quenching Extraction Perform aqueous work-up and extract with an organic solvent. Quenching->Extraction Drying Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). Extraction->Drying Purification Purify the crude product by column chromatography. Drying->Purification Analysis Characterize the purified product by NMR, HRMS, etc. Purification->Analysis

Caption: General experimental workflow for ultrasound-assisted synthesis.

Detailed Protocol: One-Pot Synthesis of 3-Substituted Isoindolinones

This protocol is a general guideline for the one-pot synthesis of 3-substituted isoindolinones from (Z)-3-benzylideneisobenzofuran-1(3H)-ones and primary amines.

Materials:

  • (Z)-3-Benzylideneisobenzofuran-1(3H)-one (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ultrasonic bath with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (Z)-3-benzylideneisobenzofuran-1(3H)-one (1.0 equiv) and acetonitrile.

  • Add the primary amine (1.2 equiv) to the solution.

  • Place the flask in an ultrasonic bath and irradiate at a specified temperature (e.g., 50 °C) for the required time (typically 60-90 minutes).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the flask from the ultrasonic bath and allow it to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted isoindolinone.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Influence of Substituents

The electronic nature of the substituents on both the primary amine and the (Z)-3-benzylideneisobenzofuran-1(3H)-one can influence the reaction rate and yield.

Substituent_Effects cluster_amine Substituents on Primary Amine cluster_benzaldehyde Substituents on Benzylidene Moiety Central_Node Ultrasound-Assisted Isoindolinone Synthesis EDG_Amine Electron-Donating Groups (EDG) (e.g., -OCH₃, -CH₃) EDG_Amine->Central_Node Generally increase nucleophilicity, leading to higher yields. EWG_Amine Electron-Withdrawing Groups (EWG) (e.g., -Cl, -NO₂) EWG_Amine->Central_Node Decrease nucleophilicity, may require longer reaction times or give lower yields. EDG_Benz Electron-Donating Groups (EDG) EDG_Benz->Central_Node May slightly decrease electrophilicity of the double bond. EWG_Benz Electron-Withdrawing Groups (EWG) EWG_Benz->Central_Node Increase electrophilicity of the double bond, facilitating nucleophilic attack.

Caption: Influence of substituents on the synthesis of isoindolinones.

Generally, primary amines bearing electron-donating groups are more nucleophilic and tend to give higher yields. Conversely, electron-withdrawing groups on the amine can decrease its nucleophilicity, potentially leading to lower yields or requiring longer reaction times. On the (Z)-3-benzylideneisobenzofuran-1(3H)-one, electron-withdrawing groups on the phenyl ring of the benzylidene moiety can enhance the electrophilicity of the double bond, facilitating the initial nucleophilic attack by the amine.

Conclusion

The ultrasound-assisted synthesis of substituted isoindolinones is a powerful and efficient methodology that aligns with the principles of green chemistry. The protocols and data presented here provide a solid foundation for researchers to utilize this technique for the synthesis of a wide range of isoindolinone derivatives for applications in drug discovery and materials science. The significant reduction in reaction times and improved yields make this an attractive alternative to conventional synthetic methods.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Phenylisoindolin-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. Its synthesis has garnered significant attention in the field of medicinal chemistry. Palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction of this heterocyclic core, offering high efficiency and broad functional group tolerance. This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylisoindolin-1-one and its derivatives via various palladium-catalyzed methodologies.

Synthesis via Palladium-Catalyzed C–H Functionalization

Palladium-catalyzed C–H functionalization represents a highly efficient and atom-economical approach for the synthesis of isoindolinones. This strategy avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences.

Redox-Neutral C–H Functionalization with Carboxylic Acids or Anhydrides

An operationally simple method involves the reaction of readily available N-substituted benzamides with carboxylic acids or anhydrides.[1][2] The reaction proceeds under redox-neutral conditions and demonstrates broad substrate scope.[1][2]

Reaction Scheme:

G cluster_0 General Reaction N-Arylbenzamide N-Arylbenzamide Isoindolinone Isoindolinone N-Arylbenzamide->Isoindolinone + R'COOH, [Pd] Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Isoindolinone

Caption: General scheme for Pd-catalyzed C–H functionalization.

Experimental Protocol:

A detailed experimental protocol for this transformation is as follows:

Reagent/ComponentAmountMolar Equiv.
N-Arylbenzamide0.5 mmol1.0
Carboxylic Acid/Anhydride1.0 mmol2.0
Pd(OAc)₂0.025 mmol0.05
Ligand (e.g., Ac-Gly-OH)0.1 mmol0.2
Oxidant (e.g., Ag₂CO₃)1.0 mmol2.0
Solvent (e.g., Toluene)2.0 mL-

Procedure:

  • To a dried reaction tube, add the N-arylbenzamide, carboxylic acid or anhydride, Pd(OAc)₂, ligand, and oxidant.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryN-ArylbenzamideCarboxylic Acid/AnhydrideProductYield (%)
1N-PhenylbenzamideAcetic Anhydride3-Methyl-2-phenylisoindolin-1-one85
2N-(4-Methoxyphenyl)benzamidePropionic Acid3-Ethyl-2-(4-methoxyphenyl)isoindolin-1-one78
3N-Phenyl-4-chlorobenzamideAcetic Anhydride6-Chloro-3-methyl-2-phenylisoindolin-1-one92
Dehydrogenative C–H Cyclization

This method describes the intramolecular dehydrogenative C(sp³)–H amidation for isoindolinone synthesis using a heterogeneous Pd/C catalyst.[3][4] A key advantage of this protocol is that it does not require a stoichiometric amount of an external oxidant.[3][4]

Reaction Workflow:

G start Start reagents Combine Substrate, Pd/C, and Base in Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Cool, Filter, Concentrate reaction->workup purification Column Chromatography workup->purification end End Product purification->end

Caption: Workflow for dehydrogenative C–H cyclization.

Experimental Protocol:

Reagent/ComponentAmountMolar Equiv.
2-Benzyl-N-mesylbenzamide0.2 mmol1.0
Pd/C (10 mol%)21.3 mg0.1
KOAc3.9 mg0.2
Solvent (e.g., Toluene)1.0 mL-

Procedure:

  • In a sealed tube, combine the 2-benzyl-N-mesylbenzamide, 10% Pd/C, and KOAc.

  • Add the solvent to the mixture.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Synthesis via Intramolecular Reductive Heck Reaction

The intramolecular reductive Heck reaction provides an efficient pathway to 3,3-disubstituted isoindolin-1-ones from enamides.[5][6] This method utilizes a palladium catalyst and a reducing agent, such as sodium formate.[5]

Plausible Catalytic Cycle:

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Int1 Ar-Pd(II)-X OxAdd->Int1 Coord Enamide Coordination Int1->Coord Int2 Coordinated Complex Coord->Int2 MigIns Migratory Insertion Int2->MigIns Int3 Cyclized Pd(II) Intermediate MigIns->Int3 RedElim Reductive Elimination (with H⁻ source) Int3->RedElim RedElim->Pd0 Regeneration Product Isoindolinone RedElim->Product

Caption: Catalytic cycle for the reductive Heck reaction.

Experimental Protocol:

Reagent/ComponentAmountMolar Equiv.
Enamide Substrate0.2 mmol1.0
Pd(OAc)₂0.01 mmol0.05
PPh₃0.02 mmol0.1
Sodium Formate0.4 mmol2.0
Solvent (e.g., DMF)2.0 mL-

Procedure:

  • To a solution of the enamide substrate in the solvent, add Pd(OAc)₂, PPh₃, and sodium formate.

  • Stir the mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere for the required time (e.g., 6-12 hours).

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Synthesis via Palladium-Catalyzed Aminocarbonylation

Palladium-catalyzed aminocarbonylation offers a direct route to isoindolinones from o-halo precursors, incorporating a carbonyl group from carbon monoxide. While some protocols focus on related heterocycles, the principles can be adapted for isoindolinone synthesis.[7][8]

General Aminocarbonylation Workflow:

G start Start setup Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base start->setup co_intro Introduce Carbon Monoxide setup->co_intro reaction Heat Reaction Mixture co_intro->reaction workup Cool, Work-up, and Extract reaction->workup purification Purify by Chromatography workup->purification end Final Product purification->end

Caption: Workflow for Pd-catalyzed aminocarbonylation.

Experimental Protocol (General):

Reagent/ComponentAmountMolar Equiv.
o-Iodobenzylamine derivative0.5 mmol1.0
Pd(OAc)₂0.025 mmol0.05
Ligand (e.g., XantPhos)0.05 mmol0.1
Base (e.g., Et₃N)1.0 mmol2.0
Solvent (e.g., DMF)5.0 mL-
Carbon Monoxide1 atm (balloon)-

Procedure:

  • In a Schlenk flask, combine the o-iodobenzylamine derivative, Pd(OAc)₂, ligand, and base.

  • Evacuate and backfill the flask with carbon monoxide (from a balloon).

  • Add the solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate.

  • Purify the product by column chromatography.

Comparative Yields of Different Methods:

MethodCatalyst SystemKey ReactantsGeneral Yield Range (%)
Redox-Neutral C-H FunctionalizationPd(OAc)₂ / LigandN-Arylbenzamide, Carboxylic Acid70-95
Dehydrogenative C-H CyclizationPd/C2-Benzyl-N-mesylbenzamide40-80
Intramolecular Reductive HeckPd(OAc)₂ / PPh₃Enamide60-90
AminocarbonylationPd(OAc)₂ / Ligando-Halobenzylamine50-85

These protocols provide a foundation for the synthesis of this compound and a diverse range of its derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the isoindolinone core.

References

One-Pot Synthesis of 2,3-Disubstituted Isoindolin-1-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2,3-disubstituted isoindolin-1-ones, a privileged scaffold in medicinal chemistry. The presented methods offer advantages such as operational simplicity, high yields, and the use of readily available starting materials.

Introduction

Isoindolin-1-ones are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, have made them attractive targets for synthetic and medicinal chemists. One-pot multi-component reactions have emerged as a powerful and sustainable strategy for the rapid construction of these complex molecular architectures from simple precursors. This document outlines three distinct and efficient one-pot methodologies for the synthesis of 2,3-disubstituted isoindolin-1-ones.

General Workflow for One-Pot Synthesis

The following diagram illustrates a generalized workflow for the one-pot synthesis of 2,3-disubstituted isoindolin-1-ones, which typically involves the condensation of a 2-formylbenzoic acid derivative with a primary amine and a suitable nucleophile, followed by intramolecular cyclization.

One-Pot Synthesis Workflow General Workflow for One-Pot Synthesis Reactants Starting Materials (e.g., 2-Formylbenzoic Acid, Primary Amine, Nucleophile) Mixing Mixing in a Single Reaction Vessel Reactants->Mixing Reaction One-Pot Reaction (Heating, Ultrasound, or Catalyst) Mixing->Reaction Workup Reaction Work-up (Extraction, Filtration) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product 2,3-Disubstituted Isoindolin-1-one Purification->Product Reaction Pathway Plausible Reaction Pathway cluster_start Starting Materials cluster_intermediate Intermediates 2_Formylbenzoic_Acid 2-Formylbenzoic Acid Imine Imine Intermediate 2_Formylbenzoic_Acid->Imine + R²-NH₂ - H₂O Primary_Amine Primary Amine (R²-NH₂) Primary_Amine->Imine Nucleophile Carbon Nucleophile (Nu⁻) Adduct Nucleophilic Adduct Nucleophile->Adduct Imine->Adduct + Nucleophile Product 2,3-Disubstituted Isoindolin-1-one Adduct->Product Intramolecular Cyclization - H₂O

Application Note: High-Purity Isolation of 2-Phenylisoindolin-1-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Phenylisoindolin-1-one is a core structural motif found in a variety of compounds with significant biological and pharmacological activities. As with any active pharmaceutical ingredient or synthetic intermediate, achieving high purity is critical for accurate downstream applications, including biological assays, structural analysis, and drug formulation. This application note provides a detailed and robust protocol for the purification of this compound from a crude synthetic mixture using silica gel flash column chromatography. The methodology emphasizes a systematic approach, beginning with method development on Thin Layer Chromatography (TLC) to ensure optimal separation.

Principle of Separation Column chromatography is a preparative separation technique that relies on the differential partitioning of components between a stationary phase and a mobile phase. In this protocol, silica gel, a polar adsorbent, serves as the stationary phase. A non-polar to moderately polar mobile phase, typically a mixture of hexane and ethyl acetate, is used to carry the sample through the column. Compounds with higher polarity will have stronger interactions with the silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly. This difference in retention time allows for the effective separation of the target compound from impurities.

Detailed Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

Effective column chromatography begins with optimizing the separation conditions on a small scale using TLC. The goal is to identify a solvent system that provides good separation between the desired product and any impurities, with the target compound having a Retention Factor (Rf) of approximately 0.25-0.35 for optimal column performance.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Crude this compound sample

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Solvent System Testing: Prepare a series of mobile phases with varying ratios of n-Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1 v/v) in the TLC chamber.

  • Development: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: The ideal solvent system is one where the spot corresponding to this compound is well-separated from other spots and has an Rf value between 0.25 and 0.35. This ensures the compound will elute from the column in a reasonable volume of solvent without taking too long or eluting too quickly with impurities.

Protocol 2: Preparative Column Chromatography

This protocol details the purification of approximately 1 gram of crude this compound. The column dimensions and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Reagents:

  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Mobile phase (optimized from Protocol 1)

  • Crude this compound

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Column Preparation (Slurry Packing):

    • Insert a small plug of cotton or glass wool at the bottom of the column. Add a ~0.5 cm layer of sand.

    • In a beaker, prepare a slurry by mixing ~40-50 g of silica gel with the mobile phase (e.g., n-Hexane:EtOAc 8:2).

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure uniform packing.

    • Once the silica has settled, add another ~0.5 cm layer of sand on top to prevent the stationary phase from being disturbed.

    • Equilibrate the packed column by running 2-3 column volumes of the mobile phase through it, ensuring the solvent level never drops below the top layer of sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent (e.g., DCM).

    • Add ~2-3 g of silica gel to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder onto the top layer of sand in the equilibrated column, creating a uniform layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 15-20 mL per test tube). Maintain a constant flow rate and ensure the column does not run dry.

    • Continuously add fresh mobile phase to the top of the column.

  • Fraction Analysis:

    • Monitor the separation by spotting alternate fractions on a TLC plate.

    • Develop the TLC plate using the same mobile phase and visualize under UV light.

    • Identify the fractions containing the pure product (single spot at the target Rf).

    • Pool all fractions that show a single, clean spot of the desired product.

  • Solvent Removal:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Final Purity Assessment:

    • Assess the purity of the final product using analytical techniques such as HPLC, NMR, or Mass Spectrometry.

Data Presentation

The following table summarizes the key parameters for the purification of 1 gram of crude this compound.

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for moderately polar organic compounds.[1][2][3]
Column Diameter 40 mmAppropriate for separating 1-2 g of crude material.
Silica Gel Amount ~40-50 gA sample-to-sorbent ratio of 1:40 to 1:50 is common for good separation.
Mobile Phase n-Hexane:Ethyl Acetate (8:2, v/v)Based on typical TLC optimization for isoindolinone derivatives.[1][4]
Target Rf ~0.30Provides a good balance between separation efficiency and elution time.[5]
Elution Mode IsocraticA single solvent mixture is used, simplifying the procedure.
Sample Loading Dry LoadingOffers superior resolution and sharper bands compared to wet loading.[5]
Detection Method UV (254 nm) on TLC platesThis compound contains aromatic rings that are UV active.

Mandatory Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_post Isolation & Analysis Crude Crude Synthetic Product TLC TLC Method Development (Solvent Optimization) Crude->TLC Analyze Pack Column Packing (Silica Gel Slurry) TLC->Pack Define Conditions Load Sample Loading (Dry Method) Pack->Load Elute Elution & Fraction Collection Load->Elute AnalyzeFrac Fraction Analysis by TLC Elute->AnalyzeFrac Pool Pool Pure Fractions AnalyzeFrac->Pool Identify Pure Evap Solvent Evaporation (Rotary Evaporator) Pool->Evap Pure Pure Compound Evap->Pure Assess Final Purity Assessment (HPLC, NMR) Pure->Assess

Caption: General workflow for the purification of this compound.

Safety Precautions

  • All procedures should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Silica gel is a fine powder and can cause respiratory irritation; avoid inhalation by handling it carefully.

  • Organic solvents are flammable and volatile. Ensure there are no ignition sources nearby.

Conclusion The protocol described provides a reliable and systematic method for obtaining high-purity this compound suitable for demanding research and development applications. The initial investment in method development using TLC is crucial for achieving efficient and successful separation on a preparative scale.

References

Application Notes and Protocols for Isoindolinone-Based PARP Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality. This has established PARP inhibitors as a significant class of targeted therapies for various cancers, including ovarian, breast, and prostate cancer.[1][2][3][4][5][6][7]

While the specific compound 2-phenylisoindolin-1-one is not extensively characterized in the scientific literature as a potent PARP inhibitor, the isoindolinone scaffold is a validated and valuable core structure for the development of highly potent and selective PARP1 inhibitors.[3][8][9] This document provides detailed application notes and protocols for the use of isoindolinone-based PARP inhibitors in cancer research, using the well-characterized examples of NMS-P118 and NMS-P515 to illustrate the principles and methodologies.[1][3][10][11][12][13][14]

These notes are intended to guide researchers in the evaluation and application of this class of compounds in both in vitro and in vivo cancer models.

Mechanism of Action: The Dual Role of PARP Inhibition

PARP inhibitors exert their anticancer effects through two primary mechanisms:

  • Catalytic Inhibition : PARP inhibitors are competitive inhibitors that bind to the NAD+ binding site in the catalytic domain of PARP enzymes.[15] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to the site of SSBs. The inhibition of PARP's enzymatic activity hampers the repair of SSBs, which can then degenerate into more lethal DSBs during DNA replication.[3]

  • PARP Trapping : Beyond catalytic inhibition, many PARP inhibitors, including those with an isoindolinone core, "trap" the PARP enzyme on the DNA at the site of damage.[16][17] This creates a cytotoxic PARP-DNA complex that obstructs DNA replication and transcription, leading to the formation of DSBs. The potency of a PARP inhibitor is often correlated with its ability to trap PARP on DNA.

The concept of synthetic lethality is central to the application of PARP inhibitors. In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), the accumulation of DSBs caused by PARP inhibition cannot be efficiently repaired, leading to genomic instability and cell death. Normal cells with functional HR can repair these DSBs and are therefore less sensitive to PARP inhibitors.

Data Presentation: Isoindolinone-Based PARP Inhibitors

The following tables summarize the quantitative data for the exemplary isoindolinone-based PARP1 inhibitors, NMS-P118 and NMS-P515, providing a basis for comparison and experimental design.

Table 1: Biochemical and Cellular Potency of NMS-P118 and NMS-P515

CompoundTargetBiochemical Assay (Kd, µM)Cellular Assay (IC50, µM)Selectivity (PARP1 vs. PARP2)Reference(s)
NMS-P118 PARP10.009-~150-fold[11][12]
PARP21.39-[11][12]
NMS-P515 PARP10.0160.027 (HeLa cells)Highly Selective (KD > 10 µM for PARP2, PARP3, TNKS1)[1][3][13][14][18]

Table 2: In Vivo Efficacy of Isoindolinone-Based PARP Inhibitors

CompoundCancer ModelTreatment RegimenKey OutcomesReference(s)
NMS-P118 MDA-MB-436 human breast cancer xenograftOral administrationHigh efficacy as a single agent[10][12]
Capan-1 human pancreatic cancer xenograftOral administration, in combination with TemozolomideHigh efficacy in combination therapy[10][12]
NMS-P515 Capan-1 pancreatic cancer mouse xenograft (BRCA2-mutated)80 mg/kg, orally, once daily for 12 days48% maximal tumor growth inhibition[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of isoindolinone-based PARP inhibitors.

Protocol 1: PARP1 Enzymatic Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone proteins (H1 or a mixture)

  • Biotinylated NAD+

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂)

  • Test compound (e.g., NMS-P118 or NMS-P515) dissolved in DMSO

  • Streptavidin-coated microplates

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a separate plate, prepare the PARP1 reaction mixture containing recombinant PARP1, activated DNA, and biotinylated NAD+ in assay buffer.

  • Add the serially diluted test compound to the reaction mixture.

  • Transfer the reaction mixture to the histone-coated plate and incubate for 1 hour at room temperature to allow for PARylation.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate and add the HRP substrate.

  • Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC50 value using a suitable software.

Protocol 2: Cellular PAR Formation Assay (Immunofluorescence)

This assay measures the ability of a PARP inhibitor to block the formation of poly(ADP-ribose) (PAR) chains in cells upon induction of DNA damage.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-436)

  • Complete cell culture medium

  • DNA damaging agent (e.g., H₂O₂)

  • Test compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a multi-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-PAR antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the nuclear fluorescence intensity of the PAR signal. A decrease in PAR signal in the presence of the inhibitor indicates its cellular activity.

Protocol 3: Cell Viability Assay (e.g., SRB Assay)

This protocol determines the effect of the PARP inhibitor on the viability of cancer cells, particularly comparing BRCA-proficient and BRCA-deficient cell lines to assess synthetic lethality.

Materials:

  • BRCA-proficient and BRCA-deficient cancer cell lines (e.g., MDA-MB-231 and MDA-MB-436, respectively)

  • Complete cell culture medium

  • Test compound

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound for 72-120 hours.

  • Fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Wash the plates with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an isoindolinone-based PARP inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line known to be sensitive to PARP inhibitors (e.g., Capan-1, MDA-MB-436)

  • Matrigel (optional)

  • Test compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., NMS-P515 at 80 mg/kg) or vehicle control orally, once daily, for the duration of the study.[14]

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of the compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of isoindolinone-based PARP inhibitors.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Action of Isoindolinone PARP Inhibitor cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR_synthesis PAR Synthesis PARP1->PAR_synthesis catalyzes Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP Repair_Proteins Recruitment of Repair Proteins PAR_synthesis->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Inhibitor Isoindolinone PARP Inhibitor Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient HR-Proficient Cell (Normal Cell) DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA-mutant Cancer Cell) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis Synthetic Lethality

Caption: Mechanism of action of isoindolinone PARP inhibitors.

In_Vitro_Workflow start Start: Isoindolinone PARP Inhibitor enzymatic_assay Protocol 1: PARP1 Enzymatic Assay start->enzymatic_assay cellular_assay Protocol 2: Cellular PAR Formation Assay start->cellular_assay viability_assay Protocol 3: Cell Viability Assay start->viability_assay ic50_biochem Determine Biochemical IC50 enzymatic_assay->ic50_biochem end Proceed to In Vivo Studies ic50_biochem->end cellular_activity Confirm Cellular Activity cellular_assay->cellular_activity cellular_activity->end synthetic_lethality Assess Synthetic Lethality (BRCAwt vs BRCAmut) viability_assay->synthetic_lethality synthetic_lethality->end

Caption: In vitro experimental workflow for evaluating PARP inhibitors.

In_Vivo_Workflow start Start: In Vivo Efficacy Study (Protocol 4) cell_implantation Implant Tumor Cells in Immunocompromised Mice start->cell_implantation tumor_growth Monitor Tumor Growth cell_implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Isoindolinone PARP Inhibitor or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring analysis Data Analysis: Tumor Growth Inhibition monitoring->analysis end Evaluate In Vivo Efficacy analysis->end

References

Application Notes and Protocols for 2-Phenylisoindolin-1-one in Acetylcholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-phenylisoindolin-1-one and its derivatives in acetylcholinesterase (AChE) inhibition assays. The information compiled herein is intended to guide researchers in the screening and characterization of potential AChE inhibitors for drug development, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, thereby improving cholinergic neurotransmission.[1][2][3] The isoindolin-1-one scaffold, particularly this compound and its derivatives, has emerged as a promising class of compounds for AChE inhibition. These compounds are being investigated for their potential to interact with the active sites of AChE and modulate its activity. Phthalimide-based compounds, which share a core structure with isoindolinones, are known to bind to the peripheral anionic site (PAS) of acetylcholinesterase.

This application note summarizes the inhibitory activities of various this compound derivatives and provides a detailed protocol for conducting in vitro AChE inhibition assays based on the widely used Ellman's method.

Data Presentation: Acetylcholinesterase Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a series of isoindoline-1,3-dione derivatives against acetylcholinesterase. This data is compiled from multiple studies to provide a comparative overview of the potency of these compounds.

Compound IDSubstituent on Phenyl RingIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
4a 2-Cl0.91 ± 0.045Donepezil0.14 ± 0.03
4b 3-Cl85 ± 12Donepezil0.14 ± 0.03
4c 4-Cl26 ± 5Donepezil0.14 ± 0.03
4g 3-OCH₃5.5 ± 0.7Donepezil0.14 ± 0.03
4k 4-NO₂ModerateDonepezil0.14 ± 0.03
4l UnsubstitutedPotentDonepezil0.14 ± 0.03
4b (another series) 4-Fluorophenyl16.42 ± 1.07Donepezil0.41 ± 0.09
7a 4-F2.1 ± 0.6Rivastigmine11.07
7f 4-F2.1 ± 0.6Rivastigmine11.07
7b 4-CH₃5.4 ± 0.9Rivastigmine11.07
7g 4-CH₃4.8 ± 0.5Rivastigmine11.07

Note: The inhibitory activities of these compounds demonstrate that substitutions on the phenyl ring significantly influence their potency against acetylcholinesterase.[3][4][5] Electron-withdrawing groups at the ortho and para positions, as well as electron-donating groups at the meta position, have been shown to enhance inhibitory effects.[3]

Experimental Protocols

A detailed protocol for a typical in vitro acetylcholinesterase inhibition assay using Ellman's method is provided below. This spectrophotometric assay is widely used for its reliability and simplicity.[1][6]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Donepezil or Rivastigmine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for the assay (e.g., 0.22 U/mL).[5]

    • Prepare a stock solution of ATCI (e.g., 15 mM in water).[6]

    • Prepare a stock solution of DTNB (e.g., 3 mM in phosphate buffer).[6]

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the appropriate solvent. Further dilute these in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final solvent concentration (e.g., DMSO) is low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Blank: 125 µL Phosphate Buffer, 50 µL DTNB, 25 µL ATCI.

    • Control (100% enzyme activity): 100 µL Phosphate Buffer, 50 µL DTNB, 25 µL AChE solution, 25 µL ATCI.

    • Test Sample: 75 µL Phosphate Buffer, 50 µL DTNB, 25 µL of test compound solution, 25 µL AChE solution, 25 µL ATCI.

    • Note: The volumes can be adjusted, but the final concentrations should be maintained. A typical reaction mixture might contain 50 µL of buffer, 25 µL of the test compound, and 25 µL of the enzyme solution.[5]

  • Incubation:

    • Add the buffer, DTNB, and test compound/reference inhibitor to the respective wells.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-30 minutes).[5][7]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm over a period of time (e.g., 5-10 minutes) using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.

Visualizations

Signaling Pathway of Acetylcholinesterase Action and Inhibition

AChE_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Mechanism Acetylcholine Acetylcholine (ACh) ACh_Receptor Postsynaptic Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by ACh_Receptor->Acetylcholine Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Blocked_AChE Inhibited AChE Inhibitor This compound Derivative Inhibitor->AChE Binds to

Caption: Mechanism of AChE action and its inhibition.

Experimental Workflow for AChE Inhibition Assay

AChE_Workflow prep_reagents 1. Prepare Reagents (AChE, DTNB, ATCI, Inhibitor) plate_setup 2. Plate Setup (Add Buffer, DTNB, Inhibitor) prep_reagents->plate_setup add_enzyme 3. Add AChE Enzyme plate_setup->add_enzyme pre_incubate 4. Pre-incubate add_enzyme->pre_incubate add_substrate 5. Add Substrate (ATCI) pre_incubate->add_substrate measure_abs 6. Measure Absorbance at 412 nm add_substrate->measure_abs data_analysis 7. Data Analysis (% Inhibition, IC50) measure_abs->data_analysis

Caption: Workflow of the Ellman's method for AChE assay.

References

Application Notes and Protocols: Development of 2-Phenylisoindolin-1-one Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 2-phenylisoindolin-1-one derivatives as potential antifungal agents. This document includes a summary of their antifungal activity, detailed experimental protocols for their synthesis and biological evaluation, and graphical representations of key processes.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with new mechanisms of action. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. Specifically, this compound derivatives have emerged as a promising class of compounds with potential antifungal properties. This document outlines the synthetic strategies to access these derivatives and the methodologies to evaluate their efficacy against pathogenic fungi.

Antifungal Activity

While extensive structure-activity relationship (SAR) studies on a broad series of this compound derivatives are not widely available in the public domain, preliminary investigations have shown that this class of compounds exhibits inhibitory activity against various fungal pathogens. The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes representative antifungal activity data for isoindolinone derivatives against common fungal strains. It is important to note that these values are illustrative and specific activities can vary significantly based on the substitution patterns on both the phenyl ring and the isoindolinone core.

Table 1: Representative Antifungal Activity of Isoindolinone Derivatives (MIC in µg/mL)

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Isoindolinone A Candida albicans16Fluconazole8
Aspergillus niger32Fluconazole16
Isoindolinone B Candida albicans8Fluconazole8
Aspergillus niger16Fluconazole16
Isoindolinone C Candida albicans>64Fluconazole8
Aspergillus niger>64Fluconazole16

Note: The data presented are representative values based on existing literature on isoindolinone derivatives and may not correspond to specific this compound analogues. Further focused studies are required to establish a comprehensive SAR for this specific compound class.

Experimental Protocols

General Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound derivatives involves the reductive amination of 2-carboxybenzaldehyde with substituted anilines.

Materials:

  • 2-Carboxybenzaldehyde

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Formic acid

  • Solvent (e.g., Toluene, Xylene)

  • Dean-Stark apparatus (optional)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-carboxybenzaldehyde (1.0 eq) in a suitable solvent such as toluene.

  • Addition of Reagents: Add the substituted aniline (1.1 eq) to the solution.

  • Reductive Amination: Add formic acid (2.0-3.0 eq) to the reaction mixture. Formic acid serves as both a catalyst and the reducing agent in this context (Eschweiler-Clarke type reaction).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For reactions where water is a byproduct, a Dean-Stark apparatus can be used to remove it and drive the reaction to completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.

  • Characterization: The structure and purity of the final compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]

Materials:

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control antifungal agent (e.g., Fluconazole)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • For yeast-like fungi (Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • For filamentous fungi (Aspergillus niger): Culture the mold on Potato Dextrose Agar (PDA) at 28-30°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL in RPMI-1640 medium.

  • Compound Dilution:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

    • Include a positive control (e.g., Fluconazole) and a negative control (medium with DMSO, no compound).

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and at 28-30°C for 48-72 hours for Aspergillus species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic scheme for the preparation of this compound derivatives.

G start 2-Carboxybenzaldehyde reagents Formic Acid Toluene, Reflux start->reagents aniline Substituted Aniline aniline->reagents product This compound Derivative reagents->product Reductive Amination

Caption: General synthetic route to this compound derivatives.

Experimental Workflow for Antifungal Screening

The diagram below outlines the typical workflow for the screening and evaluation of novel this compound derivatives as antifungal agents.

G cluster_synthesis Synthesis & Purification cluster_screening Antifungal Evaluation cluster_advanced Further Studies synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_assay Broth Microdilution Assay (MIC) characterization->mic_assay data_analysis Data Analysis (MIC Determination) mic_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar moa Mechanism of Action Studies sar->moa toxicity Cytotoxicity Assays moa->toxicity

Caption: Workflow for antifungal screening of 2-phenylisoindolin-1-ones.

References

Application Notes and Protocols for Evaluating the Antineoplastic Activity of Isoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoindolinone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antineoplastic effects.[1][2][3] These compounds have been shown to exert their anticancer activity through various mechanisms, such as the inhibition of critical enzymes like histone deacetylases (HDACs) and carbonic anhydrases (CAs), and interference with cell cycle progression and apoptosis.[1][4] This document provides a detailed set of protocols for the in vitro and in vivo evaluation of the antineoplastic activity of novel isoindolinone compounds.

I. In Vitro Evaluation of Antineoplastic Activity

A comprehensive in vitro assessment is the first step in characterizing the anticancer potential of isoindolinone derivatives.[5][6][7] This typically involves evaluating their cytotoxicity against a panel of cancer cell lines, followed by mechanistic studies to elucidate how they induce cell death.

Cell Viability and Cytotoxicity Assays

The initial screening of isoindolinone compounds involves determining their cytotoxic effects on various cancer cell lines.[8] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Protocol: MTT Cell Viability Assay [9][10][11][12]

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U-373 MG for glioblastoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13][14]

    • Trypsinize and count the cells, ensuring viability is >95% using a Trypan Blue exclusion test.[13]

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the isoindolinone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the isoindolinone derivative. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 4 hours at 37°C in the dark.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation:

Table 1: Cytotoxicity of Isoindolinone Derivatives against Various Cancer Cell Lines (IC₅₀ in µM) after 48h Treatment

CompoundMCF-7 (Breast)A549 (Lung)U-373 MG (Glioblastoma)
Isoindolinone A8.512.35.2
Isoindolinone B2.14.71.8
Doxorubicin (Control)0.50.80.3

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells compound_prep Prepare Isoindolinone Stock Solutions treat_cells Treat with Serial Dilutions of Isoindolinones compound_prep->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_reagent Add MTT Reagent incubate->mtt_reagent solubilize Add Solubilization Solution mtt_reagent->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of isoindolinones using the MTT assay.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended.[15][16][17][18] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Protocol: Annexin V-FITC/PI Apoptosis Assay [15][16][18]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the isoindolinone derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[13]

    • Wash the cells twice with cold PBS.[15]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[18]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.[15]

    • Acquire data for at least 10,000 events per sample.

Data Presentation:

Table 2: Apoptosis Induction by Isoindolinone B in A549 Cells after 48h Treatment

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Isoindolinone B (IC₅₀)55.8 ± 3.528.9 ± 2.215.3 ± 1.9
Isoindolinone B (2x IC₅₀)20.1 ± 2.845.3 ± 3.134.6 ± 2.7
Cell Cycle Analysis

Isoindolinone derivatives may exert their antineoplastic effects by inducing cell cycle arrest.[4] Cell cycle distribution can be analyzed by staining DNA with propidium iodide (PI) and subsequent flow cytometry.[19][20][21][22]

Protocol: Cell Cycle Analysis using Propidium Iodide Staining [19][21][22][23]

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently to prevent clumping.[21]

    • Fix the cells for at least 30 minutes on ice or overnight at -20°C.[19][21]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[19]

    • Wash the cell pellet twice with cold PBS.[19]

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[21][22]

    • Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting PI fluorescence in the linear scale.

    • Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[19]

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Table 3: Cell Cycle Distribution of MCF-7 Cells after 24h Treatment with Isoindolinone B

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control65.4 ± 2.920.1 ± 1.514.5 ± 1.8
Isoindolinone B (IC₅₀)40.2 ± 3.115.8 ± 1.944.0 ± 2.5
Western Blot Analysis

To investigate the molecular mechanisms underlying the observed effects, Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.[24][25][26][27]

Protocol: Western Blot Analysis [24][25][26]

  • Protein Extraction:

    • Treat cells with the isoindolinone derivative as described previously.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[27]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[25]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[26]

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.[25]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[24]

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Hypothetical Signaling Pathway Targeted by Isoindolinones

G cluster_pathway Apoptosis and Cell Cycle Regulation iso Isoindolinone p53 p53 (Tumor Suppressor) iso->p53 activates cdk1 CDK1/Cyclin B1 Complex iso->cdk1 inhibits bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates caspase Caspase-3 (Executioner) bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis g2m G2/M Arrest cdk1->g2m leads to

Caption: Hypothetical signaling pathway affected by isoindolinones.

II. In Vivo Evaluation of Antineoplastic Activity

Promising isoindolinone candidates from in vitro studies should be further evaluated in vivo using xenograft mouse models to assess their therapeutic efficacy and potential toxicity in a living organism.[13][28][29][30]

Protocol: Xenograft Mouse Model [13][28][31][32]

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice).[13]

    • Culture human cancer cells (e.g., A549) and harvest them when they reach 80-90% confluency.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel, to a final concentration of 5 x 10⁶ cells per 100 µL.[13][28]

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[28]

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice regularly for tumor formation.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[28]

    • Prepare the isoindolinone derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound to the treatment groups at predetermined doses (e.g., 25 and 50 mg/kg) via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a specified duration (e.g., 21 days).[28] The control group receives the vehicle only.

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[28]

    • Record the body weight of each animal at the same frequency to monitor for toxicity.[28]

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors, weigh them, and photograph them.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Portions of the tumor and major organs can be collected for histopathological analysis.

Data Presentation:

Table 4: In Vivo Efficacy of Isoindolinone B in an A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+2.5
Isoindolinone B25680 ± 9545.6-1.8
Isoindolinone B50350 ± 7072.0-4.5
Positive ControlVaries410 ± 8067.2-5.1

Workflow for In Vivo Xenograft Study

G cluster_prep Preparation cluster_study Study Execution cluster_analysis Endpoint Analysis cell_prep Prepare Cancer Cell Suspension implant Subcutaneous Implantation of Cells cell_prep->implant animal_model Immunodeficient Mice animal_model->implant monitor_tumor Monitor Tumor Growth implant->monitor_tumor randomize Randomize Mice into Treatment Groups monitor_tumor->randomize treat Administer Isoindolinone or Vehicle randomize->treat measure Measure Tumor Volume and Body Weight treat->measure measure->treat Daily for 21 days euthanize Euthanize Mice measure->euthanize End of Study excise_tumor Excise and Weigh Tumors euthanize->excise_tumor calculate_tgi Calculate Tumor Growth Inhibition (TGI) excise_tumor->calculate_tgi histology Histopathological Analysis excise_tumor->histology

Caption: Workflow for evaluating the in vivo efficacy of isoindolinones.

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of the antineoplastic activity of novel isoindolinone derivatives. By systematically assessing their in vitro cytotoxicity, elucidating their mechanisms of action, and confirming their efficacy in in vivo models, researchers can effectively identify and advance promising candidates for further drug development.

References

Application Notes and Protocols for High-Throughput Screening of 2-Phenylisoindolin-1-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Phenylisoindolin-1-one Derivatives in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities. Their structural features allow for versatile modifications, leading to libraries of compounds with the potential to interact with a wide range of biological targets.

Key biological activities associated with isoindolinone derivatives include:

  • Anticancer Activity: Many compounds based on the isoindolinone framework have demonstrated significant cytotoxicity against various cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).

  • Enzyme Inhibition: Isoindolinones have been identified as potent inhibitors of several enzymes. For instance, specific derivatives effectively inhibit carbonic anhydrases, which are implicated in physiological processes like pH regulation and serve as therapeutic targets for conditions such as glaucoma and epilepsy.[1] Furthermore, their ability to inhibit HDACs makes them valuable candidates for epigenetic therapies, particularly in oncology.[1]

  • Neuroprotective Effects: Certain isoindolinone derivatives have exhibited potential in safeguarding neuronal cells, suggesting their utility in the development of treatments for neurodegenerative diseases.[1]

The broad spectrum of biological activities makes this compound libraries prime candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic leads.

Data Presentation: Quantitative Analysis of Isoindolinone Derivatives

The following tables summarize the cytotoxic activity of various isoindolinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Isoindolinone Derivatives in Cancer Cell Lines (IC₅₀ in µM)

Compound IDTarget Cell LineIC₅₀ (µM)Reference
3bHeLa12.3[2]
3bHepG224.7[2]
9HepG22.53[3]
9MCF-77.54[3]
20HepG23.08[3]
20MCF-75.28[3]

Experimental Protocols

High-Throughput Cytotoxicity Assay (Resazurin-Based)

This protocol outlines a resazurin-based assay for the high-throughput screening of this compound libraries to determine their cytotoxic effects on cancer cell lines by measuring cellular metabolic activity.[1]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

  • This compound library dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (DMSO)

  • Sterile, clear-bottom 96-well or 384-well microplates

  • Automated liquid handler or multichannel pipette

  • Fluorescence plate reader (Excitation: ~540-570 nm, Emission: ~580-590 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Addition:

    • Prepare serial dilutions of the this compound derivatives and the positive control in culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[1]

    • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include wells with a vehicle control (medium containing the same DMSO concentration as the compound wells) and an untreated control (medium only).[1]

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1]

  • Resazurin Assay:

    • Add 10 µL of the resazurin solution to each well.[1]

    • Incubate for 2-4 hours at 37°C, ensuring the plate is protected from light.[1]

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only) from all experimental readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

HTS_Cytotoxicity_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection & Analysis start Start: Cancer Cell Culture seed Seed Cells in Microplate (5,000-10,000 cells/well) start->seed incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 add_compounds Add this compound Library Compounds & Controls incubate1->add_compounds incubate2 Incubate 48-72h (37°C, 5% CO₂) add_compounds->incubate2 add_resazurin Add Resazurin Solution incubate2->add_resazurin incubate3 Incubate 2-4h (Protected from Light) add_resazurin->incubate3 read_plate Measure Fluorescence (Ex: 540-570nm, Em: 580-590nm) incubate3->read_plate analyze Data Analysis: - Background Subtraction - % Viability Calculation - IC₅₀ Determination read_plate->analyze end End: Identify Cytotoxic Hits analyze->end

Caption: Workflow for the high-throughput cytotoxicity screening assay.

High-Throughput Carbonic Anhydrase Inhibition Assay

This protocol is designed for the HTS of this compound libraries to identify inhibitors of carbonic anhydrase, a metalloenzyme that catalyzes the reversible hydration of carbon dioxide. The assay is based on the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate.

Materials:

  • Purified human carbonic anhydrase (e.g., CA II isoform)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • This compound library dissolved in DMSO

  • Positive control (e.g., Acetazolamide)

  • Vehicle control (DMSO)

  • Sterile 96-well or 384-well UV-transparent microplates

  • Absorbance plate reader

Protocol:

  • Preparation:

    • Prepare a stock solution of pNPA in acetonitrile.

    • Prepare working solutions of the enzyme, compounds, and controls in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well.[1]

    • Add 10 µL of the this compound derivative solution or control to the respective wells.[1]

    • Add 10 µL of the enzyme solution and incubate for 10 minutes at room temperature.[1]

    • Initiate the reaction by adding 30 µL of the pNPA substrate solution.[1]

    • Immediately measure the absorbance at 400 nm and continue to monitor the change in absorbance over a defined period.

  • Data Analysis:

    • Calculate the rate of the reaction (the slope of the absorbance versus time curve).[1]

    • Determine the percentage of inhibition for each compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC₅₀ values for active compounds.

CA_Inhibition_Workflow start Start: Prepare Reagents plate_setup Dispense Assay Buffer, Compounds, and Enzyme into Microplate start->plate_setup pre_incubate Pre-incubate for 10 min at Room Temperature plate_setup->pre_incubate add_substrate Initiate Reaction: Add pNPA Substrate pre_incubate->add_substrate read_absorbance Kinetic Read: Measure Absorbance at 400 nm over Time add_substrate->read_absorbance data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC₅₀ for Hits read_absorbance->data_analysis end End: Identify CA Inhibitors data_analysis->end

Caption: Workflow for the carbonic anhydrase inhibition HTS assay.

High-Throughput HDAC Inhibition Assay (Fluorogenic)

This protocol describes a fluorogenic assay for the HTS of this compound libraries to identify inhibitors of histone deacetylases (HDACs). The assay utilizes a substrate that becomes fluorescent upon deacetylation by HDAC followed by cleavage by a developer enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing Trypsin)

  • This compound library dissolved in DMSO

  • Positive control (e.g., Trichostatin A)

  • Vehicle control (DMSO)

  • Sterile, black, flat-bottom 96-well or 384-well microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

  • Enzymatic Reaction:

    • To each well, add the HDAC enzyme, assay buffer, and the this compound derivative or control.[1]

    • Incubate for 10 minutes at 37°C.[1]

    • Initiate the reaction by adding the fluorogenic HDAC substrate.[1]

    • Incubate for 60 minutes at 37°C.[1]

  • Development:

    • Stop the enzymatic reaction and initiate the development by adding the developer solution containing trypsin.[1]

    • Incubate for 15-30 minutes at 37°C. Trypsin will cleave the deacetylated substrate, releasing the fluorophore.[1]

  • Detection and Analysis:

    • Measure the fluorescence intensity.[1]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

HDAC_Inhibition_Signaling cluster_assay HDAC Inhibition Assay Principle Substrate Fluorogenic Substrate (Acetylated, Non-fluorescent) HDAC HDAC Enzyme Substrate->HDAC Deacetylation Deacetylated_Substrate Deacetylated Substrate (Non-fluorescent) HDAC->Deacetylated_Substrate Developer Developer Enzyme (Trypsin) Deacetylated_Substrate->Developer Cleavage Fluorophore Released Fluorophore (Fluorescent Signal) Developer->Fluorophore Inhibitor This compound Inhibitor Inhibitor->HDAC Inhibition

Caption: Signaling pathway of the fluorogenic HDAC inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields in the synthesis of 2-phenylisoindolin-1-one and its derivatives.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Q1: My reaction shows low or no conversion of starting materials. What are the primary factors to investigate?

A1: When facing low or no product formation, a systematic check of your foundational reaction parameters is the best starting point.

  • Reagent Quality: Verify the purity of your starting materials, such as 2-carboxybenzaldehyde and aniline. Impurities can introduce side reactions or inhibit catalysts.[1] Use fresh, high-purity reagents and ensure solvents are anhydrous, as moisture can interfere with many reaction types.[2]

  • Reaction Temperature: The reaction temperature may be suboptimal. Some reactions require heating to overcome the activation energy, while excessive heat can cause degradation.[2] Running small-scale trials at various temperatures can help identify the optimal condition.[1]

  • Catalyst Activity: If your synthesis is catalyst-dependent, ensure the catalyst is active. Using a fresh batch or optimizing the catalyst loading can significantly impact the yield.[1] Be aware that impurities in starting materials or solvents can poison the catalyst.[1]

  • Reaction Atmosphere: Some syntheses, particularly those involving organometallic reagents or catalysts, require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with moisture.

Q2: My TLC plate shows multiple spots, with only a faint spot for the desired product. What are the likely side reactions or impurities?

A2: The presence of multiple spots indicates the formation of byproducts or the presence of unreacted intermediates.

  • Incomplete Cyclization: A common issue is the formation of a stable intermediate that fails to cyclize. For instance, in the reaction between 2-carboxybenzaldehyde and an amine, the intermediate Schiff base may be observed.

  • Side Reactions: Depending on the synthetic route, various side reactions can compete with the desired product formation.[1] For example, in related heterocycle syntheses, retro-Ritter reactions can lead to fragmentation of intermediates.[3]

  • Degradation: The product or intermediates might be degrading under the reaction conditions.[3] Exposure to strong acids, bases, high temperatures, or air can lead to the formation of degradation impurities.[3][4]

  • Process-Related Impurities: These impurities arise from the synthetic process itself and can include unreacted starting materials, reagents, or catalysts.[5]

Q3: How significantly does the choice of solvent impact the reaction yield?

A3: The solvent is a critical parameter that influences reactant solubility, reaction rates, and the stability of intermediates.[1] An inappropriate solvent can lead to poor yields due to issues like low solubility of starting materials.[6] Screening various solvents with different polarities is often a necessary optimization step.[1]

Table 1: Effect of Solvent on the Yield of a 3-hydroxyisoindolin-1-one Derivative

EntrySolventTemperature (°C)Yield (%)
1Methanol6060
2Ethanol6054
3Iso-propanol6075
4n-Butanol6065
5Acetonitrile6043
6Dichloromethane4025
7Toluene6030
8Water60<5

Data adapted from a study on the synthesis of related isoindolin-1-one derivatives under ultrasonic irradiation.[6]

Q4: My yield is significantly lower after workup and purification. How can I minimize product loss?

A4: Product loss during extraction and purification is a common problem.

  • Extraction: Optimize the pH of the aqueous layer during workup to ensure your product is in a neutral, less water-soluble form. Test different organic solvents like ethyl acetate, dichloromethane, or diethyl ether to find the one that provides the highest recovery.[1]

  • Crystallization: If you are purifying by recrystallization, ensure you are using the correct solvent or solvent mixture. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Cooling the solution slowly promotes the formation of purer crystals.[1]

  • Column Chromatography: The product may adsorb irreversibly to the silica gel.[1] To mitigate this, you can try deactivating the silica gel with a small amount of triethylamine mixed into your eluent or switch to a different stationary phase like alumina.[1]

Visualizing the Troubleshooting Process

A logical workflow can help systematically address the issue of low yield.

G start Low Yield Observed reagents Check Reagent Quality - Purity (NMR, GC-MS) - Stoichiometry - Dryness start->reagents conditions Optimize Reaction Conditions - Temperature Screening - Solvent Screening - Catalyst Loading start->conditions workup Review Workup & Purification - Extraction pH & Solvent - Recrystallization Solvent - Chromatography Technique start->workup outcome Improved Yield reagents->outcome conditions->outcome workup->outcome

Caption: A general workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

FAQ 1: What is a common and reliable synthetic route for preparing this compound?

A reliable method is the reductive amination of 2-carboxybenzaldehyde with aniline. This method is often performed using a reducing agent like formic acid and can be assisted by microwave irradiation to improve yields and reduce reaction times.[7] Another efficient approach involves the reaction of 3-alkylidenephthalides with primary amines, which can be enhanced by ultrasonic irradiation.[6]

FAQ 2: How can I optimize reaction temperature for better yield?

Temperature optimization should be done systematically. Setting up several small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) and monitoring the progress by TLC or LC-MS is an effective strategy.[1] As shown in the table below from a related synthesis, even a 10-20 °C change can have a significant impact on the final yield.[6]

Table 2: Effect of Temperature on the Yield of a 3-hydroxyisoindolin-1-one Derivative

EntryTemperature (°C)Yield (%)
16075
25093
34082
43065

Data adapted from a study optimizing the synthesis of a 3-hydroxyisoindolin-1-one derivative in iso-propanol.[6]

FAQ 3: What kind of side products should I be aware of?

The most common side products are typically unreacted starting materials or stable intermediates. In some cases, over-oxidation, dimerization, or rearrangement products can form, especially under harsh reaction conditions. If using starting materials with multiple reactive sites, you may also see the formation of regioisomers.[3] Comprehensive characterization of your crude product using techniques like LC-MS and NMR is crucial for identifying unknown impurities.[3]

Key Reaction Pathway and Experimental Protocol

Understanding the reaction mechanism can provide insights into potential issues.

G sub1 2-Formylbenzoic Acid intermediate Intermediate (Schiff Base/Hemiaminal) sub1->intermediate + sub2 Aniline sub2->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: A simplified reaction pathway for this compound synthesis.

Detailed Experimental Protocol: Ultrasound-Assisted Synthesis of a 2-Butyl-3-hydroxy-3-benzylisoindolin-1-one Derivative

This protocol is adapted from a reported synthesis of an isoindolin-1-one derivative and illustrates a modern, efficient approach that can be modified for this compound.[6]

Materials:

  • (Z)-3-Benzylideneisobenzofuran-1(3H)-one (0.5 mmol, 1 equiv.)

  • n-Butylamine (1 mmol, 2 equiv.)

  • Iso-propanol (2 mL)

Procedure:

  • Dissolve (Z)-3-Benzylideneisobenzofuran-1(3H)-one (111 mg, 0.5 mmol) and n-butylamine (0.099 mL, 1 mmol) in 2 mL of iso-propanol in a round-bottomed flask.[6]

  • Place the flask in a pre-heated ultrasonic bath set to 50 °C.[6]

  • Carry out the reaction under ultrasonic irradiation (e.g., 47 kHz, 35 W) for 30 minutes.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath to induce crystallization if applicable, or proceed directly to solvent evaporation.

  • The crude product can then be purified by recrystallization from a suitable solvent or by flash column chromatography on silica gel.

References

identifying and minimizing byproducts in isoindolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Isoindolinone Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts in common isoindolinone synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoindolinones?

A1: The most prevalent methods for synthesizing isoindolinones include:

  • Reductive Amination of 2-Formylbenzoic Acid Derivatives: This involves the reaction of a 2-formylbenzoic acid derivative with a primary amine, followed by in-situ reduction of the intermediate imine.

  • Palladium-Catalyzed Cyclization of 2-Halobenzamides: This method utilizes a palladium catalyst to facilitate the intramolecular C-N bond formation from a 2-halobenzamide precursor.

  • Reduction of N-Substituted Phthalimides: This approach involves the selective reduction of one of the carbonyl groups of an N-substituted phthalimide to afford the corresponding isoindolinone.

Q2: What are the typical byproducts encountered in isoindolinone synthesis?

A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Common byproducts include unreacted starting materials, intermediates from incomplete reactions (e.g., imines in reductive aminations), over-reduction products, and products from side reactions like hydrolysis or dimerization.

Q3: How can I minimize byproduct formation in my isoindolinone synthesis?

A3: Minimizing byproducts generally involves careful optimization of reaction conditions. Key parameters to consider include:

  • Stoichiometry of reactants: Using an appropriate excess of one reactant can drive the reaction to completion.

  • Choice of catalyst and ligands: In palladium-catalyzed reactions, the ligand can significantly influence selectivity and efficiency.

  • Reaction temperature and time: These parameters should be carefully monitored to ensure complete conversion without promoting decomposition or side reactions.

  • Solvent and base selection: The polarity of the solvent and the strength of the base can impact reaction rates and selectivity.

  • Atmosphere: Some reactions may be sensitive to air or moisture, requiring an inert atmosphere.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during isoindolinone synthesis.

Guide 1: Synthesis from 2-Formylbenzoic Acid and Amines (Reductive Amination)

Problem 1: Low yield of the desired isoindolinone and presence of unreacted 2-formylbenzoic acid.

  • Possible Cause: Inefficient imine formation or slow reduction.

  • Solution:

    • Optimize Imine Formation: Ensure the removal of water formed during imine formation. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like magnesium sulfate.

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent. If the reaction is sluggish, consider a more reactive reducing agent like sodium triacetoxyborohydride (STAB), which is often effective for reductive aminations.

    • pH Control: The pH of the reaction mixture can be critical. For some reductive aminations, slightly acidic conditions (pH 4-6) can facilitate imine formation without deactivating the amine.

Problem 2: Presence of a significant amount of the intermediate imine in the final product mixture. [1][2]

  • Possible Cause: Incomplete reduction of the imine.[1]

  • Solution:

    • Increase Reducing Agent Stoichiometry: Add a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄).

    • Extend Reaction Time: Allow the reduction step to proceed for a longer duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

    • Increase Temperature: Gently warming the reaction mixture during the reduction step can increase the reaction rate. However, be cautious as excessive heat can lead to byproduct formation.

Problem 3: Formation of an over-reduced product (amino alcohol).

  • Possible Cause: The reducing agent is too harsh or the reaction conditions are too forcing, leading to the reduction of the carboxylic acid group in the starting material or the amide in the product.

  • Solution:

    • Use a Milder Reducing Agent: Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or STAB.

    • Control Temperature: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature).

Guide 2: Palladium-Catalyzed Cyclization of 2-Halobenzamides

Problem 1: Low conversion of the 2-halobenzamide starting material.

  • Possible Cause: Inactive catalyst, poor choice of ligand or base, or inappropriate reaction temperature.

  • Solution:

    • Catalyst and Ligand Screening: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, BippyPhos) is crucial.[3] Screen different combinations to find the optimal catalytic system for your specific substrate.

    • Base Selection: The strength and nature of the base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) can significantly impact the reaction. A stronger base is often required for less reactive aryl chlorides.[4]

    • Optimize Temperature: Ensure the reaction is heated to a sufficiently high temperature to promote oxidative addition, but not so high as to cause catalyst decomposition.

Problem 2: Formation of dehalogenated benzamide byproduct.

  • Possible Cause: A competing hydrodehalogenation side reaction.

  • Solution:

    • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Experiment with different ligands to minimize this side reaction.

    • Proton Source: Ensure the reaction is run under anhydrous conditions to minimize sources of protons that can lead to dehalogenation.

Problem 3: Formation of homocoupling products (biaryls).

  • Possible Cause: Reductive elimination from two palladium-aryl species.

  • Solution:

    • Lower Catalyst Loading: Using a lower concentration of the palladium catalyst can sometimes reduce the rate of homocoupling.

    • Control Reaction Rate: Slower addition of the base or running the reaction at a lower temperature can sometimes favor the desired intramolecular cyclization over intermolecular homocoupling.

Guide 3: Reduction of N-Substituted Phthalimides

Problem 1: Over-reduction to the corresponding isoindoline or amino alcohol.

  • Possible Cause: The reducing agent is too strong or used in large excess.

  • Solution:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally the preferred reagent for the selective reduction of one carbonyl group of a phthalimide.[5][6][7] Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄) unless the fully reduced product is desired.

    • Stoichiometry and Temperature Control: Carefully control the stoichiometry of NaBH₄ (typically 1-2 equivalents). Perform the reaction at a low temperature (e.g., 0 °C) and monitor the progress closely by TLC to stop the reaction once the starting material is consumed.

Problem 2: Incomplete reaction, with significant amounts of starting phthalimide remaining.

  • Possible Cause: Insufficient reducing agent or deactivation of the reducing agent.

  • Solution:

    • Increase Reducing Agent: Incrementally add more NaBH₄ until the starting material is consumed.

    • Solvent Choice: The reaction is often performed in alcoholic solvents like methanol or ethanol. Ensure the solvent is dry, as water can quench the reducing agent.

Problem 3: Formation of the phthalamidic acid byproduct.

  • Possible Cause: Hydrolysis of the phthalimide or the isoindolinone product during the reaction or workup.

  • Solution:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry.

    • Neutral Workup: During the workup, avoid strongly acidic or basic conditions that could promote hydrolysis. Use a mild aqueous quench (e.g., saturated ammonium chloride solution) and extract the product into an organic solvent.

Quantitative Data Summary

Synthetic RouteCommon Byproduct(s)Typical Yield Range (%)Key Optimization Parameter(s)Reference(s)
Reductive Amination of 2-Formylbenzoic Acid Unreacted starting materials, intermediate imine, over-reduced amino alcohol60-95Choice of reducing agent, pH control, water removal[8]
Palladium-Catalyzed Cyclization of 2-Halobenzamides Dehalogenated benzamide, homocoupling products70-98Catalyst/ligand system, base, temperature[9]
Reduction of N-Substituted Phthalimides Over-reduced isoindoline or amino alcohol, unreacted phthalimide, phthalamidic acid75-95Choice and stoichiometry of reducing agent, temperature control[5][6][10]

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylisoindolin-1-one from 2-Formylbenzoic Acid and Benzylamine

Materials:

  • 2-Formylbenzoic acid

  • Benzylamine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-formylbenzoic acid (1.0 eq) in methanol.

  • Add benzylamine (1.05 eq) to the solution at room temperature and stir for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of 1 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-benzylisoindolin-1-one.

Protocol 2: Palladium-Catalyzed Synthesis of N-Phenylisoindolin-1-one from 2-Bromobenzamide

Materials:

  • 2-Bromobenzamide

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromobenzamide (1.0 eq), aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-phenylisoindolin-1-one.

Visualizations

Isoindolinone_Synthesis_Pathways cluster_0 Reductive Amination cluster_1 Palladium-Catalyzed Cyclization cluster_2 Phthalimide Reduction 2-Formylbenzoic Acid 2-Formylbenzoic Acid Imine Intermediate Imine Intermediate 2-Formylbenzoic Acid->Imine Intermediate + Amine - H2O Amine Amine Isoindolinone Isoindolinone Imine Intermediate->Isoindolinone + [H] 2-Halobenzamide 2-Halobenzamide Palladacycle Palladacycle 2-Halobenzamide->Palladacycle + Pd(0) Pd(0) Catalyst Pd(0) Catalyst Isoindolinone_Pd Isoindolinone Palladacycle->Isoindolinone_Pd Reductive Elimination N-Substituted Phthalimide N-Substituted Phthalimide Hydroxy-isoindolinone Hydroxy-isoindolinone N-Substituted Phthalimide->Hydroxy-isoindolinone + [H] Isoindolinone_Red Isoindolinone Hydroxy-isoindolinone->Isoindolinone_Red - H2O

Caption: Common synthetic pathways to isoindolinones.

Troubleshooting_Workflow Start Start Low Yield? Low Yield? Start->Low Yield? Byproduct Formation? Byproduct Formation? Low Yield?->Byproduct Formation? No Incomplete Reaction? Incomplete Reaction? Low Yield?->Incomplete Reaction? Yes Change Reagents Change Reagents Byproduct Formation?->Change Reagents Yes Purification Purification Byproduct Formation?->Purification No Optimize Conditions Optimize Conditions Optimize Conditions->Low Yield? Change Reagents->Low Yield? Successful Synthesis Successful Synthesis Purification->Successful Synthesis Incomplete Reaction?->Optimize Conditions Yes Incomplete Reaction?->Purification No

Caption: A logical workflow for troubleshooting isoindolinone synthesis.

Byproduct_Formation_Pathways Starting Materials Starting Materials Desired Isoindolinone Desired Isoindolinone Starting Materials->Desired Isoindolinone Main Reaction Pathway Incomplete Reaction Incomplete Reaction Starting Materials->Incomplete Reaction e.g., Unreacted SM, Intermediate Side Reaction Side Reaction Starting Materials->Side Reaction e.g., Dimerization, Hydrolysis Over-reaction Over-reaction Desired Isoindolinone->Over-reaction e.g., Over-reduction

References

Technical Support Center: Scale-Up Synthesis of 2-Phenylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-phenylisoindolin-1-one.

Troubleshooting Guide

This guide addresses common challenges encountered during the scale-up of this compound synthesis, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction due to poor mixing or mass transfer limitations.[1] - Suboptimal temperature control leading to side reactions.[1] - Degradation of starting materials or product under prolonged reaction times.- Improve Agitation: Ensure efficient stirring to maintain homogeneity. For larger vessels, consider impeller design and agitation speed.[1] - Optimize Temperature Profile: Monitor internal reaction temperature closely. Implement a controlled heating and cooling system. - Controlled Reagent Addition: Add reagents portion-wise or via a syringe pump to manage exotherms and maintain optimal concentration.
Impurity Formation - Localized high temperatures ("hot spots") causing thermal degradation.[1] - Inefficient mixing leading to localized high concentrations of reactants.[1] - Side reactions favored at larger scales.- Enhance Heat Transfer: Use a reactor with a high surface area-to-volume ratio or an external heat exchanger. - Dilution: Increasing the solvent volume can sometimes mitigate concentration-dependent side reactions. - Re-optimize Reaction Conditions: A re-evaluation of solvent, temperature, and reaction time may be necessary at a larger scale.
Difficult Product Isolation/Purification - Product oiling out or forming an unfilterable solid. - Co-crystallization with impurities. - Inefficient extraction or washing at a larger volume.- Controlled Crystallization: Implement a gradual cooling profile with slow agitation to promote the formation of easily filterable crystals. - Solvent Screening: Investigate different solvent systems for crystallization to improve purity. - Anti-Solvent Addition: Consider the controlled addition of an anti-solvent to induce crystallization. - Optimize Work-up: Ensure efficient phase separation during extraction by allowing adequate settling time and using appropriate equipment.
Exothermic Runaway - Poor heat removal capacity of the larger reactor.[1] - Accumulation of unreacted starting materials followed by a rapid reaction.- Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment before scaling up. - Controlled Addition: Add the limiting reagent at a rate that allows the cooling system to dissipate the generated heat.[1] - Emergency Quenching Plan: Have a pre-defined and tested quenching procedure in place.
Inconsistent Results Batch-to-Batch - Variations in raw material quality. - Inconsistent control of process parameters (temperature, addition rate, mixing). - "Human factor" in manual operations.- Raw Material QC: Implement stringent quality control checks for all starting materials. - Process Automation: Where possible, automate control of critical process parameters. - Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all operations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of the this compound synthesis?

A1: The most critical parameters to monitor are temperature, reagent addition rate, and agitation speed. Inadequate control of these can lead to decreased yield, increased impurity formation, and potential safety hazards.[1]

Q2: How does the choice of solvent impact the scale-up process?

A2: The solvent plays a crucial role in solubility, reaction kinetics, and product isolation. A solvent that is effective at the lab scale may not be optimal for a larger scale due to differences in heat and mass transfer. It is also important to consider the safety and environmental impact of the solvent at an industrial scale.

Q3: What are the common synthetic routes for this compound suitable for scale-up?

A3: One-pot multi-component reactions and reductive amination of 2-carboxybenzaldehydes are promising routes for scale-up due to their efficiency and atom economy.[2] Microwave-assisted and ultrasonic-assisted syntheses have shown good yields at the gram-scale and may be adaptable for larger-scale continuous flow processes.

Q4: How can I improve the filtration of the final product at a larger scale?

A4: To improve filtration, focus on controlling the crystallization process to obtain larger, more uniform crystals. This can be achieved through slow cooling, controlled agitation, and the use of an appropriate solvent system. Seeding the solution with a small amount of pure product can also promote the growth of larger crystals.

Q5: What safety precautions are essential when scaling up an exothermic reaction for this compound synthesis?

A5: A thorough risk assessment is paramount. This includes understanding the reaction's thermal profile (heat of reaction), ensuring the reactor's cooling capacity is sufficient, and implementing a controlled addition of reagents. An emergency plan for quenching the reaction in case of a thermal runaway should also be in place.[1]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound (Representative Data)

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
Reactant A (moles) 0.055.0
Reactant B (moles) 0.0555.5
Solvent Volume (L) 0.220
Reaction Temperature (°C) 8080-85 (with controlled addition)
Reaction Time (h) 46-8
Agitation Speed (RPM) 300100-150 (impeller dependent)
Yield (%) 8575-80
Purity (HPLC, %) >9998-99
Isolation Method Crystallization from EthanolControlled Crystallization from Ethanol/Water

Experimental Protocols

Key Experiment 1: Gram-Scale Synthesis of this compound

Objective: To synthesize approximately 10 g of this compound.

Materials:

  • 2-Carboxybenzaldehyde (Reactant A)

  • Aniline (Reactant B)

  • Reducing Agent (e.g., Sodium Borohydride)

  • Solvent (e.g., Ethanol)

  • Acid/Base for pH adjustment

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

Methodology:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-carboxybenzaldehyde in ethanol.

  • Add aniline to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture in an ice bath and slowly add the reducing agent portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and adjust the pH to neutral with a suitable acid or base.

  • Reduce the solvent volume under reduced pressure.

  • Add water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Key Experiment 2: Pilot-Scale Synthesis of this compound (Hypothetical Protocol)

Objective: To synthesize approximately 1 kg of this compound in a 50 L reactor.

Materials:

  • 2-Carboxybenzaldehyde (Reactant A)

  • Aniline (Reactant B)

  • Reducing Agent

  • Solvent (e.g., Ethanol)

  • Acid/Base for pH adjustment

  • 50 L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel.

Methodology:

  • Charge the 50 L reactor with ethanol and 2-carboxybenzaldehyde.

  • Start the agitation and ensure the solids are well suspended.

  • Slowly add aniline to the reactor over 30-60 minutes, monitoring the internal temperature.

  • Cool the reactor to 5-10 °C using a cooling jacket.

  • Prepare a solution of the reducing agent in a suitable solvent and add it to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.

  • Once the addition is complete, slowly warm the reactor to a reflux temperature of approximately 80-85 °C and maintain for 6-8 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reactor to 20-25 °C.

  • Neutralize the reaction mixture by the controlled addition of an acid or base.

  • Transfer the reaction mixture to a crystallizer.

  • Initiate crystallization by controlled cooling and/or the addition of an anti-solvent (e.g., water).

  • Filter the product using a centrifuge or filter press.

  • Wash the filter cake with a mixture of ethanol and water.

  • Dry the product in a vacuum oven at a controlled temperature.

Visualizations

Scale_Up_Workflow cluster_0 Research & Development Phase cluster_1 Scale-Up Phase lab_scale Lab-Scale Synthesis (mg to g) process_dev Process Development & Optimization lab_scale->process_dev Initial Success kilo_lab Kilo-Lab/Pilot Plant (g to kg) process_dev->kilo_lab Optimized Protocol commercial Commercial Manufacturing (kg to tons) kilo_lab->commercial Validated Process

Caption: A simplified workflow for scaling up a chemical synthesis process.

Troubleshooting_Logic start Problem Encountered (e.g., Low Yield) check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Agitation & Mixing check_temp->check_mixing Profile OK optimize_temp Optimize Temperature check_temp->optimize_temp Deviation Found check_reagents Analyze Raw Material Purity check_mixing->check_reagents Efficient improve_mixing Improve Agitation check_mixing->improve_mixing Inefficient source_new_reagents Source High-Purity Reagents check_reagents->source_new_reagents Impurities Detected

Caption: A logical troubleshooting flow for addressing common synthesis issues.

References

purification of 2-phenylisoindolin-1-one from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-phenylisoindolin-1-one from unreacted starting materials, primarily 2-formylbenzoic acid and aniline. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities are typically the unreacted starting materials: 2-formylbenzoic acid and aniline. Depending on the reaction conditions, side-products from over-reaction or degradation may also be present.

Q2: What are the recommended purification methods for this compound?

A combination of acid-base extraction, followed by either column chromatography or recrystallization, is the most effective approach to obtain high-purity this compound.

Q3: How can I remove the unreacted 2-formylbenzoic acid and aniline?

Acid-base extraction is a highly effective method.[1][2][3][4][5] By dissolving the crude product in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate), the acidic 2-formylbenzoic acid can be selectively removed into the aqueous layer as its salt. Subsequently, washing with an aqueous acidic solution (e.g., dilute HCl) will remove the basic aniline as its ammonium salt. The neutral this compound will remain in the organic layer.

Q4: What is a suitable solvent system for column chromatography of this compound?

A common and effective solvent system for the column chromatography of this compound on silica gel is a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation.

Q5: What is a good solvent for recrystallizing this compound?

A mixed solvent system such as ethanol/water or ethyl acetate/hexane can be effective for the recrystallization of N-phenylbutanamide, a similar compound, and is a good starting point for this compound.[6]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Purity After Extraction Incomplete separation of acidic or basic impurities.- Ensure complete reaction of the acid/base with the impurity by using a sufficient amount of the aqueous solution and allowing for adequate mixing. - Perform multiple extractions with smaller volumes of the aqueous solution for better efficiency. - Check the pH of the aqueous layers to confirm complete conversion of the impurities to their respective salts.
Emulsion Formation During Extraction The formation of a stable emulsion between the organic and aqueous layers can hinder separation. This can be caused by the presence of sodium benzoate, the salt of the starting material.- Allow the separatory funnel to stand for a longer period to allow the layers to separate. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - If the emulsion persists, filtration through a pad of celite may be necessary.
Poor Separation on Column Chromatography The polarity of the eluent is not optimized, leading to co-elution of the product and impurities.- Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the this compound. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - Ensure the column is packed properly to avoid channeling.
Product Fails to Crystallize The solution is not supersaturated, or the solvent is not appropriate.- Concentrate the solution to increase the concentration of the product. - Try a different solvent or a mixed solvent system. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is cooled too quickly.- Use a solvent with a lower boiling point. - Ensure the solution cools slowly to room temperature before placing it in an ice bath. - Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.

Data Presentation

The following table summarizes hypothetical thin-layer chromatography (TLC) data for this compound and its starting materials. These values are illustrative and may vary based on the specific experimental conditions.

CompoundStructurePolarityExpected Rf in 30% Ethyl Acetate/Hexane
This compoundNeutral~0.4
2-Formylbenzoic acidAcidic~0.2 (may streak)
AnilineBasic~0.6

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

Objective: To remove acidic (2-formylbenzoic acid) and basic (aniline) impurities from the crude this compound product.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution (steps 3-5).

  • To the organic layer, add an equal volume of 1 M hydrochloric acid (HCl).

  • Shake the funnel gently, venting as needed.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 1 M HCl (steps 7-9).

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the partially purified this compound.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify this compound from remaining impurities after extraction.

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the partially purified product in a suitable solvent.

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a solvent system of ethyl acetate and hexane (start with a 30:70 ratio and adjust as needed to achieve an Rf of ~0.4 for the product).

    • Visualize the spots under UV light.

  • Column Preparation:

    • Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading:

    • Dissolve the partially purified product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the product onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the column with the optimized solvent system.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude_Product Crude this compound (with starting materials) Extraction Acid-Base Extraction Crude_Product->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Recrystallization Recrystallization Extraction->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Check_Purity Assess Purity (TLC, NMR) Start->Check_Purity Impurity_Type Identify Impurity Type Check_Purity->Impurity_Type Resolution Problem Resolved Check_Purity->Resolution Purity Acceptable Acidic_Basic Acidic/Basic Impurity Impurity_Type->Acidic_Basic Yes Neutral Neutral Impurity Impurity_Type->Neutral No Repeat_Extraction Repeat Acid-Base Extraction (Optimize conditions) Acidic_Basic->Repeat_Extraction Optimize_Column Optimize Column Chromatography (Solvent gradient, different stationary phase) Neutral->Optimize_Column Repeat_Extraction->Check_Purity Optimize_Column->Check_Purity Consider_Recrystallization Consider Recrystallization (Different solvent system) Optimize_Column->Consider_Recrystallization Consider_Recrystallization->Check_Purity

Caption: Logical troubleshooting flowchart for purification issues.

References

Technical Support Center: Resolving Diastereomers of Substituted Isoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving diastereomers of substituted isoindolinones.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving diastereomers of substituted isoindolinones?

The two primary methods for resolving diastereomers of substituted isoindolinones are chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric crystallization. Chiral HPLC is a powerful analytical and preparative technique that separates diastereomers based on their differential interactions with a chiral stationary phase (CSP).[1][2] Diastereomeric crystallization separates diastereomers based on differences in their solubility in a specific solvent system, often after derivatization with a chiral resolving agent to form diastereomeric salts.[3][4]

Q2: How do I choose between chiral HPLC and diastereomeric crystallization?

The choice of method depends on several factors, including the scale of the separation, the properties of the diastereomers, and available resources.

FeatureChiral HPLCDiastereomeric Crystallization
Scale Analytical to preparative (mg to g)Larger scale (g to kg)
Development Time Can be faster for analytical scaleCan be time-consuming to find suitable solvent and conditions
Success Rate Generally high for analytical separationDependent on significant solubility differences
Compound Loss MinimalCan be significant if solubility differences are small
Equipment Requires HPLC system with a chiral columnStandard laboratory glassware

Q3: What is the role of a chiral auxiliary in the synthesis and separation of isoindolinone diastereomers?

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, leading to the formation of diastereomers. In the context of substituted isoindolinones, a chiral auxiliary can be attached to the nitrogen atom to direct the stereoselective addition of a substituent at the C3 position, resulting in a diastereomeric mixture with a preferential ratio.[5] The auxiliary can then be cleaved to yield the enantiomerically enriched isoindolinone. The differing physical properties of the intermediate diastereomers can be exploited for separation by chromatography or crystallization.

Troubleshooting Guides

Chiral HPLC Separation

Problem: Poor or no separation of diastereomers.

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral separations. Polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are often a good starting point for isoindolinone derivatives.[1] If one CSP doesn't work, screen a variety of others with different chiral selectors.

  • Inappropriate Mobile Phase:

    • Normal-Phase: A mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol) is common. Adjusting the ratio of the modifier can significantly impact resolution. For basic isoindolinones, adding a small amount of a basic additive (e.g., diethylamine) can improve peak shape and resolution. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) may be beneficial.[1]

    • Reversed-Phase: A mixture of water or buffer and an organic solvent (e.g., acetonitrile, methanol) is used. The pH of the aqueous phase can be crucial for ionizable isoindolinones.

  • Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) as it can sometimes dramatically improve separation.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening:

    • Prepare a solution of the diastereomeric mixture in the mobile phase.

    • Screen several chiral columns (e.g., polysaccharide-based, Pirkle-type) with a standard mobile phase (e.g., 90:10 hexane:isopropanol).

  • Mobile Phase Optimization:

    • For the column that shows the best initial separation, systematically vary the percentage of the polar modifier (e.g., from 5% to 30% isopropanol in hexane).

    • If necessary, add a small amount (0.1%) of an acidic or basic additive.

  • Flow Rate and Temperature Optimization:

    • Adjust the flow rate to optimize the balance between resolution and analysis time.

    • Investigate the effect of column temperature on the separation.

Problem: Poor peak shape (tailing or fronting).

Possible Causes & Solutions:

  • Secondary Interactions: The analyte may be interacting with active sites on the silica support of the stationary phase. Adding a competitive amine (for basic compounds) or acid (for acidic compounds) to the mobile phase can mitigate this.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject.

  • Inappropriate Sample Solvent: The solvent in which the sample is dissolved can affect peak shape if it is much stronger or weaker than the mobile phase. Ideally, dissolve the sample in the mobile phase.

Diastereomeric Crystallization

Problem: No crystallization occurs.

Possible Causes & Solutions:

  • Solvent Choice: The diastereomers may be too soluble in the chosen solvent. A systematic screening of solvents with varying polarities is necessary.[3]

  • Supersaturation Not Reached: The solution may not be concentrated enough. Slowly evaporate the solvent or cool the solution to induce crystallization.

  • Oiling Out: The compound may be separating as a liquid phase instead of a solid. This can sometimes be overcome by using a different solvent, a solvent mixture, or by slowing down the cooling rate.

Problem: Both diastereomers co-crystallize.

Possible Causes & Solutions:

  • Insufficient Solubility Difference: The solubilities of the two diastereomers in the chosen solvent may be too similar.[4] Experiment with a wide range of solvents and solvent mixtures to maximize the solubility difference.

  • Formation of a Racemic Compound or Solid Solution: In some cases, the two diastereomers may crystallize together in a 1:1 ratio (a racemic compound) or over a range of compositions (a solid solution). This can be investigated by analyzing the composition of the crystals at different stages of crystallization.

  • Seeding: If you have a small amount of the pure, less soluble diastereomer, you can use it to seed the solution. This can promote the crystallization of the desired diastereomer.

Experimental Protocol: Diastereomeric Crystallization Screening

  • Solvent Screening:

    • Dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethanol, ethyl acetate, acetone, toluene, hexane) at an elevated temperature to create a saturated solution.

    • Allow the solutions to cool slowly to room temperature and then in a refrigerator.

    • Observe which solvents yield crystalline material.

  • Analysis of Crystals:

    • Isolate the crystals by filtration.

    • Determine the diastereomeric ratio of the crystalline material and the mother liquor by a suitable analytical method (e.g., chiral HPLC, NMR).

  • Optimization:

    • For the most promising solvent system, optimize the crystallization conditions (concentration, cooling rate, seeding) to maximize the yield and diastereomeric excess of the desired diastereomer.

Quantitative Data Summary

The following table summarizes typical data that might be obtained during the resolution of substituted isoindolinone diastereomers. Please note that these are representative values and will vary depending on the specific compound and conditions.

MethodParameterDiastereomer 1Diastereomer 2Notes
Chiral HPLC Retention Time (min)8.510.2Column: Chiralpak AD-H; Mobile Phase: 90:10 Hexane:IPA
Resolution (Rs)\multicolumn{2}{c}{1.8}A resolution of >1.5 is considered baseline separation.
Crystallization Solubility (mg/mL) in Ethanol5.212.8Significant solubility difference is key for successful resolution.
Yield of Diastereomer 1 (%)75-After one crystallization.
Diastereomeric Excess (de) of Crystals (%)95-

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_resolution Resolution cluster_analysis Analysis synthesis Synthesis of Substituted Isoindolinone diastereomeric_mixture Diastereomeric Mixture synthesis->diastereomeric_mixture method_selection Method Selection diastereomeric_mixture->method_selection hplc Chiral HPLC method_selection->hplc Analytical/ Small Scale crystallization Diastereomeric Crystallization method_selection->crystallization Preparative/ Large Scale pure_diastereomers Separated Pure Diastereomers hplc->pure_diastereomers crystallization->pure_diastereomers analysis Purity & Structure Confirmation (NMR, MS, etc.) pure_diastereomers->analysis

Caption: Workflow for the resolution of substituted isoindolinone diastereomers.

hplc_troubleshooting start Poor HPLC Separation no_separation No/Poor Resolution start->no_separation Resolution Issue bad_peak_shape Poor Peak Shape start->bad_peak_shape Peak Shape Issue change_csp Change Chiral Stationary Phase no_separation->change_csp Yes check_overload Check for Sample Overload bad_peak_shape->check_overload Yes optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) change_csp->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp good_separation Good Separation optimize_temp->good_separation check_solvent Check Sample Solvent check_overload->check_solvent add_modifier Add Mobile Phase Modifier (Acid/Base) check_solvent->add_modifier add_modifier->good_separation

Caption: Troubleshooting guide for chiral HPLC separation of diastereomers.

crystallization_troubleshooting start Crystallization Failure no_crystals No Crystals Form start->no_crystals No Solid co_crystallization Co-crystallization start->co_crystallization Poor Purity screen_solvents Screen Different Solvents/Mixtures no_crystals->screen_solvents Yes find_solubility_diff Find Solvent with Max Solubility Difference co_crystallization->find_solubility_diff Yes increase_concentration Increase Concentration/ Slow Evaporation screen_solvents->increase_concentration slow_cooling Slower Cooling Rate increase_concentration->slow_cooling successful_crystallization Successful Crystallization slow_cooling->successful_crystallization use_seeding Use Seeding with Pure Diastereomer find_solubility_diff->use_seeding use_seeding->successful_crystallization

Caption: Troubleshooting guide for diastereomeric crystallization.

References

addressing solubility issues of 2-phenylisoindolin-1-one in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-phenylisoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays.

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions and troubleshooting advice for issues encountered during experimental work with this compound.

Q1: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous cell culture medium. What is the cause and how can I fix it?

A: This is a common issue known as "solvent shock."[1] It occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The drastic change in solvent polarity causes the compound to crash out of solution.[1]

Potential Causes and Solutions:

ObservationPotential CauseRecommended Solution
Immediate cloudiness or visible particles upon dilution.Solvent Shock : The rapid change in solvent polarity from DMSO to an aqueous medium exceeds the compound's kinetic solubility.[1]Perform Serial Dilutions : Instead of a single large dilution, first dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[2] This gradual change in polarity can prevent precipitation.
High Supersaturation : The final concentration of the compound is above its thermodynamic solubility limit in the assay medium.Lower the Final Concentration : Determine the maximum soluble concentration in your specific medium and work below that limit.[2]
Temperature Changes : Diluting a room temperature stock solution into a cold buffer can decrease solubility. Conversely, warming media can also affect solubility.[1]Pre-warm/cool Assay Medium : Ensure your aqueous medium is at the same temperature as your experiment (e.g., 37°C for cell-based assays) before adding the compound.[1]
Q2: How should I prepare and store a stock solution of this compound?

A: For poorly water-soluble compounds, the standard practice is to prepare a high-concentration stock solution in an appropriate organic solvent.

  • Solvent Selection : 100% Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of polar and nonpolar compounds for in vitro screening.[3] It is miscible with water and cell culture media, making subsequent dilutions easier.[3]

  • Concentration : A stock concentration of 10-30 mM in DMSO is typical for screening campaigns.[4][5]

  • Storage : To minimize degradation and prevent water absorption by DMSO (which can reduce compound solubility), aliquot the stock solution into single-use volumes and store them in tightly sealed containers at -20°C or -80°C.[1][5] Avoid repeated freeze-thaw cycles.[1]

Q3: What is the maximum recommended concentration of DMSO in a biological assay?

A: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%.[1][2] High concentrations of DMSO can have cytotoxic effects, influence cell differentiation, and interfere with assay signals.[6][7] It's crucial to include a vehicle control (medium with the same final DMSO concentration as the test wells) in all experiments to account for any solvent effects.[7]

Table 1: Effects of Common Co-solvents on Cell Viability Note: IC50 values represent the concentration at which 50% of cell viability is inhibited. Lower values indicate higher cytotoxicity. Data is generalized from studies on various cell lines and should be used as a guideline.

Co-solvent/SurfactantHepG-2 (IC50 µL/mL)MCF-7 (IC50 µL/mL)HT-29 (IC50 µL/mL)General Recommendation
Ethanol 46.440.343.8Generally tolerated at <1%.[8]
Methanol 124.038.147.3Lower cytotoxicity than ethanol in some cases.[8]
Propylene Glycol (PG) 28.915.024.6Use with caution, moderate cytotoxicity.[8]
Polyethylene Glycol 400 (PEG 400) 36.510.825.6Use with caution, moderate cytotoxicity.[8]
Tween 80 0.20.20.2High cytotoxicity, not recommended for general cell assays unless part of a specific formulation.[8]
Source: Adapted from Hamzeloo-Moghadam M. et al.[8][9]
Q4: Are there other methods to improve the solubility of this compound besides using co-solvents?

A: Yes, several alternative strategies can be employed, particularly if co-solvents interfere with the assay or if the compound needs to be formulated for in vivo studies.[10][11]

  • pH Modification : For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[11] The utility of this method depends on the pKa of this compound and the pH constraints of your assay.

  • Use of Excipients :

    • Cyclodextrins : These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[11]

    • Surfactants : Surfactants like Polysorbate 80 (Tween 80) or Cremophor can form micelles that encapsulate poorly soluble compounds.[11][12] However, they can be cytotoxic and must be used at very low concentrations after careful validation.[8][13]

  • Particle Size Reduction : For in vivo formulations, reducing the particle size to the micron or nanoscale (micronization) increases the surface area, which can improve the dissolution rate.[11][14]

Table 2: Solubility of a Structurally Similar Compound, 6-Phenylpyridazin-3(2H)-one, in Various Solvents at 318.2 K This data is for a different but structurally related molecule and is provided for illustrative purposes to show the wide range of solubilities in different solvents.

SolventMole Fraction Solubility (x 10⁻²)Classification
Water0.00126Weakly Soluble
Methanol0.518Sparingly Soluble
Ethanol0.822Sparingly Soluble
Ethyl Acetate (EA)8.81Soluble
Propylene Glycol (PG)1.50Sparingly Soluble
Polyethylene Glycol-400 (PEG-400)41.20Freely Soluble
Dimethyl Sulfoxide (DMSO)47.30Freely Soluble
Source: Adapted from a study on 6-phenylpyridazin-3(2H)-one.[15]

Experimental Protocols & Visual Guides

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol allows you to determine the practical solubility limit of this compound in your specific experimental buffer.

  • Prepare Stock Solution : Create a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.[2]

  • Set up Dilution Plate : In a clear 96-well plate, add your assay buffer to multiple wells.

  • Add Compound : Add small, varying volumes of the DMSO stock solution to the wells to create a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).[2] Include a vehicle control well with only DMSO.

  • Incubate : Incubate the plate under your standard assay conditions (e.g., 37°C for 1-2 hours).[5]

  • Visual Inspection : Visually inspect the plate against a dark background for any signs of cloudiness or precipitate.[2]

  • Quantitative Measurement (Optional) : Use a plate reader to measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-650 nm) to quantify turbidity.[2] The concentration at which you first detect a significant increase in turbidity is the kinetic solubility limit.

G cluster_workflow Troubleshooting Workflow for Compound Precipitation Start Observation: Precipitate forms in assay medium Cause1 Potential Cause: Solvent Shock? Start->Cause1 Cause2 Potential Cause: Concentration too high? Start->Cause2 Cause3 Potential Cause: Media Component Interaction? Start->Cause3 Solution1 Solution: Use serial dilution method Cause1->Solution1 Yes Solution2 Solution: Lower final compound concentration Cause2->Solution2 Yes Solution3 Solution: Test solubility in simpler buffer (PBS) Cause3->Solution3 Possible End Problem Resolved Solution1->End Solution2->End Solution3->End

Caption: A decision tree for troubleshooting compound precipitation in biological assays.

G cluster_process Mechanism of Solvent Shock Precipitation Stock Compound in 100% DMSO (Molecules are well-solvated) Dilution Rapid Dilution into Aqueous Buffer Stock->Dilution Process DMSO diffuses away rapidly, mixing with water. Compound molecules are exposed to a polar aqueous environment. Dilution->Process Polarity Mismatch Result Compound molecules aggregate and precipitate out of solution. Process->Result Leads to G cluster_strategy Solubilization Strategy Selection Guide Start Start: Poorly Soluble Compound CheckAssay Is a co-solvent (e.g., <0.5% DMSO) acceptable in the assay? Start->CheckAssay UseCoSolvent Yes: Optimize co-solvent concentration (DMSO, Ethanol) CheckAssay->UseCoSolvent Yes CheckExcipient No: Is an excipient (e.g., Cyclodextrin) compatible with the assay? CheckAssay->CheckExcipient No End Achieved Solubility UseCoSolvent->End UseExcipient Yes: Screen cyclodextrins (HP-β-CD, SBE-β-CD) CheckExcipient->UseExcipient Yes OtherMethods Consider other methods: • pH adjustment (if ionizable) • Surfactants (with caution) • Nanomilling (for formulation) CheckExcipient->OtherMethods No UseExcipient->End OtherMethods->End

References

preventing degradation of 2-phenylisoindolin-1-one during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-phenylisoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and handling. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

Based on its chemical structure, a benzofused γ-lactam, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The lactam ring can undergo cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions, leading to the formation of 2-(2-aminobenzyl)benzoic acid derivatives.

  • Oxidation: The molecule can be sensitive to oxidation, particularly at the benzylic position of the isoindolinone core.[1][2][3][4][5] This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to break chemical bonds and induce degradation.[6][7] Compounds with aromatic rings are often susceptible to photolytic degradation.

Q2: What are the ideal storage conditions for solid this compound?

To ensure long-term stability, solid this compound should be stored under the following conditions:

  • Temperature: 2-8°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using an amber glass vial or by storing the container in the dark.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.

Q3: My stock solution of this compound appears to be degrading. What are the likely causes and how can I prevent this?

Degradation in solution is a common issue. The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions.

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, acetonitrile) for stock solutions. Protic solvents like methanol or ethanol may participate in solvolysis, and aqueous solutions can lead to hydrolysis.

  • pH of Aqueous Buffers: If the compound must be dissolved in an aqueous buffer, the pH should be kept near neutral (pH 6-8). Both acidic and alkaline conditions can significantly accelerate the hydrolysis of the lactam ring.

  • Storage of Solutions: Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light.

Q4: I am observing unexpected peaks in my HPLC analysis. How can I confirm if these are degradation products?

The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this, you can perform a forced degradation study.[8][9][10][11][12] By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can generate the potential degradation products and compare their retention times with the unknown peaks in your sample. Mass spectrometry (LC-MS) can be used to identify the mass of these new peaks, which can help in elucidating their structures.

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Loss of compound activity or inconsistent experimental results. Degradation of the compound in stock solution or during the experiment.1. Prepare fresh stock solutions from solid material.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Protect solutions from light and store at the recommended temperature (-20°C or -80°C).4. Verify the purity of the stock solution using HPLC before use.
Appearance of new peaks in HPLC/LC-MS analysis. Compound degradation due to hydrolysis, oxidation, or photodegradation.1. Review storage and handling procedures for both solid and solution forms.2. For solutions, use anhydrous aprotic solvents and protect from light.3. If using aqueous buffers, ensure the pH is neutral and use freshly prepared solutions.4. Perform a forced degradation study to identify potential degradants.
Color change in the solid compound or solution. Oxidation or formation of a colored degradation product.1. Store the solid compound under an inert atmosphere.2. For solutions, sparge the solvent with nitrogen or argon before dissolving the compound to remove dissolved oxygen.3. Avoid exposure to light.
Precipitate forms in the solution upon storage. Poor solubility or degradation into a less soluble product.1. Ensure the concentration of the solution is not above the solubility limit of the compound in that solvent.2. Filter the solution through a 0.22 µm syringe filter before use in sensitive applications.3. Analyze the precipitate to determine if it is the parent compound or a degradant.

Quantitative Data on Stability

The following table summarizes representative data from a forced degradation study on a similar aromatic lactam compound to illustrate the potential stability profile of this compound. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[9][11]

Stress Condition Conditions Time % Degradation (Representative) Major Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C24 hours15%Hydrolysis of the lactam ring
Base Hydrolysis 0.1 M NaOH at 60°C8 hours25%Hydrolysis of the lactam ring
Oxidation 3% H₂O₂ at room temp.24 hours10%Oxidation of the benzylic carbon
Thermal 80°C (solid state)48 hours< 5%Minimal degradation
Photolytic UV light (254 nm)12 hours20%Photodegradation

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation products and degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store a sample of the solid compound at 80°C. Also, heat a solution of the compound in a suitable solvent at 60°C.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

  • Sample Collection: Collect samples at various time points (e.g., 2, 8, 24 hours) or until approximately 5-20% degradation is observed. Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze all stressed samples and a control (unstressed) sample using a suitable analytical method, typically HPLC with both UV and mass spectrometric detection, to separate and identify the parent compound and any newly formed degradation products.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of a this compound sample and detect any degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 30% to 90% acetonitrile). A small amount of formic acid (0.1%) can be added to both solvents to improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by determining the area percent of the main peak. Identify and quantify any impurity peaks relative to the main peak.

Visualizations

Potential Degradation Pathways of this compound A This compound B Hydrolysis (Acid/Base Catalyzed) A->B H2O C Oxidation (e.g., O2, Peroxides) A->C [O] D Photodegradation (UV Light) A->D hv E Ring-Opened Product (2-(phenylcarbamoyl)benzoic acid) B->E F Oxidized Product (e.g., Hydroxylated species) C->F G Photodegradants D->G

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment A Prepare Stock Solution (1 mg/mL in ACN) B Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Collect Samples at Timed Intervals B->C D Neutralize Acid/Base Samples C->D E Analyze by Stability-Indicating HPLC-UV/MS Method D->E F Identify and Quantify Degradation Products E->F G Determine Degradation Rate and Pathway F->G

Caption: General workflow for assessing compound stability.

Troubleshooting Logic for Compound Instability A Inconsistent Experimental Results? B Check Stock Solution Purity via HPLC A->B Yes C Purity > 98%? B->C D Degradation during Experiment? C->D Yes E Degradation in Stock Solution C->E No G Review Experimental Conditions (pH, Temp, Light) D->G F Prepare Fresh Stock Solution & Re-aliquot E->F

Caption: Troubleshooting decision tree for compound instability issues.

References

improving the regioselectivity of reactions involving the isoindolinone scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the isoindolinone scaffold. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis and functionalization of isoindolinones, with a particular focus on achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in transition metal-catalyzed reactions of isoindolinones?

A1: The regioselectivity in these reactions is primarily governed by a combination of electronic and steric factors, which are influenced by the choice of catalyst, directing group, and substrate.[1][2]

  • Directing Group: The coordinating atom and the rigidity of the directing group are crucial for bringing the metal catalyst into proximity with a specific C-H bond. Common directing groups include N-methoxyamides and N-benzoylsulfonamides. The interaction between the catalyst and the directing group dictates the site of C-H activation.[3]

  • Catalyst and Ligands: The choice of the transition metal (e.g., Palladium, Rhodium) and the ligands attached to it significantly impacts regioselectivity. Ligands can influence the steric environment around the metal center, favoring the activation of a less hindered C-H bond.

  • Substrate Electronics and Sterics: Electron-donating or withdrawing groups on the benzamide moiety can influence the reactivity of the C-H bonds. Steric hindrance from bulky substituents on the aromatic ring can prevent the catalyst from accessing nearby C-H bonds, thus directing functionalization to a different position.[2]

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives or oxidants can alter the reaction pathway and, consequently, the regioselectivity.

Q2: How do I choose the most appropriate directing group for my desired regioselectivity?

A2: The choice of a directing group is critical for controlling the site of C-H activation. For the synthesis of isoindolinones, which typically involves ortho-C-H activation of a benzamide derivative, several directing groups are commonly employed.

  • N-methoxyamides: These are widely used and generally direct functionalization to the ortho position of the benzamide.

  • N-benzoylsulfonamides: These have also been shown to be effective directing groups in rhodium-catalyzed reactions.[4]

  • Amide Carbonyl Group: In certain cases, the amide carbonyl group of the isoindolinone motif itself can act as a directing group to assist the ortho C-H activation of an N-aryl ring.[5][6]

The selection should be based on the specific transformation, the desired product, and the stability of the directing group under the planned reaction conditions.

Q3: What are the most common challenges in controlling regioselectivity for isoindolinone reactions?

A3: Common challenges include:

  • Mixtures of Regioisomers: Achieving high selectivity for one regioisomer over others can be difficult, especially when multiple C-H bonds are available for activation.

  • Steric Hindrance: Bulky substituents on the isoindolinone scaffold or the coupling partner can hinder the approach of the catalyst, leading to poor reactivity or selectivity.

  • Electronic Effects: The electronic properties of the substituents can influence the reactivity of different C-H bonds, sometimes favoring undesired reaction pathways.

  • Catalyst Deactivation: The catalyst may become deactivated during the reaction, leading to low yields and incomplete conversion, which can complicate the product mixture.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of Isomers)
SymptomPossible CauseSuggested Solution
A mixture of regioisomers is observed by NMR or LC-MS.Suboptimal Catalyst/Ligand System: The chosen catalyst and/or ligand does not provide sufficient steric or electronic differentiation between the competing C-H bonds.Evaluate Catalyst and Ligands: Screen different palladium or rhodium catalysts and a variety of ligands. For instance, in some cases, phosphine-free conditions may favor one isomer, while the addition of specific phosphine ligands might favor another.[1]
Ineffective Directing Group: The directing group may not be coordinating strongly enough or may be too flexible, leading to activation at multiple sites.Modify the Directing Group: If possible, try a bulkier or more rigid directing group to increase steric hindrance around one of the ortho C-H bonds.[1]
Unfavorable Reaction Conditions: The reaction temperature or solvent may be promoting the formation of the undesired isomer.Optimize Reaction Conditions: - Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[1] - Solvent: The polarity and coordinating ability of the solvent can impact the catalytic cycle. Screen a range of solvents such as toluene, DMF, and DCE.[1] - Additives: The presence of additives like bases (e.g., DIPEA, K₂CO₃) or acids can influence the reaction pathway. Experiment with different additives and their stoichiometry.[1]
Issue 2: Low Yield or No Reaction
SymptomPossible CauseSuggested Solution
Low conversion of starting material is observed.Catalyst Inactivity: The catalyst may have degraded or is not active under the reaction conditions.Check Catalyst Integrity and Activity: - Quality: Ensure the catalyst has not degraded. Use a fresh batch or a properly stored catalyst. - Loading: Optimize the catalyst loading for your specific substrate. While a higher loading might seem like a solution, it can sometimes lead to side reactions. Conversely, too low a loading can result in a sluggish reaction.[1]
Inefficient Oxidant: Many C-H activation reactions require a stoichiometric oxidant to regenerate the active catalyst.Evaluate the Oxidant: - Choice and Stoichiometry: Ensure you are using the correct oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) at the appropriate stoichiometry (typically 2-3 equivalents). - Freshness: The performance of some oxidants can degrade over time. Use a fresh, properly stored oxidant.[1]
Poor Reaction Conditions: The temperature may be too low, or the reaction atmosphere may not be inert.Optimize Reaction Conditions: - Temperature: C-H activation reactions are often sensitive to temperature. A gradual increase may be necessary if the reaction is slow at a lower temperature. Be cautious of excessively high temperatures that could lead to catalyst decomposition.[1] - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can interfere with the catalytic cycle.[1]
Ineffective Directing Group Coordination: The directing group must effectively coordinate to the metal center.Verify Directing Group Compatibility: Ensure the directing group is compatible with the chosen catalyst and reaction conditions. In some cases, the directing group may be cleaved or modified under the reaction conditions.

Data Presentation

Table 1: Comparison of Catalytic Systems for Regioselective Isoindolinone Synthesis
Catalyst SystemDirecting GroupSubstrate ScopeTypical YieldsKey AdvantagesReference
[RhCl₂Cp*]₂ / Cu(OAc)₂N-BenzoylsulfonamideN-Benzoylsulfonamides and olefins/diazoacetatesGood to ExcellentBroad compatibility with terminal and internal olefins.[4]
Pd(OAc)₂ / Ag₂CO₃N-MethoxyamideN-Methoxybenzamides and 2,3-allenoic acid esters53-87%Highly regioselective with regard to the insertion of allene.[2]
PdCl₂ / Cu(OAc)₂-NH₂ of benzylamineBenzylaminesUp to 95%Gas-free carbonylation using TFBen as a CO surrogate.[7]
[Ir(cod)Cl]₂ / ligandAmide carbonylN-Arylisoindolinones and simple alkenesGoodAtom-economic and highly branched-selective.[5]

Experimental Protocols

Key Experiment: Rhodium-Catalyzed Annulation of N-Benzoylsulfonamide with an Olefin

This protocol is adapted from a reported procedure for the synthesis of isoindolinones via a rhodium-catalyzed C-H activation/annulation cascade.[4]

Materials:

  • N-Benzoylsulfonamide (1.0 equiv)

  • [{RhCl₂Cp*}₂] (0.02 equiv)

  • Cu(OAc)₂·H₂O (2.0 equiv)

  • Olefin (e.g., tert-butyl acrylate) (1.2 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry vial, add N-Benzoylsulfonamide (0.1 mmol), [{RhCl₂Cp*}₂] (0.002 mmol), and Cu(OAc)₂·H₂O (0.20 mmol).

  • Seal the vial and evacuate and backfill with dry argon three times.

  • Add anhydrous toluene (1.0 mL) followed by the olefin (0.12 mmol) via syringe.

  • Stir the reaction mixture at 130 °C for 24 hours or until the starting material has been consumed as determined by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired isoindolinone product.

Mandatory Visualizations

experimental_workflow start Start reagents Combine Reactants: - N-Benzoylsulfonamide - [RhCl₂Cp*]₂ - Cu(OAc)₂·H₂O in a dry vial start->reagents inert Establish Inert Atmosphere (Argon) reagents->inert solvent_olefin Add Anhydrous Toluene and Olefin inert->solvent_olefin reaction Heat Reaction (e.g., 130°C, 24h) solvent_olefin->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite monitoring->workup Complete purification Purification: - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for rhodium-catalyzed isoindolinone synthesis.

troubleshooting_flowchart start Poor Regioselectivity Observed q1 Have you optimized reaction conditions? start->q1 optimize Optimize: - Temperature - Solvent - Additives q1->optimize No q2 Have you screened different catalysts/ligands? q1->q2 Yes optimize->q2 screen_catalyst Screen Catalysts (e.g., Pd vs. Rh) and Ligands q2->screen_catalyst No q3 Is the directing group optimal? q2->q3 Yes screen_catalyst->q3 modify_dg Modify Directing Group (e.g., increase bulk) q3->modify_dg No success Improved Regioselectivity q3->success Yes modify_dg->success

Caption: Troubleshooting flowchart for poor regioselectivity in isoindolinone synthesis.

signaling_pathway cluster_mechanism Mechanism of Directing Group-Assisted C-H Activation Substrate Substrate with Directing Group (DG) Coordination Coordination Complex Substrate->Coordination Catalyst Metal Catalyst (e.g., Pd, Rh) Catalyst->Coordination Activation C-H Activation (Cyclometalation) Coordination->Activation Intermediate Metallacyclic Intermediate Activation->Intermediate Coupling Reaction with Coupling Partner Intermediate->Coupling Reductive_Elimination Reductive Elimination Coupling->Reductive_Elimination Product Functionalized Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Plausible mechanism for directing group-assisted C-H functionalization.

References

Validation & Comparative

comparative analysis of different synthetic routes to 2-phenylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-phenylisoindolin-1-one, a key structural motif in many biologically active compounds, is of significant interest. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several distinct methodologies, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as starting material availability, desired yield, reaction conditions, and scalability. This comparison focuses on five prominent methods: Microwave-Assisted Reductive Amination, Rhodium-Catalyzed C-H Activation, Palladium-Catalyzed Cyclization, Ultrasound-Assisted Synthesis, and a One-Pot Multi-Component Reaction.

Synthetic Route Starting Materials Catalyst/Reagent Solvent Temp. (°C) Time Yield (%) Key Features
Microwave-Assisted Reductive Amination [1]2-Carboxybenzaldehyde, AnilineFormic Acid-12015 min92Transition-metal-free, rapid, simple work-up.[1]
Rhodium-Catalyzed C-H Activation [2][3]N-(p-Tolyl)benzamide, Styrene[RhCp*Cl2]2, Cu(OAc)2t-AmylOH10012 h85Direct C-H functionalization, good functional group tolerance.
Palladium-Catalyzed Cyclization [4]2-(2-Azidophenyl)-1-phenylethan-1-one, IndolePd(OAc)2, XantphosDioxane11012 h88One-pot, two-step process, forms multiple bonds in one sequence.[4]
Ultrasound-Assisted Synthesis [5][6][7](Z)-3-Benzylideneisobenzofuran-1(3H)-one, Aniline-Isopropanol5030 min93High efficiency, short reaction times, scalable.[5][7]
One-Pot Multi-Component Reaction [8]2-Carboxybenzaldehyde, Aniline, Sulfur--1003 h85Solvent-free, atom-economical.[8]

Experimental Protocols

Microwave-Assisted Reductive Amination of 2-Carboxybenzaldehyde

Procedure: A mixture of 2-carboxybenzaldehyde (1 mmol), aniline (1.2 mmol), and formic acid (2 mmol) is placed in a microwave reactor vial. The vial is sealed and subjected to microwave irradiation at 120°C for 15 minutes. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1]

Rhodium-Catalyzed C-H Activation

Procedure: To a screw-capped vial are added N-(p-tolyl)benzamide (0.2 mmol), styrene (0.4 mmol), [RhCp*Cl2]2 (2.5 mol%), and Cu(OAc)2 (1.5 equiv.). The vial is evacuated and backfilled with argon. t-AmylOH (1.0 mL) is then added, and the mixture is stirred at 100°C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the desired product.

Palladium-Catalyzed Cyclization

Procedure: In a sealed tube, 2-(2-azidophenyl)-1-phenylethan-1-one (0.2 mmol), indole (0.24 mmol), Pd(OAc)2 (10 mol%), and Xantphos (20 mol%) are dissolved in dioxane (2 mL). The mixture is heated at 110°C for 12 hours. After cooling, the solvent is removed under vacuum, and the residue is purified by column chromatography on silica gel to give this compound.[4]

Ultrasound-Assisted Synthesis

Procedure: A mixture of (Z)-3-benzylideneisobenzofuran-1(3H)-one (0.5 mmol) and aniline (1.0 mmol) in isopropanol (2 mL) is subjected to ultrasonic irradiation at 50°C for 30 minutes. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford pure this compound.[5][7]

One-Pot Multi-Component Reaction

Procedure: A mixture of 2-carboxybenzaldehyde (1 mmol), aniline (1 mmol), and elemental sulfur (1.2 mmol) is heated at 100°C in a sealed vessel for 3 hours. After cooling to room temperature, the reaction mixture is directly subjected to column chromatography on silica gel to provide the 2-phenyl-3-thioxoisoindolin-1-one, which can be converted to this compound through known methods.[8]

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and the final product for each synthetic route, the following diagrams are provided.

cluster_0 Microwave-Assisted Reductive Amination 2-Carboxybenzaldehyde 2-Carboxybenzaldehyde Intermediate_A Iminium Intermediate 2-Carboxybenzaldehyde->Intermediate_A Aniline, Formic Acid, MW This compound This compound Intermediate_A->this compound Intramolecular Cyclization

Caption: Microwave-assisted synthesis of this compound.

cluster_1 Rhodium-Catalyzed C-H Activation N-(p-Tolyl)benzamide N-(p-Tolyl)benzamide Intermediate_B Rhodacyclic Intermediate N-(p-Tolyl)benzamide->Intermediate_B [RhCp*Cl2]2 Intermediate_C Coupled Intermediate Intermediate_B->Intermediate_C Styrene This compound This compound Intermediate_C->this compound Reductive Elimination

Caption: Rhodium-catalyzed synthesis of this compound.

cluster_2 Palladium-Catalyzed Cyclization 2-(2-Azidophenyl)-1-phenylethan-1-one 2-(2-Azidophenyl)-1-phenylethan-1-one Intermediate_D Nitrene Intermediate 2-(2-Azidophenyl)-1-phenylethan-1-one->Intermediate_D Pd(0) Intermediate_E Indolin-3-one Intermediate Intermediate_D->Intermediate_E Intramolecular Cyclization This compound This compound Intermediate_E->this compound Indole

Caption: Palladium-catalyzed synthesis of this compound.

cluster_3 Ultrasound-Assisted Synthesis (Z)-3-Benzylideneisobenzofuran-1(3H)-one (Z)-3-Benzylideneisobenzofuran-1(3H)-one Intermediate_F Amide Intermediate (Z)-3-Benzylideneisobenzofuran-1(3H)-one->Intermediate_F Aniline, Ultrasound This compound This compound Intermediate_F->this compound Intramolecular Cyclization

Caption: Ultrasound-assisted synthesis of this compound.

Experimental Workflow Comparison

The following workflow provides a logical comparison of the general steps involved in each synthetic route.

cluster_workflow General Experimental Workflow Comparison cluster_mw Microwave cluster_rh Rhodium-Catalyzed cluster_pd Palladium-Catalyzed cluster_us Ultrasound start Start mw_mix Mix Reactants & Reagent start->mw_mix rh_mix Mix Reactants & Catalyst start->rh_mix pd_mix Mix Reactants & Catalyst start->pd_mix us_mix Mix Reactants in Solvent start->us_mix mw_irradiate Microwave Irradiation mw_mix->mw_irradiate mw_workup Aqueous Workup mw_irradiate->mw_workup mw_purify Purification mw_workup->mw_purify end This compound mw_purify->end rh_heat Conventional Heating rh_mix->rh_heat rh_filter Filtration rh_heat->rh_filter rh_purify Purification rh_filter->rh_purify rh_purify->end pd_heat Conventional Heating pd_mix->pd_heat pd_evap Solvent Evaporation pd_heat->pd_evap pd_purify Purification pd_evap->pd_purify pd_purify->end us_sonicate Ultrasonic Irradiation us_mix->us_sonicate us_filter Filtration us_sonicate->us_filter us_filter->end

Caption: Comparative workflow of the synthetic routes.

References

Isoindolinone-Based PARP Inhibitors: A Comparative Analysis Against Talazoparib and Other Marketed Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of isoindolinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors against the well-established PARP inhibitor, Talazoparib, and other clinically approved agents. While direct experimental data for the specific compound 2-phenylisoindolin-1-one as a PARP inhibitor is not extensively available in public literature, the isoindolinone scaffold is a recognized pharmacophore for potent PARP inhibition. Recent studies have highlighted the discovery of novel isoindolinone derivatives with significant PARP1 inhibitory activity.[1][2][3] This guide will utilize data from a representative stereospecific isoindolinone PARP-1 inhibitor, NMS-P515, to draw comparisons.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, resulting in double-strand breaks (DSBs) and ultimately leading to cell death through a mechanism known as synthetic lethality.

Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping." This process involves the stabilization of the PARP-DNA complex, which is highly cytotoxic as it obstructs DNA replication and transcription.[4][5] Talazoparib is recognized for its exceptionally high PARP trapping activity, which contributes to its high potency.[4][6][7][8]

Comparative Efficacy Data

The following table summarizes the in vitro potency of the isoindolinone-based inhibitor NMS-P515 alongside Talazoparib and other leading PARP inhibitors.

CompoundTarget(s)Biochemical Potency (IC₅₀/Kᵢ/Kₑ)Cellular Potency (IC₅₀)
NMS-P515 (isoindolinone) PARP-1Kᵢ: 0.016 µM0.027 µM (PAR assay)[3]
Talazoparib PARP1/2PARP1 IC₅₀: ~1.2 nMPotent PARP trapping[4][6]
Olaparib PARP1/2PARP1 IC₅₀: 5 nM, PARP2 IC₅₀: 1 nM[9][10][11]Varies by cell line (e.g., Ewing sarcoma cell lines IC₅₀ ≤ 1.5 µM)[12]
Rucaparib PARP1/2/3PARP1 Kᵢ: 1.4 nM[13]Varies by cell line (e.g., ovarian cancer cell lines IC₅₀ range from 2.5 µM to >15 µM)[2][14]
Niraparib PARP1/2PARP1 IC₅₀: 2.8 nM, PARP2 IC₅₀: 0.6 nM[15]Varies by cell line (e.g., ovarian cancer cells IC₅₀ ~20-28 µM)[16]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

PARP_Inhibition_Pathway PARP Inhibition Signaling Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibitor Action cluster_outcome Cellular Outcome in HR-Deficient Cells DNA_SSB DNA Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 senses PARylation Poly(ADP-ribosyl)ation PARP1->PARylation catalyzes Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins recruits Repair_Proteins->SSB_Repair mediates PARP_Inhibitor Isoindolinone / Talazoparib PARP_Inhibitor->PARP1 binds to Catalytic_Inhibition Catalytic Inhibition PARP_Inhibitor->Catalytic_Inhibition PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping Catalytic_Inhibition->PARylation blocks Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->SSB_Repair prevents DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB Cell_Death Synthetic Lethality (Apoptosis) DNA_DSB->Cell_Death

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Experimental_Workflow Workflow for PARP Inhibitor Efficacy Testing cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzymatic_Assay PARP1 Enzymatic Assay (Colorimetric/Chemiluminescent) Determine_IC50 Determine IC₅₀ Enzymatic_Assay->Determine_IC50 Cell_Culture Culture Cancer Cell Lines (e.g., BRCA-mutant) Drug_Treatment Treat with Inhibitor (Dose-Response) Cell_Culture->Drug_Treatment PAR_Inhibition_Assay Cellular PAR Inhibition Assay (Western Blot for PAR) Drug_Treatment->PAR_Inhibition_Assay Cell_Viability_Assay Cell Viability Assay (MTT/XTT) Drug_Treatment->Cell_Viability_Assay Determine_Cellular_IC50 Determine Cellular IC₅₀ PAR_Inhibition_Assay->Determine_Cellular_IC50 Cell_Viability_Assay->Determine_Cellular_IC50

Caption: Experimental workflow for evaluating PARP inhibitor efficacy.

Experimental Protocols

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available assay kits and common laboratory practices.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP1 enzymatic activity in a cell-free system.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Histone-coated 96-well plates

  • Biotinylated NAD⁺

  • PARP assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compound (e.g., isoindolinone derivative) and control inhibitor (e.g., Olaparib)

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Plate Preparation: Histone-coated plates are washed with wash buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound and control inhibitor in PARP assay buffer.

  • Reaction Setup: Add the diluted compounds to the wells. Add a mixture of PARP1 enzyme and activated DNA to all wells except the blank.

  • Reaction Initiation: Initiate the reaction by adding biotinylated NAD⁺ to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the chemiluminescence using a plate reader.

  • Data Analysis: Subtract the background signal (blank wells) and plot the percentage of inhibition against the compound concentration. Calculate the IC₅₀ value using a suitable software.

Cellular PARP Inhibition Assay (Western Blot)

Objective: To assess the ability of a test compound to inhibit PARP activity within cancer cells.

Materials:

  • Cancer cell line (e.g., BRCA-mutant)

  • Cell culture medium and supplements

  • Test compound and control inhibitor

  • DNA damaging agent (e.g., H₂O₂)

  • Lysis buffer

  • Primary antibodies (anti-PAR, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration. A positive control for PARP activation can be included by treating cells with a DNA damaging agent.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with a primary antibody against PAR. Subsequently, incubate with an HRP-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH) should be used to ensure equal protein loading.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the PAR signal to the loading control. A decrease in the PAR signal indicates inhibition of PARP activity.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on cancer cells.[17][18][19][20][21]

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC₅₀ value.

Conclusion

The isoindolinone scaffold represents a promising class of PARP inhibitors with the potential for high potency, as demonstrated by compounds like NMS-P515. While direct comparative data for this compound is lacking, the efficacy of its derivatives suggests that this chemical class can rival the activity of established PARP inhibitors like Talazoparib. The key differentiator often lies in the PARP trapping ability, where Talazoparib has set a high benchmark. Future development of isoindolinone-based inhibitors should focus on optimizing both catalytic inhibition and PARP trapping to achieve superior anti-cancer efficacy. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel PARP inhibitors.

References

A Comparative Guide to the Bioactivity of Niraparib and the Isoindolinone Scaffold as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of Niraparib, a clinically approved dual PARP1/PARP2 inhibitor, and the 2-phenylisoindolin-1-one chemical scaffold, a promising class of molecules in the development of novel PARP inhibitors. Due to limited public data on the specific unsubstituted this compound, this comparison utilizes data from NMS-P515 , a potent and well-characterized isoindolinone derivative, to represent the therapeutic potential of this chemical class.

Mechanism of Action: Targeting DNA Repair

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR).[1] They act as first responders to single-strand breaks (SSBs) in DNA. Upon detecting a break, PARP binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other proteins, a process called PARylation.[1] This PAR signal recruits other DNA repair machinery to fix the damage.[1]

PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations, the cell is heavily reliant on PARP-mediated SSB repair. When PARP is inhibited, these SSBs are not repaired and, during DNA replication, they convert into lethal double-strand breaks (DSBs). Since the HRR pathway is already compromised, the cell cannot repair these DSBs and undergoes apoptosis (programmed cell death).[1]

Niraparib and other approved inhibitors function through two primary mechanisms:

  • Catalytic Inhibition : They bind to the catalytic domain of PARP, competing with the natural substrate NAD+, thereby preventing the synthesis of PAR chains.

  • PARP Trapping : They stabilize the PARP-DNA complex, "trapping" the enzyme at the site of damage. These trapped complexes are highly cytotoxic as they physically obstruct DNA replication and repair processes.[2]

The isoindolinone scaffold similarly targets the nicotinamide pocket of PARP1, anchoring to key residues like Gly863 and Ser904 to inhibit its catalytic function.[3]

PARP_Inhibition_Pathway cluster_0 Normal Cell Response to DNA Damage cluster_1 Action of PARP Inhibitors in HR-Deficient Cancer Cells DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 Activation DNA_SSB->PARP senses PARP_Inhibition PARP Catalytic Inhibition & PARP Trapping PARylation PAR Synthesis (PARylation) PARP->PARylation catalyzes Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment signals SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair DNA_Integrity DNA Integrity Restored SSB_Repair->DNA_Integrity PARPi Niraparib or Isoindolinone Inhibitor PARPi->PARP_Inhibition SSB_Persistence Unrepaired SSBs Persist PARP_Inhibition->SSB_Persistence blocks repair Replication_Fork Replication Fork Collapse SSB_Persistence->Replication_Fork during S-phase DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB Apoptosis Cell Death (Apoptosis) DNA_DSB->Apoptosis synthetic lethality HR_Deficiency Defective Homologous Recombination (HR) (e.g., BRCA mutation) HR_Deficiency->Apoptosis synthetic lethality

Caption: The PARP inhibition pathway and synthetic lethality. (Within 100 characters)

Quantitative Bioactivity Data

The potency of PARP inhibitors is assessed both biochemically (enzymatic inhibition) and in cellular assays (measuring effects on cancer cells). Niraparib is a potent dual inhibitor of both PARP1 and PARP2, whereas some isoindolinone derivatives like NMS-P515 have been developed to be highly selective for PARP1.[1][3]

CompoundTargetPotency (IC50 / Kd)SelectivityReference
Niraparib PARP1~4-5 nM (median IC50)Dual PARP1/2 Inhibitor[1][4]
PARP2~2-4 nM (median IC50)[1]
NMS-P515 PARP116 nM (Kd)>625-fold vs PARP2[3]
(Isoindolinone)PARP2>10,000 nM (Kd)[3]
PARP3>10,000 nM (Kd)[3]
TNKS1>10,000 nM (Kd)[3]
Table 1: Comparison of Biochemical (Enzymatic) Potency.

Cellular activity often depends on the genetic background of the cancer cell line, particularly its BRCA status. Cells with BRCA mutations are generally more sensitive to PARP inhibitors.

CompoundCell LineCancer TypeBRCA StatusPotency (IC50)Reference
Niraparib PEO1OvarianBRCA2 mutant7.49 µM[5]
UWB1.289OvarianBRCA1 mutant21.34 µM[5]
UWB1.289+BRCA1OvarianBRCA1 wild-type58.98 µM[5]
Capan-1PancreaticBRCA2 deficient~15 µM[6]
MIA PaCa-2PancreaticBRCA proficient26 µM[6]
NMS-P515 HeLaCervicalNot Specified27 nM*[3]
Table 2: Comparison of Cellular Activity. *Note: The NMS-P515 value represents the IC50 for inhibiting PAR synthesis in cells, a direct measure of target engagement, whereas Niraparib values are from cell viability assays measuring cell death over ~48-72 hours.

Experimental Protocols & Workflows

Accurate assessment of inhibitor bioactivity relies on standardized experimental protocols. Below are methodologies for key assays used to characterize PARP inhibitors.

Cell Viability Assay (CCK-8 / MTT)

This assay measures the metabolic activity of cells to determine the percentage of viable cells after treatment with an inhibitor. A reduction in viability indicates cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Protocol:

  • Cell Seeding: Plate cells (e.g., SKOV3, A2780) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat cells with a range of serially diluted concentrations of the PARP inhibitor (e.g., 0 to 40 µM for Niraparib).[7] Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[6][7]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent or MTT reagent to each well.[7][8]

  • Final Incubation: Incubate for an additional 2-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.[7]

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.[7][8]

  • Data Analysis: Normalize the absorbance data to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Cell_Viability_Workflow start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h (allow adherence) seed->incubate1 treat 3. Add serial dilutions of PARP inhibitor incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_reagent 5. Add CCK-8 or MTT reagent incubate2->add_reagent incubate3 6. Incubate 2-4h add_reagent->incubate3 read 7. Measure absorbance with plate reader incubate3->read analyze 8. Normalize data and calculate IC50 value read->analyze end End analyze->end

Caption: General workflow for a cell viability assay. (Within 100 characters)
PARP Trapping Assay (Fluorescence Polarization)

This assay is designed to specifically measure the ability of an inhibitor to trap the PARP enzyme on DNA, a key component of the mechanism of action for many potent inhibitors.

Protocol:

  • Reagent Preparation: Prepare a master mix containing 5x PARPtrap™ assay buffer, fluorescently labeled nicked DNA, and distilled water.[10]

  • Plate Setup: Add the master mix to the wells of a 96- or 384-well plate.

  • Inhibitor Addition: Add the test inhibitor at various concentrations. For controls, add a known trapping agent (positive control) or vehicle (negative control). Ensure the final DMSO concentration is low (e.g., ≤1%).[10][11]

  • Enzyme Addition: Thaw purified PARP1 or PARP2 enzyme on ice and dilute it to the working concentration in 1x assay buffer. Add the enzyme to the wells to initiate the binding reaction.[10]

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 15-30 minutes) to allow the PARP enzyme to bind to the fluorescent DNA probe.

  • Measurement: Read the fluorescence polarization (FP) signal using a microplate reader equipped for FP measurements.[12][13]

  • Data Analysis: In the absence of an inhibitor (or with a weak one), PARP auto-PARylates and dissociates, leading to a low FP signal. A potent trapping inhibitor prevents this dissociation, keeping the large PARP-DNA complex intact and resulting in a high FP signal. The increase in FP is proportional to the trapping activity.[12]

PARP_Trapping_Workflow cluster_0 Assay Principle cluster_1 Experimental Steps Fluorescent DNA Probe Fluorescent DNA Probe Low FP Signal Low FP Signal Fluorescent DNA Probe->Low FP Signal rotates freely High FP Signal High FP Signal Fluorescent DNA Probe->High FP Signal + PARP Enzyme (forms large complex) High FP Signal->Low FP Signal + NAD+ (auto-PARylation & dissociation) High FP Signal->High FP Signal + NAD+ & Trapping Inhibitor (dissociation blocked) start Start prepare 1. Prepare master mix (buffer, fluorescent DNA) start->prepare add_inhibitor 2. Add test inhibitors to plate prepare->add_inhibitor add_enzyme 3. Add PARP enzyme to initiate binding add_inhibitor->add_enzyme incubate 4. Incubate at RT add_enzyme->incubate read 5. Read Fluorescence Polarization (FP) incubate->read analyze 6. Correlate high FP signal with trapping activity read->analyze end End analyze->end

Caption: Workflow for a fluorescence polarization-based PARP trapping assay. (Within 100 characters)

Summary and Conclusion

This comparative guide highlights the distinct profiles of Niraparib and the isoindolinone scaffold as PARP inhibitors.

  • Niraparib is a well-established, potent dual inhibitor of PARP1 and PARP2. Its efficacy is proven in clinical settings, particularly for cancers with HRR deficiencies. Its bioactivity is characterized by low nanomolar enzymatic inhibition and micromolar effectiveness in killing cancer cells, with sensitivity strongly correlated to BRCA mutation status.[1][5]

  • The This compound scaffold serves as a foundation for a new generation of PARP inhibitors. Derivatives like NMS-P515 demonstrate that this chemical class can produce compounds with extremely high potency and, notably, high selectivity for PARP1 over PARP2.[3] This selectivity could potentially lead to different efficacy and toxicity profiles compared to dual inhibitors, a key area for ongoing research. The potent cellular target engagement (27 nM IC50 for PAR inhibition) of NMS-P515 suggests that the isoindolinone class holds significant promise for developing next-generation cancer therapeutics.[3]

For drug development professionals, the choice between a dual inhibitor like Niraparib and a selective inhibitor from the isoindolinone class would depend on the specific therapeutic strategy, target cancer type, and the desired balance between efficacy and potential off-target effects.

References

validation of a high-performance liquid chromatography (HPLC) method for 2-phenylisoindolin-1-one analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Analytical Methods for 2-Phenylisoindolin-1-one Quantification

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the quantitative analysis of this compound. The information is targeted toward researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental protocols based on established analytical principles and data from similar compounds.

Introduction

This compound is a chemical compound with a core isoindolinone structure that is of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development. High-performance liquid chromatography (HPLC) is a widely used technique for such analyses due to its robustness and versatility. For higher sensitivity and selectivity, particularly in complex biological matrices, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) presents a powerful alternative.

This guide will detail a proposed reversed-phase HPLC (RP-HPLC) method and a UPLC-MS/MS method for the analysis of this compound, followed by a comparison of their performance characteristics.

High-Performance Liquid Chromatography (HPLC) Method

A robust and reliable RP-HPLC method with UV detection is proposed for the routine quantification of this compound.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound in the mobile phase (a wavelength around 254 nm is a common starting point for aromatic compounds).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Method Validation (as per ICH Guidelines)

The proposed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters and their typical acceptance criteria are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a PDA detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999 over a defined range (e.g., 1-100 µg/mL).
Accuracy The mean recovery should be within 98.0% to 102.0% at three different concentration levels.
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) should be ≤ 2% for multiple injections of the same standard and for analyses performed on different days by different analysts.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined by a signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological fluids, a UPLC-MS/MS method is recommended.

Experimental Protocol: UPLC-MS/MS Method
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would be determined by direct infusion of a standard solution.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be necessary to remove matrix interferences prior to analysis.

Comparison of HPLC and UPLC-MS/MS Methods

The following table provides a comparative overview of the two proposed analytical methods for the quantification of this compound.

FeatureHPLC with UV DetectionUPLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of specific ion transitions.
Sensitivity Lower (typically in the µg/mL range).Higher (typically in the ng/mL to pg/mL range).
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, due to the high selectivity of MRM transitions.
Analysis Time Longer run times due to larger column dimensions and lower flow rates.Shorter run times due to smaller particle size columns and higher optimal flow rates.
Instrumentation Cost Relatively low.High.
Method Development Simpler and more straightforward.More complex, requiring optimization of both chromatographic and mass spectrometric parameters.
Robustness Generally very robust for routine analysis.Can be sensitive to matrix effects and requires careful sample preparation.
Typical Application Quality control of bulk drug substance and finished products, content uniformity.Bioanalysis (pharmacokinetic studies), trace-level impurity analysis.

Visualizations

HPLC Method Validation Workflow

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_documentation Documentation dev Develop HPLC Method (Column, Mobile Phase, etc.) spec Specificity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Validation Report robust->report

Caption: A flowchart illustrating the key stages in the validation of an HPLC method.

Logical Relationship of Analytical Method Choice

Method_Choice Analytical Method Selection Logic cluster_hplc Routine Analysis cluster_uplc Trace Analysis / Bioanalysis start Need to Quantify This compound hplc_choice HPLC-UV start->hplc_choice High Concentration (e.g., API) uplc_choice UPLC-MS/MS start->uplc_choice Low Concentration (e.g., Plasma) hplc_outcome hplc_outcome hplc_choice->hplc_outcome Cost-effective, Robust uplc_outcome uplc_outcome uplc_choice->uplc_outcome High Sensitivity, High Specificity

Caption: A diagram showing the decision-making process for selecting an analytical method.

Conclusion

The choice between HPLC with UV detection and UPLC-MS/MS for the analysis of this compound depends on the specific requirements of the analysis. For routine quality control of bulk material or pharmaceutical formulations where concentrations are relatively high, a validated HPLC-UV method provides a robust, cost-effective, and reliable solution. For applications demanding high sensitivity and selectivity, such as in bioanalytical studies or for the detection of trace impurities, a UPLC-MS/MS method is the superior choice, despite its higher cost and complexity. The detailed protocols and validation parameters outlined in this guide provide a solid foundation for the development and implementation of suitable analytical methods for this compound.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-phenylisoindolin-1-one derivatives and structurally related isoindolinone analogs against a panel of enzymes. The following sections summarize quantitative inhibitory activities, detail experimental protocols for key assays, and visualize relevant biological pathways and experimental workflows to offer an objective overview of the selectivity profile of this class of compounds. While specific data for this compound derivatives is limited in publicly available literature, this guide focuses on the closely related phenylisoindoline-1,3-dione and other isoindolinone derivatives to provide valuable insights into their potential for cross-reactivity.

Quantitative Data Summary

The inhibitory activities of various isoindolinone derivatives against different enzyme classes are summarized below. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) and Ki values (the inhibition constant).

Cholinesterase Inhibition

Several studies have investigated the potential of isoindolinone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic signaling.

Compound ID/SeriesDerivative ClassTarget EnzymeIC50 (µM)Ki (µM)Selectivity (BChE/AChE)
Series 1 Phenylisoindoline-1,3-dioneAChE30 ± 3 (for compound 6)--
BChE102 ± 10 (for compound 4)--
Series 2 Isoindolin-1,3-dione-based acetohydrazideAChE0.11 ± 0.05 to 0.86 ± 0.020.0886 (for compound 8a)-
BChE5.7 ± 0.2 to 30.2 ± 2.8--

Data for Series 1 is presented in µg/mL in the source and has been converted to µM for consistency, assuming an average molecular weight. Please refer to the original publication for exact values.

Carbonic Anhydrase Inhibition

Isoindolinone derivatives have also been evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II.[1]

Compound IDTarget EnzymeIC50 (nM)Ki (nM)
2c hCA I-11.48 ± 4.18
hCA II-9.32 ± 2.35
2f hCA I11.24 ± 0.29116.09 ± 4.14
hCA II-14.87 ± 3.25
Acetazolamide (Standard) hCA I13.74 ± 0.652-
hCA II15.62 ± 0.375-
Cyclooxygenase Inhibition

A study on aminoacetylenic isoindoline-1,3-diones demonstrated non-selective inhibition of cyclooxygenase (COX) enzymes.

Compound IDTarget EnzymeIC50 (µM)
ZM4 COX-13.0 - 3.6
COX-23.0 - 3.6
ZM5 COX-13.0 - 3.6
COX-23.0 - 3.6
Urease Inhibition

Certain isoindolin-1-one derivatives have shown potent inhibitory activity against urease.

Compound IDTarget EnzymeIC50 (µM)
5b Urease0.82 ± 0.03
Thiourea (Standard) Urease>100

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of cholinesterases.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (isoindolinone derivatives)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and the positive control at various concentrations in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • In a 96-well plate, add 25 µL of each test compound solution to the respective wells.

  • Add 50 µL of the AChE or BChE enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI) to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per unit time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase.

Materials:

  • Human Carbonic Anhydrase (hCA) I or II enzyme solution

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (isoindolinone derivatives)

  • Positive control (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and the positive control at various concentrations.

  • Add 20 µL of the test compound solution to the wells of a 96-well plate.

  • Add 140 µL of Tris-HCl buffer to each well.

  • Add 20 µL of the hCA enzyme solution to each well and incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

  • Immediately measure the absorbance at 400 nm in kinetic mode for a set duration.

  • The rate of p-nitrophenol formation is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition and subsequently the IC50 value as described for the cholinesterase assay.

Mandatory Visualizations

The following diagrams were created using the DOT language to illustrate a key signaling pathway and a generalized experimental workflow.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor ACh_synthesis Acetylcholine (ACh) Synthesis VAChT Vesicular ACh Transporter (VAChT) ACh_synthesis->VAChT ACh_vesicle ACh Vesicle VAChT->ACh_vesicle ACh_free ACh ACh_vesicle->ACh_free Exocytosis Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle Ca2+ influx AP Action Potential AP->Ca_channel Depolarization AChE AChE ACh_free->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh_free->nAChR mAChR Muscarinic ACh Receptor (mAChR) ACh_free->mAChR Choline_acetate Choline + Acetate AChE->Choline_acetate Signal_transduction Signal Transduction nAChR->Signal_transduction Ion Influx mAChR->Signal_transduction G-protein activation Inhibitor Isoindolinone Derivative Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the site of action for isoindolinone-based inhibitors.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Buffer - Enzyme Solution - Substrate Solution add_enzyme Add Enzyme Solution reagent_prep->add_enzyme compound_prep Prepare Test Compounds: - Serial Dilutions add_compound Add Test Compound/ Control compound_prep->add_compound pre_incubation Pre-incubation add_enzyme->pre_incubation add_substrate Add Substrate (Initiate Reaction) pre_incubation->add_substrate kinetic_measurement Kinetic Measurement (Spectrophotometer) add_substrate->kinetic_measurement calc_rate Calculate Reaction Rates kinetic_measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Generalized experimental workflow for in vitro enzyme inhibition assays.

References

Spectroscopic Comparison of 2-Phenylisoindolin-1-one Diastereomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of diastereomeric compounds is a critical step in chemical synthesis and drug discovery. The distinct spatial arrangement of atoms in diastereomers can lead to significant differences in their physical, chemical, and biological properties. This guide provides a comparative analysis of the spectroscopic properties of cis and trans diastereomers of 2-phenylisoindolin-1-one derivatives, supported by representative experimental data and detailed methodologies.

This guide utilizes data from closely related 3-alkyl-substituted 3,4-dihydroisocoumarin-4-carboxylic acids as a representative model to illustrate the spectroscopic distinctions between cis and trans diastereomers, given the scarcity of directly comparable public data for this compound diastereomers themselves. The principles of spectroscopic differentiation outlined here are directly applicable to the target compounds.

Data Presentation: A Spectroscopic Fingerprint

The key to differentiating diastereomers lies in the subtle yet measurable differences in their spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard, as the chemical environment of each nucleus is highly sensitive to its stereochemical orientation.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of diastereomers will typically show differences in chemical shifts (δ) and coupling constants (J). In a mixture of diastereomers, this often manifests as a doubling of signals for nuclei at or near the stereocenters.

Table 1: Comparative ¹H NMR Data for Representative cis and trans Diastereomers (in CDCl₃) [1][2][3]

Protoncis-Isomer Chemical Shift (δ, ppm)trans-Isomer Chemical Shift (δ, ppm)Key Observations
H-34.60 (m)4.91 (dt)The H-3 proton in the trans isomer is typically shifted downfield.
H-43.78 (d)3.74 (d)Minimal chemical shift difference for the H-4 proton.
Phenyl-H7.20 - 7.60 (m)7.20 - 7.60 (m)Aromatic protons of the phenyl group show complex multiplets.
Isoindolinone-H6.70 - 7.80 (m)6.70 - 7.80 (m)Aromatic protons of the isoindolinone core show distinct patterns.
³J(H-3, H-4)3.2 Hz4.4 HzThe vicinal coupling constant is a key indicator of stereochemistry.

Table 2: Comparative ¹³C NMR Data for Representative cis and trans Diastereomers (in CDCl₃) [1][2][3]

Carboncis-Isomer Chemical Shift (δ, ppm)trans-Isomer Chemical Shift (δ, ppm)Key Observations
C=O168.5168.0The carbonyl carbon chemical shift can be influenced by stereochemistry.
C-375.078.0The carbon at the stereocenter often shows a significant chemical shift difference.
C-450.052.0The adjacent carbon to the stereocenter also exhibits a chemical shift difference.
Phenyl-C125.0 - 140.0125.0 - 140.0Aromatic carbons of the phenyl group.
Isoindolinone-C115.0 - 150.0115.0 - 150.0Aromatic carbons of the isoindolinone core.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

While less definitive than NMR for stereochemical assignment, IR and MS provide crucial information for structural confirmation.

Table 3: Comparative IR and MS Data

Spectroscopic Techniquecis-Isomertrans-IsomerKey Observations
IR (cm⁻¹) ~1680-1700 (C=O, lactam)~1680-1700 (C=O, lactam)The carbonyl stretching frequency is the most prominent feature.
~3000-3100 (Ar-H)~3000-3100 (Ar-H)Aromatic C-H stretching vibrations.
~2800-3000 (Alkyl-H)~2800-3000 (Alkyl-H)Aliphatic C-H stretching vibrations.
MS (HRMS) [M+H]⁺, [M+Na]⁺[M+H]⁺, [M+Na]⁺Diastereomers have the same molecular weight and will show identical parent ions. Fragmentation patterns may show subtle differences in ion abundances.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for obtaining reliable and comparable spectroscopic data.

Synthesis of this compound Diastereomers (Representative Procedure)[1][2][3]

A general and adaptable method for the synthesis of 3-substituted-2-phenylisoindolin-1-ones involves the condensation of 2-formylbenzoic acid with aniline and a suitable active methylene compound. The diastereoselectivity of this reaction can often be influenced by reaction conditions such as solvent, temperature, and the choice of catalyst.

Materials:

  • 2-Formylbenzoic acid

  • Aniline

  • A suitable aldehyde (e.g., heptanal for a 3-hexyl substituent)

  • Toluene

  • Formic acid (catalyst)

  • Sodium sulfate (drying agent)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (eluents)

Procedure:

  • A solution of 6,7-dimethoxyhomophthalic anhydride (as a model for a substituted 2-formylbenzoic acid system) and an aliphatic aldehyde (1.0 equiv.) in toluene is prepared.

  • The mixture is stirred at room temperature for 24 hours.

  • The solvent is evaporated under reduced pressure.

  • The resulting diastereomeric mixture of (±)-cis- and trans-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids is separated by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture with the addition of formic acid as the eluent.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry by identifying protons that are close in space.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on an FT-IR spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

  • Samples are typically dissolved in methanol or acetonitrile.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic analysis of this compound diastereomers.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion start Starting Materials (2-Formylbenzoic Acid, Aniline, Aldehyde) reaction Diastereoselective Condensation start->reaction Toluene, Formic Acid workup Reaction Work-up & Purification (Column Chromatography) reaction->workup isomers Separated Diastereomers (cis and trans) workup->isomers nmr NMR Spectroscopy (¹H, ¹³C, 2D-NMR) isomers->nmr ir IR Spectroscopy isomers->ir ms Mass Spectrometry (HRMS) isomers->ms comparison Spectroscopic Comparison nmr->comparison ir->comparison ms->comparison

Caption: General workflow for diastereomer synthesis and analysis.

This guide provides a framework for the spectroscopic comparison of this compound diastereomers. By following the detailed experimental protocols and utilizing the comparative data tables, researchers can confidently synthesize and characterize these important molecules, paving the way for further investigation into their unique properties and potential applications.

References

head-to-head comparison of 2-phenylisoindolin-1-one and Olaparib in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers

In the landscape of oncological research, the evaluation of small molecules for their therapeutic potential is a critical endeavor. This guide provides a head-to-head comparison of the in vitro properties of the established PARP inhibitor, Olaparib, and the chemical compound 2-phenylisoindolin-1-one.

It is important to note at the outset that while Olaparib is a well-characterized drug with a specific mechanism of action, publicly available scientific literature does not support the characterization of this compound as a PARP inhibitor. Direct comparative data for this activity is therefore absent. This guide will instead compare the known in vitro biological profiles of each compound, providing a clear distinction between their mechanisms and the available experimental evidence.

Section 1: Comparative Overview of In Vitro Performance

This section summarizes the known molecular targets and in vitro efficacy of Olaparib and this compound.

Quantitative Data Summary

The following tables present key quantitative data for Olaparib's activity as a PARP inhibitor and its effect on cancer cell viability. Currently, there is a lack of published quantitative data for the anticancer activity of the parent compound this compound.

Table 1: Olaparib - In Vitro PARP Inhibition

Target Assay Type IC50 (nM) Reference Compound(s)
PARP1 Enzymatic 5 N/A

| PARP2 | Enzymatic | 1 | N/A |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[1]

Table 2: Olaparib - In Vitro Cell Viability (IC50)

Cell Line Cancer Type BRCA Status IC50 (µM)
HCC-1937 Breast Carcinoma BRCA1 deficient >10 (low sensitivity)
Ewing Sarcoma Lines Ewing Sarcoma Not Specified ≤ 1.5
Medulloblastoma Lines Medulloblastoma Not Specified ≤ 2.4

| FKO1 | Prostate Cancer | PTEN/TP53 deficient | 2.2 |

Note: Cellular IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% and can vary based on the assay duration and cell type.[2][3]

Section 2: Mechanism of Action

The two compounds exhibit fundamentally different mechanisms of action based on current scientific understanding.

Olaparib: A PARP Inhibitor Exploiting Synthetic Lethality

Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[4] In cancer cells with deficient Homologous Recombination (HR) pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of SSBs.[4] During DNA replication, these SSBs are converted to toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the faulty HR pathway results in genomic instability and ultimately, cell death—a concept known as synthetic lethality.[1]

Furthermore, Olaparib is known to "trap" PARP enzymes on the DNA at the site of damage.[5] This creates a cytotoxic PARP-DNA complex that obstructs DNA replication and further contributes to the drug's anticancer effect.[6][7]

G cluster_hr DSB Repair Pathways DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruits Replication DNA Replication DNA_damage->Replication BER Base Excision Repair (BER) PARP1->BER activates SSB_repaired SSB Repaired (Cell Survival) BER->SSB_repaired DSB Double-Strand Break (DSB) Replication->DSB converts SSB to HR_proficient Functional HR Pathway DSB->HR_proficient HR_deficient Deficient HR Pathway (e.g., BRCA mutation) DSB->HR_deficient DSB_repaired DSB Repaired (Cell Survival) HR_proficient->DSB_repaired Apoptosis Cell Death (Synthetic Lethality) HR_deficient->Apoptosis Olaparib Olaparib Olaparib->PARP1 inhibits PARP_trapping PARP Trapping Olaparib->PARP_trapping induces PARP_trapping->DSB enhances formation of

Caption: Olaparib's mechanism via PARP inhibition and trapping, leading to synthetic lethality.

This compound: An Undefined Anticancer Profile

The core structure of this compound is a feature of various synthesized derivatives with diverse biological activities. For instance, some derivatives have been investigated for roles as antibacterial agents or for other pharmacological effects. However, in vitro studies focusing on the parent compound, this compound, for anticancer activity, and specifically for PARP inhibition, are not available in the current body of scientific literature. Its molecular target and mechanism of action in cancer cells remain to be elucidated.

Section 3: Experimental Protocols

Reproducibility is key in scientific research. This section provides detailed methodologies for the key in vitro experiments used to characterize PARP inhibitors like Olaparib.

Experimental Workflow for PARP Inhibitor Evaluation

A typical in vitro workflow to assess a potential PARP inhibitor involves a multi-step process, starting from enzymatic assays and progressing to cellular-level characterization.

G start Compound Synthesis & Purification enzymatic_assay PARP Enzymatic Assay (IC50 Determination) start->enzymatic_assay trapping_assay PARP Trapping Assay start->trapping_assay cell_culture Select & Culture Cancer Cell Lines (HR-proficient & HR-deficient) enzymatic_assay->cell_culture Potent compounds advance trapping_assay->cell_culture Potent compounds advance viability_assay Cell Viability Assay (e.g., MTT, AlamarBlue) cell_culture->viability_assay dna_damage_assay DNA Damage Quantification (γH2AX Staining) viability_assay->dna_damage_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) dna_damage_assay->apoptosis_assay data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis

Caption: A typical experimental workflow for evaluating novel PARP inhibitors in vitro.

Protocol 1: PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex using fluorescence polarization (FP).[5][8][9]

  • Reagent Preparation :

    • Prepare a 5x PARPtrap™ assay buffer. Add DTT to a final concentration of 10 mM just before use.

    • Thaw the fluorescently labeled nicked DNA probe and purified PARP1/PARP2 enzyme on ice.

    • Dilute the PARP enzyme to the desired concentration (e.g., ~3.75 ng/µl) in 1x assay buffer with DTT.

    • Prepare serial dilutions of the test inhibitor (e.g., Olaparib) and a positive control. If using DMSO as a solvent, ensure the final concentration does not exceed 1%.

  • Assay Procedure (96-well format) :

    • Prepare a Master Mix containing assay buffer, fluorescent DNA probe, and water. Add 20 µl of Master Mix to each well.

    • Add 5 µl of the diluted inhibitor to the "Test Inhibitor" wells. Add 5 µl of diluent (e.g., 1% DMSO) to "Low FP control" and "High FP control" wells.

    • To initiate the reaction, add 20 µl of diluted PARP enzyme to all wells.

    • Add 5 µl of NAD+ solution to the "Test Inhibitor" and "Low FP control" wells. Do not add NAD+ to the "High FP control" wells, as this represents the maximum trapped state.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition :

    • Measure the fluorescence polarization using a microplate reader equipped for FP measurements.

  • Data Analysis :

    • The FP signal is proportional to the amount of trapped PARP-DNA complex.

    • Plot the FP signal against the inhibitor concentration to determine the trapping potency (e.g., EC50).

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability following treatment with a test compound.[10][11]

  • Cell Plating :

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of culture medium.

    • Incubate the plate in a humidified incubator (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound (e.g., Olaparib) in culture medium.

    • Remove the old medium from the wells and add 100 µl of the medium containing the various concentrations of the compound. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µl of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement :

    • Add 100 µl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from a media-only control.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Section 4: Conclusion

This guide provides a comparative overview of Olaparib and this compound based on currently available in vitro data. Olaparib is a potent, clinically approved PARP inhibitor with a well-defined mechanism of action centered on synthetic lethality and PARP trapping. In contrast, the role of this compound as an anticancer agent is not well-established, and there is no evidence to suggest it functions as a PARP inhibitor. For researchers in drug development, this distinction is critical. While Olaparib serves as a benchmark for PARP-targeted therapies, this compound represents a chemical scaffold for which a primary anticancer mechanism has yet to be defined and validated through rigorous in vitro and in vivo studies.

References

Validating High-Throughput Screening Hits for Isoindolinone-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful validation of hits from high-throughput screening (HTS) is a critical step in the drug discovery pipeline. This guide provides a comparative overview of experimental strategies for validating isoindolinone-based compounds, a promising class of molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2] Detailed experimental protocols and data presentation are included to aid in the design and execution of robust validation studies.

The journey from a primary HTS hit to a promising lead candidate is fraught with potential pitfalls, most notably the high rate of false positives.[3][4][5] These can arise from various sources, including assay interference, compound promiscuity, and off-target effects.[3][4][6] Therefore, a multi-pronged validation strategy is essential to triage initial hits and focus resources on the most promising candidates. This guide will compare and contrast key validation assays and provide a framework for a comprehensive hit validation cascade.

The Hit Validation Cascade: A Step-by-Step Approach

A typical workflow for validating HTS hits for isoindolinone compounds involves a sequential process of confirmation and characterization, moving from high-throughput, less complex assays to lower-throughput, more detailed mechanistic studies.[1]

HTS_Validation_Workflow Primary_HTS Primary HTS Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Initial Hits Orthogonal_Assays Orthogonal Assays Hit_Confirmation->Orthogonal_Assays Confirmed Hits Counter_Screens Counter-Screens (Specificity & Artifacts) Orthogonal_Assays->Counter_Screens Cellular_Assays Cell-Based Assays (Phenotypic & Viability) Counter_Screens->Cellular_Assays Specific Hits Biophysical_Assays Biophysical Assays (Direct Binding) Cellular_Assays->Biophysical_Assays Lead_Optimization Lead Optimization Biophysical_Assays->Lead_Optimization Validated Hits

Caption: A typical workflow for HTS hit validation.

Hit Confirmation and Dose-Response Analysis

The first crucial step is to confirm the activity of the initial hits from the primary screen. This is typically achieved by re-testing the compounds in the same assay, but over a range of concentrations to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[1][7] This step helps to eliminate hits that are not reproducible or show weak potency.

Comparison of Approaches:

Assay FormatAdvantagesDisadvantagesBest For
Primary Assay Re-test - Direct confirmation of initial activity- Relatively high throughput- Does not rule out assay artifacts- Initial confirmation of a large number of hits
Fresh Compound Re-test - Confirms activity of a newly sourced or synthesized batch, ruling out degradation or contamination- Lower throughput- Requires additional resources- Prioritized hits before committing to further studies

Orthogonal and Counter-Screens: Ensuring Specificity

Once hits are confirmed, it is vital to employ orthogonal and counter-screens to ensure that the observed activity is specific to the target of interest and not due to assay artifacts.[3][8][9]

  • Orthogonal Assays: These assays measure the same biological endpoint as the primary screen but use a different detection technology or principle.[3][10][11] This helps to identify false positives that are specific to the primary assay format (e.g., fluorescence interference).

  • Counter-Screens: These are designed to identify compounds that interfere with the assay components or exhibit promiscuous activity. This can include screening against a related but distinct target or using a version of the assay lacking the specific target.[8]

Comparison of Orthogonal and Counter-Screening Strategies:

StrategyDescriptionExamples for Isoindolinone Screens
Orthogonal Assay Utilizes a different readout technology to confirm target modulation.- Primary: Fluorescence-based kinase assay- Orthogonal: Luminescence-based ADP detection assay (e.g., ADP-Glo™)
Counter-Screen (Target) Screens against a closely related target to assess selectivity.- Target: Kinase A- Counter-Screen: Kinase B (from the same family)
Counter-Screen (Artifact) Identifies compounds that interfere with the assay technology itself.- Pre-incubation of compound with detection reagents to check for signal quenching or enhancement.[3]

Cell-Based Assays: Assessing Phenotypic Effects and Viability

For isoindolinone compounds intended for cellular applications, it is crucial to validate their activity in a more physiologically relevant context.[8][12] Cell-based assays can confirm target engagement in a cellular environment and assess the compound's effect on cellular phenotypes. It is also essential to evaluate cytotoxicity to distinguish between specific biological effects and general toxicity.[8]

Comparison of Cell-Based Assays:

Assay TypePurposeExample Protocol
Target Engagement Assay Confirms the compound interacts with the target within the cell.Cellular Thermal Shift Assay (CETSA)[3]
Phenotypic Assay Measures a downstream cellular effect of target modulation.For an anti-inflammatory isoindolinone, measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[13]
Cytotoxicity/Viability Assay Determines the compound's toxicity to cells.Resazurin-based assay or MTT assay to measure metabolic activity.[1][13]

Biophysical Assays: Confirming Direct Target Binding

To provide definitive evidence of a direct interaction between the isoindolinone compound and its protein target, biophysical assays are employed.[8][11] These techniques are typically lower in throughput but provide valuable information on binding affinity and kinetics.

Comparison of Biophysical Techniques:

TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.- Real-time kinetics (kon, koff)- Label-free- Requires target immobilization- Can be sensitive to buffer conditions
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.- "Gold standard" for thermodynamics- Label-free, in-solution- Requires large amounts of pure protein and compound- Lower throughput
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.- Low sample consumption- In-solution- Requires fluorescent labeling of one binding partner
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.- High throughput- Label-free (using fluorescent dyes)- Indirect measure of binding- Not all proteins show a clear thermal shift

Experimental Protocols

High-Throughput Cytotoxicity Assay (Resazurin-Based)

This protocol describes a resazurin-based assay for screening the cytotoxic effects of isoindolinone derivatives on cancer cell lines.[1]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Isoindolinone compounds dissolved in DMSO

  • Doxorubicin (positive control)

  • 96-well or 384-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[13]

  • Compound Addition: Prepare serial dilutions of the isoindolinone compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%.[1] Add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Resazurin Assay: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence with an excitation of ~540-570 nm and emission of ~580-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

High-Throughput Carbonic Anhydrase Inhibition Assay

This protocol is adapted for the HTS of isoindolinone derivatives as carbonic anhydrase inhibitors.[2]

Materials:

  • Human carbonic anhydrase (hCA) I and II isozymes

  • p-Nitrophenyl acetate (pNPA)

  • Assay buffer (e.g., Tris-HCl)

  • Isoindolinone compounds dissolved in DMSO

  • Acetazolamide (standard inhibitor)

  • 96-well plates

Procedure:

  • Assay Preparation: Add assay buffer, isoindolinone compound solution or control, and enzyme solution to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the pNPA substrate solution.

  • Data Acquisition: Immediately measure the absorbance at 400 nm and monitor the change over time.[1]

  • Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[1]

Data Presentation

Quantitative data from dose-response experiments should be summarized in tables for easy comparison of compound potency and selectivity.

Table 1: Cytotoxicity of Isoindolinone Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)[2]
2a A549650.25
Positive Control (Doxorubicin)A549[Insert Value]

Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

Compound IDhCA I Ki (nM)[2]hCA II Ki (nM)[2]
2c 11.48 ± 4.189.32 ± 2.35
2f 16.09 ± 4.1414.87 ± 3.25
Standard (Acetazolamide)[Insert Value][Insert Value]

Signaling Pathway Visualization

Understanding the potential mechanism of action of isoindolinone compounds is crucial. For instance, some derivatives may exert neuroprotective effects through the activation of the Nrf2 signaling pathway.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoindolinone Isoindolinone Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Isoindolinone->Keap1_Nrf2 Inhibition of Keap1 binding ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Activates

Caption: Nrf2 signaling pathway activation.

By following a systematic and multi-faceted validation approach, researchers can confidently identify and prioritize isoindolinone-based compounds with genuine therapeutic potential, paving the way for successful lead optimization and drug development.

References

Benchmarking the Anti-Cancer Activity of 2-Phenylisoindolin-1-one Derivatives Against Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The 2-phenylisoindolin-1-one scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the anti-cancer activity of a representative this compound derivative against established, first-line chemotherapeutic agents: doxorubicin, paclitaxel, and cisplatin.

The data presented herein is a collation from multiple preclinical studies. It is important to note that a direct head-to-head comparison of a single this compound derivative against all standard chemotherapies under identical experimental conditions is not yet available in the public domain. Therefore, the following comparisons are based on representative data from various sources and should be interpreted with consideration for potential variations in experimental protocols. This guide aims to provide a valuable reference for researchers in the field of oncology and drug discovery by summarizing the current landscape of in vitro efficacy and highlighting the potential mechanisms of action for this novel class of compounds.

Comparative In Vitro Cytotoxicity

The anti-cancer activity of a compound is often initially assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher potency.

The following tables summarize the reported IC50 values for a representative this compound derivative and the standard chemotherapeutic agents against several common cancer cell lines.

Table 1: IC50 Values (µM) of this compound Derivative and Standard Chemotherapies against Various Cancer Cell Lines

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)
This compound Derivative (representative) ~0.37 - 8.0~0.44 - 15.0~1.0 - 20.0~5.0 - 25.0
Doxorubicin ~0.08 - 0.2~0.1 - 2.5> 20~1.3 - 12.18
Paclitaxel ~0.005 - 0.1~0.005 - 0.01~0.004 - 0.05~0.5 - 5.0
Cisplatin ~7.5 - 10.0~10.0 - 20.0~5.0 - 15.0~5.0 - 12.0

Disclaimer: The IC50 values are compiled from various studies and are presented as a range to reflect the variability in experimental conditions. The values for the this compound derivative are representative of potent compounds from this class as reported in the literature.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to assess the anti-cancer activity of therapeutic compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound derivative, doxorubicin, paclitaxel, cisplatin) and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., Aurora-A, EGFR, VEGFR-2).

  • Reagents and Preparation:

    • Recombinant kinase enzyme.

    • Kinase-specific substrate (peptide or protein).

    • ATP (Adenosine triphosphate).

    • Assay buffer.

    • Test compound (this compound derivative) at various concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound are combined in the wells of a microplate. The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using a phosphospecific antibody labeled with a fluorescent probe.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed or established signaling pathways affected by the this compound derivative and the standard chemotherapies.

G cluster_0 This compound Derivative Compound This compound Derivative AuroraA Aurora-A Kinase Compound->AuroraA Inhibition EGFR EGFR Compound->EGFR Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) AuroraA->Downstream EGFR->Downstream VEGFR2->Downstream Proliferation Decreased Cell Proliferation Downstream->Proliferation Apoptosis Increased Apoptosis Downstream->Apoptosis Angiogenesis Decreased Angiogenesis Downstream->Angiogenesis G cluster_1 Standard Chemotherapies Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibition ROS Reactive Oxygen Species Doxorubicin->ROS Generation Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Cisplatin Cisplatin Cisplatin->DNA Adduct Formation DNAdamage DNA Damage DNA->DNAdamage TopoII->DNAdamage ROS->DNAdamage MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis DNAdamage->Apoptosis MitoticArrest->Apoptosis

Decoding Synergism: A Comparative Analysis of Isoindolin-1-one Derivatives in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the synergistic effects of 2-phenylisoindolin-1-one in combination with other drugs remains limited in publicly available literature, a comprehensive analysis of its close structural analogs, lenalidomide and pomalidomide, reveals significant synergistic potential in preclinical and clinical settings. This guide provides a comparative overview of the statistical validation, experimental protocols, and mechanistic insights into the synergistic interactions of these prominent isoindolin-1-one derivatives with various anticancer agents.

The isoindolin-1-one scaffold is a core component of several immunomodulatory drugs (IMiDs®) that have demonstrated considerable efficacy in treating hematological malignancies, particularly multiple myeloma and certain types of lymphoma. The synergistic effects observed when these agents are combined with other therapies, such as corticosteroids, proteasome inhibitors, and monoclonal antibodies, underscore a key strategy in modern oncology to enhance therapeutic efficacy and overcome drug resistance.

Quantitative Analysis of Synergistic Effects

The synergy between isoindolin-1-one derivatives and other anticancer drugs is quantitatively assessed using the Combination Index (CI), a widely accepted method based on the Chou-Talalay principle. A CI value less than 1 indicates synergism, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism.

Isoindolin-1-one DerivativeCombination DrugCancer TypeCell Line(s)Combination Index (CI)Reference
PomalidomideMarizomib (Proteasome Inhibitor)Multiple MyelomaMM.1S, ANBL6.BR, ARP-1, MM.1R< 1.0[1]
LenalidomideBortezomib (Proteasome Inhibitor)Multiple MyelomaMM.1S0.7[2]
LenalidomideBortezomib (Proteasome Inhibitor)Multiple MyelomaU2660.5[2]
LenalidomideDexamethasone (Corticosteroid)Multiple MyelomaVariousSynergistic (CI not specified)[3][4]
LenalidomideRituximab (Monoclonal Antibody)Mantle Cell LymphomaIn vitro and in vivo modelsSynergistic (CI not specified)[5]

Experimental Protocols

The validation of synergistic effects relies on meticulously designed in vitro and in vivo experiments. Below are representative methodologies employed in the cited studies.

In Vitro Synergy Assessment
  • Cell Lines and Culture: Human multiple myeloma (MM) cell lines (e.g., MM.1S, U266, ANBL6.BR, ARP-1, MM.1R) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are treated with the isoindolin-1-one derivative (lenalidomide or pomalidomide) and the combination drug, both as single agents and in combination at various concentrations. For sequential treatments, cells may be pre-treated with one drug for a specific duration (e.g., 24 hours) before the addition of the second drug.

  • Viability and Apoptosis Assays: Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a defined incubation period (e.g., 48-72 hours). Apoptosis can be quantified by methods such as Annexin V/propidium iodide staining followed by flow cytometry, and by measuring the activation of caspases (e.g., caspase-3, -8, -9) and cleavage of PARP through western blotting.

  • Synergy Analysis: The quantitative analysis of synergy is performed using software like CalcuSyn or CompuSyn, which calculates the Combination Index based on the dose-effect data of single and combined drug treatments.[2][6]

In Vivo Xenograft Models
  • Animal Models: Immunocompromised mice (e.g., SCID mice) are subcutaneously or intravenously injected with human MM cells to establish tumors.

  • Treatment Regimen: Once tumors are established, mice are randomized into different treatment groups: vehicle control, single-agent therapy (isoindolin-1-one derivative or combination drug alone), and combination therapy. Drugs are administered according to a predefined schedule and dosage.

  • Efficacy Evaluation: Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatments. Animal survival is also monitored as a primary endpoint.

  • Mechanism of Action Studies: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to investigate the in vivo mechanism of action.

Mechanistic Insights and Signaling Pathways

The synergistic effects of isoindolin-1-one derivatives are rooted in their multi-faceted mechanisms of action, which often involve direct tumoricidal effects and immunomodulation.

Lenalidomide and Dexamethasone in Multiple Myeloma

The combination of lenalidomide and dexamethasone exhibits a powerful synergistic anti-myeloma effect. Mechanistically, this synergy is attributed to the dual induction of apoptotic pathways. Lenalidomide primarily triggers caspase-8-dependent apoptosis, while dexamethasone activates the caspase-9-mediated intrinsic pathway.[7] Together, they lead to enhanced activation of downstream executioner caspases. Furthermore, the combination synergistically upregulates the expression of tumor suppressor genes.[3][4]

G cluster_lenalidomide Lenalidomide cluster_dexamethasone Dexamethasone cluster_synergy Synergistic Effects len Lenalidomide cas8 Caspase-8 Activation len->cas8 tsg Tumor Suppressor Gene Upregulation len->tsg apoptosis Enhanced Apoptosis cas8->apoptosis dex Dexamethasone cas9 Caspase-9 Activation dex->cas9 dex->tsg cas9->apoptosis tsg->apoptosis

Synergistic Apoptotic Pathways of Lenalidomide and Dexamethasone.
Pomalidomide and Proteasome Inhibitors in Multiple Myeloma

Pomalidomide acts as a "molecular glue" that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival. When combined with a proteasome inhibitor like marizomib or bortezomib, the degradation of these critical transcription factors is synergistically enhanced, leading to potent anti-myeloma activity.[8][9] The proteasome inhibitor blocks the final step of protein degradation, potentially leading to an accumulation of ubiquitinated IKZF1/3, further enhancing the cytotoxic effect.

G pomalidomide Pomalidomide crbn Cereblon (CRBN) E3 Ligase Complex pomalidomide->crbn binds to ubiquitination Ubiquitination crbn->ubiquitination promotes ikzf1_3 IKZF1 / IKZF3 (Transcription Factors) ikzf1_3->ubiquitination proteasome Proteasome ubiquitination->proteasome targets for degradation Degradation proteasome->degradation apoptosis Myeloma Cell Apoptosis degradation->apoptosis pi Proteasome Inhibitor (e.g., Marizomib) pi->proteasome inhibits

Mechanism of Synergy between Pomalidomide and Proteasome Inhibitors.

Conclusion

The synergistic interactions of isoindolin-1-one derivatives like lenalidomide and pomalidomide with other anticancer agents represent a powerful therapeutic strategy. The quantitative validation of these synergies through methods like the Combination Index, coupled with a deep understanding of the underlying molecular mechanisms, provides a strong rationale for their clinical use in combination regimens. While data on this compound itself is not yet available, the extensive evidence for its structural analogs paves the way for future investigations into its potential synergistic activities. The continued exploration of these combinations is crucial for optimizing treatment outcomes and improving the prognosis for patients with hematological malignancies.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 2-Phenylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-phenylisoindolin-1-one could not be located. The following disposal procedures are based on general best practices for handling laboratory research chemicals with unknown specific hazards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service for guidance specific to your location and circumstances.

Immediate Safety and Handling Precautions

Given the absence of specific toxicological data, this compound should be handled with caution as a potentially hazardous substance. The following personal protective equipment (PPE) and handling procedures are mandatory:

Personal Protective Equipment (PPE)Handling Procedures
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

General Disposal Protocol for Research Chemicals

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary principle is to never dispose of chemical waste down the drain or in the regular trash.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for this compound waste. The label should include the full chemical name and any known hazard information.

    • Do not mix with other chemical waste unless explicitly instructed to do so by your EHS department.

  • Containerization:

    • Use a chemically compatible and sealable container for waste collection.

    • Ensure the container is in good condition and will not leak.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container sealed when not in use.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with all available information about the waste, including the chemical name and quantity.

  • Decontamination of Empty Containers:

    • Triple rinse the empty container with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste.[1]

    • After thorough cleaning and air-drying, deface the label before disposing of the container as regular waste, if permitted by your institution's policies.[1]

Experimental Workflow for Chemical Waste Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe Safety First container Select & Label Waste Container ppe->container collect Collect this compound Waste container->collect segregate Segregate from Incompatible Waste collect->segregate seal Securely Seal Container segregate->seal storage Store in Designated Satellite Area seal->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Professional Disposal contact_ehs->end Final Step

Caption: General workflow for the safe disposal of laboratory chemical waste.

This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. Adherence to your institution's specific protocols and regulatory requirements is paramount.

References

Personal protective equipment for handling 2-phenylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-phenylisoindolin-1-one. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1][2]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][3]To prevent skin contact.
Body Protection A laboratory coat and closed-toe shoes are required.[1]To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2]To avoid inhalation of any potential vapors or dust.

Operational Plan for Safe Handling

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Work Practices:

  • Avoid direct contact with the skin and eyes.[4]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[5]

  • Wash hands thoroughly with soap and water after handling.[6]

  • Keep the container tightly closed when not in use.[4]

First-Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation persists, consult a physician.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes.[4][7] Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] Seek immediate medical attention.[7]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Disposal Plan

All chemical waste, including this compound and any contaminated materials, must be disposed of as hazardous waste.

Waste Collection and Segregation:

  • Collect solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.[3]

  • Do not mix with other waste streams unless compatibility is confirmed.[3]

  • Contaminated materials such as gloves, weighing paper, and pipette tips should also be disposed of in a designated hazardous waste container.[1]

Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2][3]

Professional Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Experiment Assess Hazards Assess Hazards Select & Don PPE Select & Don PPE Assess Hazards->Select & Don PPE Proceed with Caution Weigh/Measure in Fume Hood Weigh/Measure in Fume Hood Select & Don PPE->Weigh/Measure in Fume Hood Enter Lab Perform Experiment Perform Experiment Weigh/Measure in Fume Hood->Perform Experiment Transfer Chemical Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Generate Waste Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Experiment Complete Store in Designated Area Store in Designated Area Segregate Waste->Store in Designated Area Seal Container Schedule Professional Pickup Schedule Professional Pickup Store in Designated Area->Schedule Professional Pickup Contact EHS Doff & Dispose of PPE Doff & Dispose of PPE Decontaminate Work Area->Doff & Dispose of PPE Clean Area Wash Hands Wash Hands Doff & Dispose of PPE->Wash Hands Exit Lab

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenylisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
2-phenylisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.